molecular formula C11H13ClN2O4S B1303544 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine CAS No. 53162-43-9

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Cat. No.: B1303544
CAS No.: 53162-43-9
M. Wt: 304.75 g/mol
InChI Key: IYPKFPRPNYXJDZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a useful research compound. Its molecular formula is C11H13ClN2O4S and its molecular weight is 304.75 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKFPRPNYXJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377650
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53162-43-9
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the sulfonamide functional group have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. When coupled with a piperidine moiety—a prevalent scaffold in numerous FDA-approved drugs—the resulting N-arylsulfonylpiperidines represent a class of molecules with significant potential for drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of a specific member of this class: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related molecules.

Core Chemical Properties

This compound is a synthetic organic compound that is not known to occur naturally. Its core structure consists of a piperidine ring N-functionalized with a 4-chloro-3-nitrobenzenesulfonyl group. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring significantly influences the electronic properties and reactivity of the molecule.

PropertyValueSource(s)
CAS Number 53162-43-9[1]
Molecular Formula C₁₁H₁₃ClN₂O₄S[1]
Molecular Weight 304.75 g/mol [1]
Appearance White to off-white crystalline powder (predicted)[2]
Melting Point Not reported; precursor 4-chloro-3-nitrobenzenesulfonamide melts at 25-35 °C[2]
Solubility Predicted to be soluble in organic solvents like dichloromethane and acetone[3]
SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)[O-])Cl[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of o-chloronitrobenzene.[3] This electrophilic aromatic substitution reaction is a well-established method for introducing a sulfonyl chloride group onto an aromatic ring.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride [3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with o-chloronitrobenzene (1.0 mol). With vigorous stirring, slowly add chlorosulfonic acid (4.0 to 5.0 mol) through the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

  • Heating and Reaction Monitoring: Gradually heat the reaction mixture to 120 °C and maintain this temperature for approximately 4 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen chloride gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with constant stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the crude product can be recrystallized from a non-polar or low-polarity solvent such as petroleum ether.[1] A yield of approximately 81.5% with a purity of 99.96% has been reported under optimal conditions.[1]

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: The use of an excess of chlorosulfonic acid serves as both a reagent and a solvent, driving the reaction to completion.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the electrophilic substitution on the deactivated aromatic ring.

  • Ice Quench: Pouring the reaction mixture onto ice serves to hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble product.

  • Recrystallization: This purification technique is essential to remove any unreacted starting material and isomeric byproducts, ensuring a high-purity final product.

Synthesis_Workflow o_chloronitrobenzene o-Chloronitrobenzene reaction_vessel Reaction Vessel (120°C, 4h) o_chloronitrobenzene->reaction_vessel chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_vessel ice_quench Ice Water Quench reaction_vessel->ice_quench filtration Filtration ice_quench->filtration recrystallization Recrystallization (Petroleum Ether) filtration->recrystallization precursor 4-Chloro-3-nitrobenzenesulfonyl chloride recrystallization->precursor

Caption: Synthesis workflow for 4-chloro-3-nitrobenzenesulfonyl chloride.

Part 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. This is a nucleophilic substitution reaction where the secondary amine (piperidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the piperidine solution with stirring.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the piperidine starting material.

  • Aprotic Solvent: Dichloromethane is a good solvent for both reactants and does not participate in the reaction.

  • Low Temperature: The initial addition at low temperature helps to control the exothermic nature of the reaction.

Synthesis_Workflow_Final precursor 4-Chloro-3-nitrobenzenesulfonyl chloride reaction_vessel Reaction (0°C to RT) precursor->reaction_vessel piperidine Piperidine piperidine->reaction_vessel base Triethylamine base->reaction_vessel solvent Dichloromethane solvent->reaction_vessel workup Aqueous Workup reaction_vessel->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product 1-(4-Chloro-3-nitro-benzenesulfonyl)- piperidine purification->final_product

Caption: Synthesis of the final product from the precursor.

Potential Applications in Drug Development: A Prospective Outlook

While specific biological activity for this compound has not been extensively reported in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Antimicrobial Potential

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] The presence of a nitro group on the benzene ring may also contribute to antimicrobial activity.[5] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties.

Hypothetical Mechanism of Action: Dihydropteroate Synthase Inhibition

MoA pABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Essential for DNA Bacterial DNA Synthesis DHF->DNA target_compound 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine target_compound->DHPS Potential Inhibition

Caption: Putative mechanism of action via DHPS inhibition.

Anticancer Potential

Numerous sulfonamide derivatives have been investigated as anticancer agents.[6] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor acidosis, and the disruption of microtubule polymerization. The piperidine ring is also a common feature in many anticancer drugs. The combination of these two pharmacophores in this compound makes it a candidate for screening in cancer cell lines.

Safety and Handling

Based on the hazard information for the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, and related compounds, this compound should be handled with care.[4] It is predicted to be an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity. While its specific properties and applications are yet to be fully elucidated, this technical guide provides a solid foundation for its synthesis and a rationale for its investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity in a range of assays, particularly in the areas of antimicrobial and anticancer research. The insights gained from such studies will be invaluable in determining the true potential of this and related N-arylsulfonylpiperidines in the field of drug discovery and development.

References

  • American Chemical Society. (2021, March 22). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Ashour, H. M. A., et al. (2016). Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PubMed Central. [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride. [Link]

  • National Center for Biotechnology Information. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • National Center for Biotechnology Information. (2015, November 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • National Center for Biotechnology Information. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • American Chemical Society. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • National Center for Biotechnology Information. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. [Link]

Sources

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine CAS number 53162-43-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (CAS: 53162-43-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a valuable chemical intermediate in the field of medicinal chemistry. While not an active pharmaceutical ingredient itself, its strategic combination of a substituted benzenesulfonamide core and a piperidine moiety makes it a highly versatile building block for the synthesis of diverse compound libraries. This guide delves into its physicochemical properties, provides detailed, field-tested synthesis protocols with mechanistic rationale, outlines analytical characterization parameters, and explores its reactivity and strategic applications in drug discovery programs. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Value in Modern Drug Discovery

This compound (CAS No. 53162-43-9) is a synthetic organic compound that serves as a pivotal intermediate for chemical synthesis.[1] Its significance lies not in its own biological activity, but in the potent combination of two of modern medicinal chemistry's most important structural motifs: the piperidine ring and the benzenesulfonamide scaffold.

  • The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, the piperidine ring offers a desirable three-dimensional geometry, which can improve binding affinity and pharmacokinetic properties compared to flat aromatic systems.[2][3] It is a key component in drugs across a vast range of therapeutic areas, including anesthetics, antihistamines, and antipsychotics.[2][3][4]

  • The Benzenesulfonamide Moiety: This functional group is a cornerstone of drug design, famously serving as a zinc-binding group in a multitude of enzyme inhibitors, most notably the carbonic anhydrases.[5][6] The specific substitution pattern on the aromatic ring of this guide's topic—a chloro and a nitro group—provides both electronic modulation and crucial synthetic handles for further molecular elaboration.

This guide serves as a practical resource for scientists aiming to leverage this compound's unique structural features to build novel molecules with therapeutic potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The data presented are compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 53162-43-9[7][8]
Molecular Formula C₁₁H₁₃ClN₂O₄S[1][9]
Molecular Weight 304.75 g/mol [1]
Synonyms 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine[9]
Density (Predicted) 1.461 g/cm³[1]
Boiling Point (Predicted) 450.3°C at 760 mmHg[1]
Flash Point (Predicted) 226.1°C[1]
XLogP3 (Predicted) 3.96[1]
Polar Surface Area (PSA) 91.6 Ų[1]

Structural Analysis: The molecule's reactivity is dictated by its key functional groups. The sulfonyl group, positioned para to the chlorine and meta to the nitro group, strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The nitro group provides a key site for chemical modification via reduction.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust two-stage process, beginning with the preparation of a key sulfonyl chloride precursor followed by its reaction with piperidine.

Stage 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The precursor is synthesized via the chlorosulfonation of 2-chloronitrobenzene. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reagent and the solvent.

Causality of Experimental Choices:

  • Reagent Ratio: An excess of chlorosulfonic acid (e.g., 4:1 molar ratio) is used to drive the reaction to completion and to maintain a stirrable reaction medium.[10]

  • Temperature Control: The reaction is typically initiated at a moderate temperature (e.g., 100-120°C) and held for several hours. This provides sufficient thermal energy to overcome the activation barrier for the sulfonation of the deactivated aromatic ring without causing excessive decomposition.[10][11]

  • Work-up: The reaction mixture is quenched by carefully adding it to ice-water. This precipitates the sulfonyl chloride product, which is less soluble in the aqueous medium, while the excess chlorosulfonic acid is hydrolyzed to sulfuric acid.

Caption: Reaction scheme for the synthesis of the key sulfonyl chloride precursor.

Stage 2: Final Assembly via Sulfonylation of Piperidine

This step involves the reaction of the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. This is a nucleophilic acyl substitution at the sulfur atom.

Causality of Experimental Choices:

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the reactive sulfonyl chloride.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required.[12][13] Its purpose is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion. A slight excess (e.g., 1.2 equivalents) is typically used.

  • Temperature: The reaction is highly exothermic and is usually performed at 0°C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.

Detailed Experimental Protocol:

  • To a stirred solution of piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (10 mL per mmol of piperidine) cooled to 0°C in an ice bath, add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base and piperidine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford the final product.

Synthesis_Stage_2 Final Assembly Workflow start Start Dissolve Piperidine & Triethylamine in DCM step1 Cool to 0°C Ice Bath start->step1 step2 Addition Add Sulfonyl Chloride Solution Dropwise step1->step2 step3 Reaction Warm to RT, Stir 2-4h step2->step3 step4 Work-up Aqueous Washes (HCl, NaHCO₃, Brine) step3->step4 step5 Isolation Dry, Filter, Concentrate step4->step5 end Purification | Recrystallization or Chromatography step5->end

Caption: Step-by-step workflow for the final sulfonylation reaction.

Analytical Characterization (Predicted)

Technique Predicted Signatures
¹H NMR (CDCl₃, 400 MHz)δ ~8.0-8.2 (d, 1H, Ar-H ortho to NO₂), δ ~7.6-7.8 (dd, 1H, Ar-H ortho to Cl), δ ~7.5-7.7 (d, 1H, Ar-H para to NO₂), δ ~3.1-3.3 (m, 4H, piperidine-H α to N), δ ~1.6-1.8 (m, 6H, piperidine-H β,γ to N).
¹³C NMR (CDCl₃, 101 MHz)δ ~148 (Ar-C-NO₂), ~138-140 (Ar-C-S), ~132-135 (Ar-C-Cl), ~125-130 (Ar-CH), ~48 (Piperidine C-α), ~25 (Piperidine C-β), ~23 (Piperidine C-γ).
Mass Spec (EI) Molecular Ion (M⁺) at m/z ~304 and ~306 (due to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio). Key fragments from loss of SO₂, NO₂, piperidine ring.
IR (KBr) ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1530 & 1350 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch), ~1340 & 1160 cm⁻¹ (Asymmetric & Symmetric SO₂ stretch), ~800-700 cm⁻¹ (C-Cl stretch).

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its potential for diversification. The molecule possesses two primary synthetic handles for creating libraries of novel compounds.

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary aniline using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This unmasks a nucleophilic amine that can participate in a wide array of subsequent reactions, such as amide bond formation, reductive amination, or conversion to other functional groups via diazotization. This is the most common and powerful derivatization strategy.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards displacement by the strongly electron-withdrawing nitro and sulfonyl groups at the ortho and para positions, respectively. Strong nucleophiles (e.g., alkoxides, amines, thiols) can displace the chloride, allowing for the introduction of a different substituent on the aromatic ring.

Derivatization Key Synthetic Derivatization Pathways parent 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine p1_reagent Reduction (e.g., SnCl₂, HCl) parent->p1_reagent Pathway 1 p2_reagent Nucleophilic Aromatic Substitution (SNAr) (e.g., NaOMe, R₂NH) parent->p2_reagent Pathway 2 p1_product Corresponding Aniline (Key Intermediate) p1_reagent->p1_product p1_apps Further Functionalization: • Amide Coupling • Reductive Amination • Diazotization p1_product->p1_apps p2_product Displacement of Chlorine (Diverse Substituents) p2_reagent->p2_product

Caption: Major pathways for the chemical diversification of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified with GHS07 pictograms.[14]

Hazard TypeGHS StatementPrecautionary Action
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[15]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[15]
Eye Irritation H319: Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[15]
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[15]

Personal Protective Equipment (PPE): Always use a certified fume hood, chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][16]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

References

  • The Royal Society of Chemistry. Supporting information for various sulfonamide compounds. Available at: [Link]

  • Chemsigma. This compound [53162-43-9]. Available at: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • American Chemical Society. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

  • PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Available at: [Link]

  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available at: [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

  • NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available at: [Link]

  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available at: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

Sources

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic design of molecular scaffolds is paramount. Among the privileged structures frequently employed, sulfonamides stand out for their remarkable therapeutic history and chemical stability.[1][2] This guide focuses on a specific, highly functionalized example: this compound. This compound serves as a valuable intermediate, integrating three key structural motifs: a piperidine ring, a common scaffold in drug design known to enhance physicochemical properties[3][4]; a benzenesulfonyl core, central to the sulfonamide class of therapeutics[2]; and strategically placed chloro and nitro functional groups, which offer reactive handles for further molecular elaboration.

This document provides a comprehensive overview of the compound's structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. We will delve into the causality behind the experimental design, exploring the reaction mechanism and the rationale for specific procedural choices, thereby offering a guide that is not just descriptive, but also instructive.

Section 1: Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by the covalent linkage of a piperidine ring to a 4-chloro-3-nitro-substituted benzene ring via a sulfonyl group.

Chemical Structure:

The key physicochemical and identifying properties of the target compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine[5][6]
CAS Number 53162-43-9[5][6]
Molecular Formula C₁₁H₁₃ClN₂O₄S[5][6]
Molecular Weight 304.75 g/mol [5]
Appearance Solid (form may vary based on purification)N/A
SMILES O=S(N1CCCCC1)(C2=CC=C(Cl)C(=O)=C2)=O[5]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a robust and high-yielding process rooted in the classic formation of a sulfonamide bond. The primary strategy involves the nucleophilic substitution reaction between the key precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, and piperidine.

Synthesis of the Key Precursor: 4-Chloro-3-nitrobenzenesulfonyl chloride

Authoritative grounding for this synthesis begins with the preparation of the sulfonyl chloride reactant. This precursor is synthesized via the direct chlorosulfonation of o-chloronitrobenzene using chlorosulfonic acid.[7][8]

  • Reaction: o-Chloronitrobenzene is reacted with an excess of chlorosulfonic acid (typically a 4:1 molar ratio) at elevated temperatures (around 120°C) for several hours.[7][8]

  • Rationale: The strong electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring, necessitating forceful reaction conditions. The sulfonation occurs para to the chlorine atom due to its ortho, para-directing effect, and meta to the nitro group, which is a meta-director.

  • Work-up: The reaction mixture is carefully quenched by adding it to ice-water, causing the sulfonyl chloride product to precipitate as a solid, which can then be isolated by filtration and purified by recrystallization from a non-polar solvent like petroleum ether.[7][8]

Primary Synthesis: this compound

The core synthesis involves the condensation of the sulfonyl chloride precursor with piperidine. This reaction is analogous to syntheses of other substituted benzenesulfonyl piperidines.[9]

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Piperidine (1.1-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[10][11]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes or ethanol for recrystallization

Procedure:

  • Reaction Setup: To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv). Cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Add piperidine (1.1 equiv) dropwise to the cooled solution over 10-15 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x). The bicarbonate wash is crucial to remove any unreacted sulfonyl chloride and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to afford this compound as a purified solid.

Visualization of the Synthetic Workflow

The following diagram outlines the key steps of the synthesis protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfonyl Chloride in anhydrous DCM B Add Triethylamine (Base) A->B C Cool to 0 °C B->C D Add Piperidine dropwise C->D E Warm to RT & Stir (1-2 hours) D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate in vacuo G->H I Recrystallize H->I Product Product I->Product Final Product

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Causality: The "Why" Behind the Protocol

Understanding the underlying mechanism is critical for troubleshooting and optimization. The formation of the sulfonamide bond proceeds via a well-established nucleophilic acyl substitution-type pathway.

  • Activation of the Electrophile: The sulfur atom in 4-chloro-3-nitrobenzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom on the sulfonyl group, and the nitro and chloro substituents on the aromatic ring.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of piperidine acts as the nucleophile, attacking the electrophilic sulfur atom. This forms a tetrahedral intermediate.

  • Role of the Base: The piperidine nitrogen becomes positively charged in the intermediate. The base (triethylamine) does not participate in the initial attack but plays a crucial role by deprotonating the nitrogen atom in the intermediate. This step is essential to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][9]

  • Elimination and Product Formation: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable S-N sulfonamide bond. The byproduct is triethylammonium chloride.

Mechanism Reactants Piperidine + Sulfonyl Chloride (in presence of Base) Intermediate Tetrahedral Intermediate (Protonated) Reactants->Intermediate Nucleophilic Attack of N on S Products Final Sulfonamide + Base·HCl Intermediate->Products Deprotonation by Base & Elimination of Cl⁻

Sources

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a compound of interest in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structures. This document offers an in-depth interpretation of the expected spectral data, grounded in established principles and supported by data from analogous structures, and provides standardized protocols for data acquisition.

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, a standard method for forming sulfonamides.[1] The resulting molecule, with a molecular formula of C₁₁H₁₃ClN₂O₄S and a molecular weight of 304.75 g/mol , possesses distinct structural features that give rise to a characteristic spectroscopic fingerprint.[2]

Molecular Structure and Key Features

To interpret the spectral data, one must first understand the molecule's architecture. It consists of a piperidine ring attached via a nitrogen-sulfur bond to a 4-chloro-3-nitrophenyl group. This structure contains several key functionalities: a tertiary sulfonamide, a saturated heterocyclic amine ring, and a substituted aromatic ring bearing both electron-withdrawing nitro and chloro groups.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Interpretation and Causality:

  • Piperidine Protons: The ten protons on the piperidine ring are diastereotopic. The two axial and two equatorial protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a broad multiplet around 3.1-3.3 ppm. Their proximity to the electron-withdrawing sulfonyl group causes this downfield shift. The remaining six protons on the β and γ carbons are in a more shielded environment and will likely appear as a complex, overlapping multiplet further upfield, around 1.5-1.8 ppm. This pattern is consistent with data from similar N-sulfonylpiperidine structures.[3]

  • Aromatic Protons: The three protons on the benzene ring form an ABC spin system due to their distinct chemical environments.

    • H-2: The proton at position 2, ortho to the strongly electron-withdrawing nitro group, will be the most deshielded, appearing as a doublet around 8.2-8.4 ppm.

    • H-6: The proton at position 6, situated between the sulfonyl and chloro groups, is expected to appear as a doublet of doublets around 7.9-8.1 ppm.

    • H-5: The proton at position 5, ortho to the chloro group, will be the most upfield of the aromatic signals, appearing as a doublet around 7.7-7.9 ppm.

Predicted ¹H NMR Data Summary

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 8.3 d 1H Ar-H (H-2)
~ 8.0 dd 1H Ar-H (H-6)
~ 7.8 d 1H Ar-H (H-5)
~ 3.2 m 4H α-CH₂ (piperidine)

| ~ 1.7 | m | 6H | β, γ-CH₂ (piperidine) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Interpretation and Causality:

  • Piperidine Carbons: The piperidine ring should exhibit three distinct signals due to symmetry. The α-carbons, directly attached to the nitrogen, are deshielded by both the nitrogen and the sulfonyl group, appearing around 46-48 ppm. The β-carbons are expected around 25-26 ppm, and the γ-carbon at the center should appear around 23-24 ppm.[3]

  • Aromatic Carbons: Six signals are expected for the six unique aromatic carbons. The carbon bearing the sulfonyl group (C-1) and the carbon bearing the nitro group (C-3) will be significantly deshielded. The carbon attached to chlorine (C-4) will also show a downfield shift. The remaining carbons (C-2, C-5, C-6) will appear at chemical shifts typical for substituted aromatic rings.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ) ppm Assignment
~ 148 Ar-C (C-3, attached to NO₂)
~ 140 Ar-C (C-1, attached to SO₂)
~ 135 Ar-C (C-4, attached to Cl)
~ 132 Ar-CH (C-6)
~ 128 Ar-CH (C-5)
~ 124 Ar-CH (C-2)
~ 47 α-CH₂ (piperidine)
~ 25 β-CH₂ (piperidine)

| ~ 24 | γ-CH₂ (piperidine) |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of ~240 ppm, centered around 120 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Causality: The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl and nitro groups.

  • SO₂ Group: The sulfonyl group gives rise to two characteristic and intense stretching vibrations: an asymmetric stretch typically found at 1350-1370 cm⁻¹ and a symmetric stretch at 1160-1180 cm⁻¹.

  • NO₂ Group: The nitro group also produces two strong stretching bands: an asymmetric stretch at 1530-1550 cm⁻¹ and a symmetric stretch at 1340-1360 cm⁻¹. Note the potential overlap of the symmetric NO₂ stretch with the asymmetric SO₂ stretch.

  • C-H Bonds: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • Aromatic Ring: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Bond: The C-Cl stretch is typically found in the fingerprint region, around 750-800 cm⁻¹.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
1550-1530 Strong Asymmetric NO₂ Stretch
1370-1350 Strong Asymmetric SO₂ Stretch
1360-1340 Strong Symmetric NO₂ Stretch
1180-1160 Strong Symmetric SO₂ Stretch

| 800-750 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Interpretation and Causality: Using Electron Ionization (EI), the molecule will be ionized and fragmented in a reproducible manner.

  • Molecular Ion (M⁺): The molecular weight is 304.75. Due to the presence of chlorine, the molecular ion peak will appear as a cluster of two peaks, [M]⁺ at m/z 304 and [M+2]⁺ at m/z 306, in an approximate 3:1 ratio, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: The most probable fragmentation pathways involve the cleavage of the relatively weak S-N bond and bonds within the aromatic ring system.

    • Loss of Piperidine: Cleavage of the S-N bond can lead to the formation of the 4-chloro-3-nitrobenzenesulfonyl radical and a piperidinyl cation at m/z 84, or more likely, the formation of the 4-chloro-3-nitrobenzenesulfonyl cation at m/z 221/223.

    • Loss of SO₂: Fragmentation can occur with the loss of sulfur dioxide (SO₂), leading to a fragment ion.

    • Loss of NO₂: Loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.

Predicted Mass Spectrometry Data

m/z Isotope Pattern Assignment
304/306 3:1 [M]⁺ (Molecular Ion)
221/223 3:1 [M - C₅H₁₀N]⁺
175 - [C₆H₃ClNO₂]⁺

| 84 | - | [C₅H₁₀N]⁺ |

MS Fragmentation Workflow

The following diagram illustrates a primary fragmentation pathway for the molecular ion.

mol [C₁₁H₁₃ClN₂O₄S]⁺˙ m/z = 304/306 frag1 [C₆H₃ClNO₂S]⁺ m/z = 221/223 mol->frag1 - C₅H₁₀N frag2 [C₅H₁₀N]⁺ m/z = 84 mol->frag2 S-N Cleavage frag3 [C₆H₃ClNO₂]⁺ m/z = 175 frag1->frag3 - SO₂

Figure 2: Proposed mass spectrometry fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

  • The Royal Society of Chemistry. Supporting Information for a related publication. [Link]

  • The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile Supplementary Material. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro- Mass Spectrum. [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide Spectral Information. [Link]

  • YouTube. Interpreting IR Scans Exp 11 Reduction of a Nitro Group. [Link]

  • SpectraBase. 4-Chloro-3-nitro-benzenesulfonyl chloride FTIR Spectrum. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability profiles of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, a key intermediate in synthetic and medicinal chemistry. Leveraging foundational chemical principles and data from analogous structures, this document offers a predictive assessment and outlines robust experimental protocols for empirical determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical behavior to inform formulation, storage, and handling strategies.

Introduction and Molecular Overview

This compound is a multifaceted organic compound featuring several key functional groups that dictate its chemical behavior. Its structure comprises a piperidine ring, a tertiary sulfonamide linkage, and a substituted aromatic ring bearing both a chloro and a nitro group. This combination makes it a valuable, albeit complex, building block in the synthesis of novel chemical entities. The piperidine moiety is a common scaffold in pharmaceuticals, while the electrophilic nature of the chloronitro-substituted benzene ring allows for diverse chemical modifications.

A thorough understanding of its solubility and stability is paramount for its effective use. Solubility directly impacts bioavailability and the choice of reaction solvents, while stability determines shelf-life, storage conditions, and potential degradation pathways that could yield impurities. This guide synthesizes theoretical predictions with actionable, field-proven experimental protocols.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified or predicted based on its structure and data from chemical suppliers. These parameters form the basis of our subsequent analysis of its solubility and stability.

PropertyValue / Predicted ValueReference / Source
IUPAC Name 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine[1]
CAS Number 53162-43-9[1][2][3][4]
Molecular Formula C₁₁H₁₃ClN₂O₄S[1][2][3][4]
Molecular Weight 304.75 g/mol [3]
Appearance Solid (predicted)Inferred from structure
Melting Point Not readily available in literature.
Predicted XLogP3 ~2.6[5]
Predicted pKa Piperidine N is basic; pKa of conjugate acid ~8-9 (estimated)Inferred from piperidine
  • Interpretation of Physicochemical Data: The predicted XLogP3 value of ~2.6 suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous media.[5] This is a critical parameter, as it predicts low intrinsic aqueous solubility but good potential for membrane permeability. The basicity of the piperidine nitrogen implies that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on pH.

Solubility Profile: Theoretical and Experimental Assessment

The solubility of a compound is a critical attribute that influences its utility in both synthetic reactions and biological systems. The structure of this compound suggests a complex solubility profile.

Theoretical Solubility Assessment
  • Aqueous Solubility: The molecule's large, non-polar surface area, dominated by the chloronitrobenzene ring, predicts low intrinsic solubility in water. The polar sulfonyl and nitro groups contribute some polarity but are insufficient to overcome the hydrophobicity of the carbon-rich scaffold.

  • pH-Dependent Solubility: The tertiary amine within the piperidine ring is the key to modulating aqueous solubility. In acidic conditions (pH < pKa of the conjugate acid), the nitrogen will be protonated, forming a cationic salt. This salt form is expected to be significantly more soluble in water than the neutral free base. Therefore, aqueous solubility will dramatically increase as the pH is lowered below ~8.

  • Organic Solvent Solubility: Based on the "like dissolves like" principle, the compound is expected to exhibit good solubility in a range of common organic solvents. Its moderate polarity suggests high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like dichloromethane. Solubility in non-polar solvents such as hexanes is expected to be low.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond theoretical prediction, empirical determination is essential. The shake-flask method is the gold-standard for measuring thermodynamic (equilibrium) solubility.[6] The causality behind this choice is its ability to ensure the system reaches true equilibrium, providing a definitive solubility value under specific conditions, which is crucial for biopharmaceutical and formulation studies.

Objective: To determine the equilibrium solubility of the test compound in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the test buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic measurements.[7] This extended time allows for the dissolution rate to equal the precipitation rate.

  • Phase Separation: After equilibration, allow the vial to stand for a short period to let larger particles settle. Then, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully remove a known volume of the supernatant, taking care not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high readings from suspended solids.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Analyze the filtered sample and calibration standards by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the sample by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add precise volume of buffer (e.g., PBS) A->B C 3. Equilibrate on shaker (24h, 25°C) B->C D 4. Centrifuge to pellet solid C->D E 5. Collect supernatant D->E F 6. Filter supernatant (0.22 µm filter) E->F H 8. Analyze sample and standards by HPLC-UV F->H G 7. Prepare calibration standards G->H I 9. Calculate concentration (Solubility) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

The stability of this compound is dictated by its susceptibility to hydrolysis, photolysis, and thermal stress. The presence of both a sulfonamide bond and a nitroaromatic ring creates multiple potential degradation pathways.

Predicted Degradation Pathways
  • Hydrolytic Degradation: The sulfonamide (S-N) bond is the primary site susceptible to hydrolysis. While generally more stable than amides or esters, this bond can be cleaved under forced conditions (strong acid or base) to yield 4-chloro-3-nitrobenzenesulfonic acid and piperidine. Studies on other sulfonamides confirm they are typically stable at neutral pH but can degrade under acidic or basic catalysis.

  • Photodegradation: Nitroaromatic compounds are well-known to be sensitive to light. Upon absorption of UV radiation, they can undergo complex reactions, including nitro-nitrite rearrangement or cleavage of the C-NO₂ bond.[8] Furthermore, studies on sulfonamides show that photodegradation can be a significant elimination process, often proceeding via cleavage of the sulfonamide bond or extrusion of SO₂.[9][10] Therefore, exposure to light, particularly UV light, is a significant risk factor for degradation.

  • Thermal Degradation: Many nitroaromatic compounds exhibit thermal instability and can decompose exothermically at elevated temperatures.[11][12] The primary decomposition pathway often involves the homolysis of the C-NO₂ bond.[11] The presence of the sulfonamide group may influence the decomposition temperature and mechanism.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule. The protocol described here is based on the International Council for Harmonisation (ICH) Q1A guidelines, which represent the global standard.[13][14] The rationale is to subject the compound to conditions more severe than accelerated testing to provoke degradation and elucidate its profile.[15]

Objective: To investigate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Test compound

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • pH meter, calibrated thermometers

  • Forced-air oven

  • Photostability chamber (ICH Q1B compliant)

  • Stability-indicating HPLC-UV/MS method

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C for up to 24 hours. Neutralize with acid before analysis.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for up to 24 hours.

    • Thermal Stress (Solution): Store the stock solution at 60°C.

    • Thermal Stress (Solid): Place the solid compound in a forced-air oven at a high temperature (e.g., 80°C or higher, depending on melting point) for a set period.

    • Photostability (Solid & Solution): Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] Run a dark control in parallel.

  • Timepoint Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

  • Analysis:

    • Analyze all samples, including a time-zero (unstressed) control, using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on the parent and any new peaks, aiding in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Determine the relative retention times and peak areas of any degradation products formed.

    • Propose structures for major degradants based on MS data and known chemical degradation pathways.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution C Acid Hydrolysis (0.1M HCl, 60°C) A->C D Base Hydrolysis (0.1M NaOH, 60°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (Solution) (60°C) A->F H Photolytic (ICH Q1B Light) A->H B Prepare Solid Sample G Thermal (Solid) (80°C) B->G B->H I Sample at t=0, 2, 8, 24h C->I D->I E->I F->I G->I H->I J Analyze via Stability- Indicating HPLC-UV/MS I->J K Identify Degradants & Assess Purity J->K

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

The physicochemical profile of this compound is defined by a balance of lipophilic and polar functional groups. Its aqueous solubility is predicted to be low but highly pH-dependent, a critical consideration for any aqueous-phase applications or formulations. The compound's stability is governed by the robust but susceptible sulfonamide bond and the photoreactive, thermally sensitive nitroaromatic system. Hydrolysis, particularly under basic conditions, and photodegradation are the most probable degradation pathways.

The experimental protocols detailed in this guide for determining thermodynamic solubility and conducting forced degradation studies provide a clear and scientifically rigorous framework for empirically characterizing this compound. Such data is indispensable for ensuring its quality, efficacy, and safety in any research and development context.

References

Click to expand
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]

  • Quality Guidelines. ICH. [Link]

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  • Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. (2015). Novartis OAK. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

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An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details the compound's historical context, synthesis, physicochemical properties, and its application as a versatile scaffold in the creation of novel therapeutic agents. Emphasis is placed on the causality behind synthetic choices and the validation of experimental protocols, reflecting field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No. 53162-43-9) is a sulfonamide derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its structure, which combines a reactive sulfonyl chloride precursor with the widely utilized piperidine motif, makes it a strategic component in the design of complex molecules. The piperidine ring is a privileged scaffold, present in numerous FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial three-dimensional interactions with biological targets.[1] The addition of the chloro- and nitro-substituted benzene ring provides both a site for further chemical modification and electronic properties that can be tuned to influence the biological activity of its derivatives. This guide will explore the foundational chemistry and practical applications of this important compound.

History and Discovery Context

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in broad searches, its history is intrinsically linked to the development of its constituent precursors. The key electrophilic component, 4-chloro-3-nitrobenzenesulfonyl chloride, became reliably accessible following advancements in industrial chemistry. A notable method for its preparation was detailed in a 1950 patent, which described an improved process for the direct chlorosulfonation of ortho-chloronitrobenzene.[2][3] This process provided a higher yield and greater purity than previous two-step methods, making the sulfonyl chloride a readily available reagent for further synthesis.[2]

The subsequent reaction of this sulfonyl chloride with piperidine follows a well-established and fundamental reaction pathway for sulfonamide synthesis, which has been a cornerstone of medicinal chemistry since the early 20th century.[4][5] The discovery of this specific molecule likely occurred within a broader synthetic program aimed at creating libraries of substituted sulfonamides for biological screening, a common practice in pharmaceutical research. Its existence and utility are validated by its commercial availability from numerous chemical suppliers and its incorporation into modern drug discovery campaigns, where it serves as a building block for more complex target molecules.[6][7]

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction involves the treatment of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, purified product, is depicted below.

G SM1 4-Chloro-3-nitro- benzenesulfonyl chloride Reaction Reaction Vessel (0°C to RT, 1-4h) SM1->Reaction Combine SM2 Piperidine SM2->Reaction Combine Solvent DCM or THF (Anhydrous Solvent) Solvent->Reaction Combine Base Triethylamine (Acid Scavenger) Base->Reaction Combine Workup Aqueous Workup (e.g., 1M HCl, brine) Reaction->Workup Quench & Extract Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Crude Product 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine Purification->Product Yields Pure Compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for sulfonamide synthesis.[7][8]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Amine: In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

  • Reaction: Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Data

The key properties of the compound are summarized for easy reference.

PropertyValueSource(s)
CAS Number 53162-43-9[6]
Molecular Formula C₁₁H₁₃ClN₂O₄S[6]
Molecular Weight 304.75 g/mol [6]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Melting Point Not consistently reported, varies with purityN/A
Solubility Soluble in DCM, THF, Ethyl Acetate; Poorly soluble in waterGeneral Knowledge

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the piperidine ring protons (typically in the 1.5-1.8 ppm and 3.0-3.4 ppm regions) and distinct signals for the three aromatic protons on the benzene ring in the downfield region (approx. 7.8-8.4 ppm).

  • ¹³C NMR: Signals for the five unique carbons of the piperidine ring and the six carbons of the substituted benzene ring.

  • IR Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹) and for the N-O stretches of the nitro group (approx. 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery

The title compound is primarily used as a molecular scaffold to generate libraries of more complex molecules for biological evaluation. The sulfonamide linkage is stable and provides a key hydrogen bond donor/acceptor site, while the substituted aromatic ring can be modified or used to explore structure-activity relationships (SAR).

Recent studies highlight the utility of this and related scaffolds:

  • Antitubercular Agents: A 2021 study described the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[7] While this study used different piperazine amines, it demonstrated that the nitrobenzenesulfonamide moiety is a crucial component for achieving potent activity against Mycobacterium tuberculosis.[7] The electron-withdrawing nature of the nitro group on the benzene ring was found to be important for the biological activity.[7]

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes, which are targets for treating glaucoma, epilepsy, and some cancers. Research has shown that attaching piperidine and other cyclic systems to the benzenesulfonamide core allows for the exploration of "tail" modifications that can confer selectivity for different CA isoforms.

Conclusion

This compound is a foundational building block whose value is derived from its straightforward synthesis and the strategic combination of a privileged piperidine scaffold with a tunable aromatic sulfonamide. While its own discovery is not marked by a single event, its historical roots in the advancement of sulfonyl chloride chemistry and its continued application in modern medicinal chemistry underscore its importance. This guide provides the essential technical knowledge for researchers to effectively utilize this versatile compound in the synthesis and discovery of next-generation therapeutics.

References

  • Al-Ghorbani, M., et al. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-Vivo In-Silico Journal.
  • Mishra, A., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-20.
  • Seymour, G. W., & Salvin, V. S. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.
  • Youn, S. W., et al. (2014). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 16(18), 4944–4947.
  • Pollak, J., et al. (1930). Über die Einwirkung von Chlorsulfonsäure auf kernsubstituierte Aniline.
  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9875–9889. Retrieved from [Link]

  • Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1443.
  • [No Author]. (n.d.). 1-(4-Chloro-3-nitrobenzoyl)piperidine. ChemicalRegister. Retrieved from [Link]

  • Benakaprasad, S. B., et al. (2010). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Zeitschrift für Kristallographie - New Crystal Structures, 225(1), 1191-1193.
  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6527. Retrieved from [Link]

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Potential biological activity of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, this compound. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to build a scientifically rigorous hypothesis for its potential as a therapeutic agent. We will explore the plausible anticancer and anti-inflammatory activities based on the well-documented roles of the benzenesulfonamide and piperidine moieties in medicinal chemistry. This guide details proposed mechanisms of action, comprehensive experimental protocols for validation, and the logic behind these strategic choices, offering a roadmap for researchers and drug development professionals.

Introduction: Deconstructing this compound for Biological Potential

The compound this compound is a synthetic molecule characterized by a piperidine ring linked to a 4-chloro-3-nitro-benzenesulfonyl group. While this specific combination has not been extensively profiled in publicly available literature, its constituent parts are well-represented in a multitude of biologically active compounds. This guide posits that the unique electronic and steric arrangement of this compound may give rise to significant pharmacological properties.

The benzenesulfonamide core is a cornerstone of medicinal chemistry, famously present in sulfonamide antibiotics. More recently, substituted benzenesulfonamides have been explored for a wide array of therapeutic applications, including as anticancer and anti-inflammatory agents. The 4-chloro and 3-nitro substitutions on the benzene ring are of particular interest. The nitro group, a strong electron-withdrawing group, can significantly modulate the acidity of the sulfonamide nitrogen, potentially influencing its interaction with biological targets. The chloro group further alters the electronic profile and can contribute to hydrophobic interactions within protein binding pockets.

The piperidine ring, a saturated heterocycle, is a common scaffold in drug design. Its conformational flexibility allows it to act as a versatile linker or to present substituents in a specific three-dimensional orientation for optimal target engagement. The combination of the rigid, electron-deficient aromatic ring and the flexible, saturated piperidine ring in this compound creates a molecule with a distinct chemical profile that warrants thorough biological investigation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of structurally analogous compounds, we hypothesize that this compound possesses potential anticancer and anti-inflammatory properties.

Potential Anticancer Activity

The 4-chloro-3-nitro-benzenesulfonyl moiety is structurally related to a class of compounds known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. Inhibition of these CAs can disrupt the pH balance of cancer cells, leading to apoptosis.

Furthermore, certain sulfonamides have been shown to target other key players in cancer progression, such as matrix metalloproteinases (MMPs) and receptor tyrosine kinases (RTKs). The piperidine moiety could potentially orient the benzenesulfonyl group for optimal binding within the active sites of these enzymes.

Proposed Signaling Pathway for Anticancer Activity:

anticancer_pathway Compound 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine CAIX_XII Carbonic Anhydrase IX and XII Compound->CAIX_XII Inhibition pH_regulation Tumor Microenvironment pH Regulation CAIX_XII->pH_regulation Disruption Tumor_Growth Tumor Growth, Invasion, Metastasis pH_regulation->Tumor_Growth Inhibition Apoptosis Apoptosis pH_regulation->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity via inhibition of carbonic anhydrases.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide-containing compounds is well-documented. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins. The structural features of this compound, specifically the substituted aromatic ring, are reminiscent of selective COX-2 inhibitors.

Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some sulfonamides have been shown to modulate this pathway, preventing the transcription of pro-inflammatory cytokines. The piperidine ring in our compound of interest could facilitate interactions with proteins involved in the NF-κB cascade.

Proposed Experimental Workflow for Anti-inflammatory Screening:

anti_inflammatory_workflow Start Start: Cell Culture (e.g., RAW 264.7 macrophages) Stimulation Stimulation with LPS Start->Stimulation Treatment Treatment with This compound Stimulation->Treatment Incubation Incubation (24h) Treatment->Incubation Nitrite_Assay Nitric Oxide Production (Griess Assay) Incubation->Nitrite_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) Incubation->Cytokine_Assay Western_Blot Protein Expression Analysis (COX-2, iNOS, p-NF-κB) Incubation->Western_Blot End End: Data Analysis Nitrite_Assay->End Cytokine_Assay->End Western_Blot->End

Caption: Workflow for in vitro anti-inflammatory activity screening.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls to ensure the reliability and reproducibility of the results.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay

This protocol measures the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast[To be determined]
A549Lung[To be determined]
HCT116Colon[To be determined]

Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

Concentration (µM)% NO Inhibition
1[To be determined]
10[To be determined]
50[To be determined]

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven approach to investigate the potential biological activities of this compound. The proposed anticancer and anti-inflammatory properties are grounded in the well-established pharmacology of its constituent chemical moieties. The detailed experimental protocols provide a clear path for the initial in vitro screening of this novel compound.

Positive results from these initial studies would warrant further investigation, including:

  • Enzymatic assays: To confirm the direct inhibition of carbonic anhydrases, COX enzymes, or other specific targets.

  • In vivo studies: To evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its biological activity.

The exploration of novel chemical entities like this compound is essential for the discovery of new therapeutic agents. This guide provides the foundational framework for embarking on such an investigation with scientific rigor and a clear strategic vision.

References

Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

O'Bryant, C. L., & Schepart, B. S. (2006). The role of cyclooxygenase-2 in the prevention and treatment of cancer. Investigational New Drugs, 24(4), 281-286. [Link]

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link]

Introduction: The Benzenesulfonylpiperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzenesulfonylpiperidines

The benzenesulfonylpiperidine motif is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and privileged structural status. Its prevalence in a wide array of pharmacologically active agents stems from a unique combination of synthetic accessibility, metabolic stability, and the capacity for precise, multi-vector structural optimization.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including potent enzyme inhibition, receptor modulation, and antimicrobial effects.[1][2][3][4][5][6][7][8]

This guide offers a deep dive into the structure-activity relationships (SAR) that govern the function of benzenesulfonylpiperidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological outcomes. By understanding the "why" behind experimental choices—the impact of a substituent's electronics, sterics, and conformation on target engagement—researchers can more effectively navigate the complex landscape of drug design. This document is intended for medicinal chemists, pharmacologists, and drug development scientists, providing field-proven insights and actionable protocols to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Dissecting the Core Scaffold: Key Regions for Optimization

The benzenesulfonylpiperidine core can be systematically deconstructed into three primary regions for modification. The strategic manipulation of these regions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Diagram: Core Scaffold and Key Modification Points

SAR_Summary cluster_scaffold Benzenesulfonylpiperidine Core cluster_regions Key Modification Regions Scaffold R1 Region A: Benzene Ring Substituents (R1) R1->Scaffold Modulates: - Electronic Properties - Hydrophobicity - π-Interactions R2 Region B: Piperidine Ring Substituents (R2) R2->Scaffold Influences: - Conformation - Steric Interactions - Vector for further   functionalization R3 Region C: Piperidine N-Substituent (R3) R3->Scaffold Dictates: - Target Specificity - Pharmacokinetics - Key Binding Interactions Synthesis_Workflow start Starting Materials reagent1 Substituted Benzenesulfonyl Chloride start->reagent1 reagent2 Substituted Piperidine start->reagent2 step1 Step 1: Coupling Reaction reagent1->step1 reagent2->step1 conditions Conditions: - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., Acetone, DCM) - Room Temperature step1->conditions step2 Step 2: Work-up & Purification step1->step2 purification Methods: - Filtration - Extraction - Column Chromatography - Crystallization step2->purification product Final Product: Benzenesulfonylpiperidine Derivative step2->product

Caption: General workflow for the synthesis of benzenesulfonylpiperidines.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted piperidine (1.0 eq.) in a suitable solvent such as acetone or dichloromethane (DCM).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution to act as a proton scavenger. [8]3. Addition of Sulfonyl Chloride: Cool the mixture in an ice bath (0 °C). Add the substituted benzenesulfonyl chloride (1.1 eq.) dropwise or portion-wise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. If using a water-miscible solvent, evaporate it under reduced pressure. If using a water-immiscible solvent like DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the crude product over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzenesulfonylpiperidine derivative. [8]7. Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for assessing the potency of new antimicrobial agents.

Diagram: MIC Assay Workflow

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound inoculate Inoculate each well (except negative control) with bacterial suspension prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_bacteria->inoculate controls Include Controls: - Positive (bacteria, no drug) - Negative (broth only) - Standard Antibiotic inoculate->controls incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate readout Read Results: Visually inspect for turbidity or use a plate reader incubate->readout determine_mic Determine MIC: Lowest concentration with no visible bacterial growth readout->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Bacterial Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Controls: Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference. [2]5. Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [3]This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Outlook

The benzenesulfonylpiperidine scaffold continues to be a rich source of therapeutic innovation. The structure-activity relationships discussed herein underscore a clear logic: systematic and rational modification of its distinct chemical regions allows for the precise tuning of biological activity against a wide range of targets. From the electronic modulation of the benzene ring to the sterically demanding and specificity-defining role of the N-piperidine substituent, each part of the molecule offers a handle for optimization.

Future efforts will likely focus on developing derivatives with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action. The integration of computational chemistry and molecular docking will continue to provide invaluable insights, guiding the design of next-generation inhibitors with enhanced potency and selectivity. [2][4][5]The protocols and SAR principles outlined in this guide provide a robust framework for researchers to build upon, accelerating the journey from chemical scaffold to clinical candidate.

References

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
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  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
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The Synthetic Chemist's Guide to N-Arylpiperidines: Core Methods and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the unique conformational constraints and physicochemical properties imparted by the piperidine ring, coupled with the diverse electronic and steric possibilities of the aryl substituent. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing the critical C-N bond that defines this scaffold. We will delve into the mechanistic underpinnings of cornerstone reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, alongside modern innovations including reductive amination strategies and dearomatization approaches. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to empower rational reaction design and optimization.

Introduction: The Enduring Importance of the N-Arylpiperidine Scaffold

The piperidine ring is the most frequently encountered N-heterocycle in FDA-approved drugs.[3] When functionalized with an aryl group at the nitrogen atom, the resulting N-arylpiperidine scaffold gains significant therapeutic relevance. These structures are integral to drugs targeting a wide range of biological pathways, demonstrating activities as anticancer, anti-inflammatory, analgesic, and antipsychotic agents.[1] The synthetic accessibility and modularity of N-arylpiperidines make them highly attractive for structure-activity relationship (SAR) studies during drug discovery. The ability to readily vary both the piperidine and aryl components allows for fine-tuning of a molecule's pharmacological profile. This guide will explore the key synthetic methodologies that enable the efficient and versatile construction of this privileged scaffold.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylpiperidines, largely replacing harsher, traditional methods.[4] This palladium-catalyzed cross-coupling reaction offers a mild and highly general route to form C-N bonds between piperidines and a wide variety of aryl halides and pseudo-halides (e.g., triflates).[4][5]

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that dictates the choice of reagents and conditions. Understanding this cycle is paramount to troubleshooting and optimizing these reactions.

graph Buchwald_Hartwig_Cycle { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Arylpiperidine" [shape=ellipse, fillcolor="#FFFFFF"]; "Pd(0)L2" -> "Oxidative Addition Complex" [label="Ar-X"]; "Oxidative Addition Complex" -> "Amine Coordination" [label="Piperidine"]; "Amine Coordination" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Reductive Elimination Complex"; "Reductive Elimination Complex" -> "N-Arylpiperidine" [label="Reductive Elimination"]; "Reductive Elimination Complex" -> "Pd(0)L2" [style=dashed]; }

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is the most critical parameter in a Buchwald-Hartwig reaction. Early generations of catalysts relied on simple phosphine ligands like P(o-tolyl)₃, which were effective for aryl bromides but struggled with less reactive aryl chlorides and sterically hindered substrates.[4] The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) and N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope of the reaction, enabling the coupling of a wider range of substrates under milder conditions.[4][6] These sophisticated ligands facilitate the rate-limiting reductive elimination step, leading to higher yields and faster reactions.[7]

The base plays a crucial role in the deprotonation of the amine-palladium complex.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The choice of base can influence catalyst stability and substrate compatibility. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher reaction temperatures.[9]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

The following is a representative protocol for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium precatalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the piperidine.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Catalyst Systems
Catalyst SystemAryl HalideBaseTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAPAryl BromideNaOtBu1001285-95[10]
Pd₂(dba)₃ / XPhosAryl ChlorideNaOtBu100890-98[7]
[Pd(cin)(IPr*)Cl]Aryl BromideK₃PO₄1101675-90[6]

Copper-Mediated Ullmann Condensation: The Classic Approach

The Ullmann condensation is the historical predecessor to the Buchwald-Hartwig amination for the formation of N-arylpiperidines.[11] This copper-catalyzed reaction typically requires harsher conditions, including high temperatures and stoichiometric amounts of copper.[11][12] However, modern advancements have led to the development of milder, ligand-assisted protocols.[13][14]

Mechanistic Overview and Modern Improvements

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a copper(I) intermediate. The reaction is believed to involve the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination.[14]

graph Ullmann_Condensation { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

"Cu(I)X" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cu(I)-Piperidide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-Arylpiperidine" [shape=ellipse, fillcolor="#FFFFFF"];

"Cu(I)X" -> "Cu(I)-Piperidide" [label="Piperidine, Base"]; "Cu(I)-Piperidide" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "N-Arylpiperidine" [label="Reductive Elimination"]; "Oxidative Addition" -> "Cu(I)X" [style=dashed]; }

Figure 2: Postulated catalytic cycle for the Ullmann condensation.

The introduction of ligands has been instrumental in modernizing the Ullmann condensation. Ligands such as 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures.[13][15] The use of soluble organic bases has also been shown to improve reaction efficiency.[15]

Experimental Protocol: A Ligand-Assisted Ullmann Condensation

The following protocol describes a modern, ligand-assisted Ullmann N-arylation of piperidine.

Materials:

  • Aryl iodide (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl iodide, piperidine, CuI, L-proline, and K₂CO₃.

  • Add the anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Reductive Amination and Dearomatization Strategies: Alternative Pathways

While cross-coupling reactions are dominant, other strategic approaches offer unique advantages for the synthesis of N-arylpiperidines, particularly for accessing complex and substituted scaffolds.

Reductive Amination of Pyridinium Salts

A recently developed method involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts.[3] This "reductive transamination" proceeds via the formation of a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous aryl amine to furnish the N-arylpiperidine.[3] This strategy allows for the synthesis of N-arylpiperidines from readily available pyridine derivatives.

Synthesis via Zincke Imine Intermediates

Another innovative approach utilizes a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates.[16][17] This method allows for the generation of N-(hetero)arylpyridinium salts from a diverse range of pyridines and anilines, which can then be hydrogenated to the corresponding piperidines.[16][17] This strategy is particularly powerful for creating libraries of N-arylpiperidines for high-throughput screening.[17]

graph Zincke_Intermediate_Pathway { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Pyridine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Zincke Salt" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Zincke Imine" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-Arylpyridinium Salt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Arylpiperidine" [shape=ellipse, fillcolor="#FFFFFF"];

Pyridine -> "Zincke Salt" [label="2,4-Dinitrochlorobenzene"]; "Zincke Salt" -> "Zincke Imine" [label="Aryl Amine"]; "Zincke Imine" -> "N-Arylpyridinium Salt" [label="Ring Closure"]; "N-Arylpyridinium Salt" -> "N-Arylpiperidine" [label="Hydrogenation"]; }

Figure 3: Synthetic pathway to N-arylpiperidines via Zincke imine intermediates.

Conclusion

The synthesis of N-arylpiperidines is a mature yet continually evolving field. The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method due to its broad scope and mild conditions. The classical Ullmann condensation, revitalized with modern ligand systems, remains a viable and cost-effective alternative. Emerging strategies based on reductive amination and dearomatization offer novel and powerful avenues for accessing structurally diverse N-arylpiperidines. The choice of synthetic route will ultimately depend on factors such as substrate availability, functional group tolerance, desired scale, and economic considerations. A thorough understanding of the mechanistic principles behind each method, as outlined in this guide, is essential for any scientist working to construct these vital medicinal scaffolds.

References

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The Piperidine Moiety: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry and an undisputed "privileged scaffold" in modern drug discovery.[1][2] Its remarkable prevalence across a wide spectrum of FDA-approved drugs is a testament to its versatile and favorable physicochemical and pharmacokinetic properties.[3][4] This technical guide provides a comprehensive exploration of the pharmacological relevance of the piperidine moiety. We will delve into its fundamental structural features, its impact on drug-like properties, its role in diverse therapeutic areas, and the synthetic strategies employed to harness its potential. Through an analysis of key drug examples, detailed experimental protocols, and visual representations of molecular interactions and pathways, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the piperidine scaffold in the design of next-generation therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacodynamic interactions.[3]

Physicochemical Properties
  • Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with a typical pKa of the conjugate acid around 11.22.[5] This means that at physiological pH (7.4), the piperidine nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a crucial factor for binding affinity.

  • Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable. This conformational flexibility enables the molecule to orient its substituents in optimal three-dimensional space to fit into diverse biological targets.[2]

  • Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. The hydrocarbon backbone contributes to its lipophilic character, while the nitrogen atom can act as a hydrogen bond acceptor (and a donor when protonated), enhancing aqueous solubility. This balance is critical for oral bioavailability and membrane permeability.[3]

Pharmacokinetic (ADMET) Profile

The piperidine scaffold generally imparts favorable ADMET properties to drug candidates.[3]

  • Absorption and Distribution: The balanced lipophilicity and aqueous solubility of many piperidine-containing compounds facilitate their absorption from the gastrointestinal tract and distribution throughout the body. The ability of the piperidine nitrogen to be protonated can also play a role in transport across biological membranes.[3]

  • Metabolism: The metabolic stability of the piperidine ring is influenced by its substitution pattern. The metabolic fate of piperidine-containing drugs is often dictated by N-dealkylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[6] Ring contraction is another, though less common, metabolic pathway.[7] Strategic placement of substituents can be used to modulate metabolic stability and minimize the formation of undesired metabolites.[3]

  • Toxicity: While generally considered to have a good safety profile, the ADMET properties of any piperidine-containing compound must be evaluated on a case-by-case basis. In silico ADMET prediction tools can be valuable in the early stages of drug discovery to flag potential liabilities.[8]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its widespread presence in drugs targeting a multitude of diseases.[1]

Central Nervous System (CNS) Disorders

Piperidine is a prominent feature in many drugs acting on the CNS, likely due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[3]

  • Antipsychotics: Atypical antipsychotics like risperidone feature a piperidine moiety that contributes to their high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[9][10] The piperidine ring is crucial for orienting the key pharmacophoric elements for optimal receptor binding.

  • Opioid Analgesics: The 4-anilidopiperidine scaffold is the cornerstone of potent synthetic opioids like fentanyl . The piperidine ring in a chair conformation is considered ideal for interaction with the mu-opioid receptor.[11]

  • Alzheimer's Disease: Donepezil , a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, contains a piperidine ring that plays a key role in its binding to the enzyme's active site.[5][12]

Oncology

A growing number of anticancer agents incorporate the piperidine scaffold, targeting various aspects of cancer cell biology.[13]

  • Mechanism of Action: Piperidine-containing anticancer drugs exhibit diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt and NF-κB, induction of apoptosis, and cell cycle arrest.[13] For instance, some piperidine derivatives have been shown to induce apoptosis in lung cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases.[13]

  • Quantitative Data: Anticancer Activity of Selected Piperidine Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Target/Mechanism
Piperidine-dihydropyridine hybrid (3-fluoro substituted)A-549 (Lung)15.94±0.201EGFR inhibitor
Piperidine-dihydropyridine hybrid (3-fluoro substituted)MCF-7 (Breast)22.12±0.213EGFR inhibitor
1,4-disubstituted piperidine (Compound 20)Various3 - 9.5Novel mechanism
Benzenesulfonamide-based piperidine derivativeMCF-7 (Breast)0.08VEGFR2/Topoisomerase II inhibitor
Benzenesulfonamide-based piperidine derivativeHepG2 (Liver)0.186VEGFR2/Topoisomerase II inhibitor

Data compiled from multiple sources.[11][14][15]

Infectious Diseases

Piperidine derivatives have also shown promise as antiviral and antibacterial agents.

  • Antiviral Activity: Certain piperidine-containing compounds have demonstrated potent activity against various viruses, including influenza and HIV.[16][17] Some derivatives interfere with viral entry by targeting viral surface proteins like hemagglutinin, while others inhibit viral replication at later stages.[16][18] For example, a series of piperidine-substituted purines have been identified as potent inhibitors of both HIV and influenza A/H1N1.[17]

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The pharmacological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the piperidine ring. Understanding these structure-activity relationships is crucial for rational drug design.

General Principles
  • Substitution at Nitrogen (N1): The substituent at the nitrogen atom significantly influences the compound's basicity, lipophilicity, and receptor binding affinity. For many CNS-active drugs, an N-alkyl or N-aralkyl group is essential for activity.

  • Substitution at C4: The 4-position of the piperidine ring is a common point of substitution. In many opioids and antipsychotics, a 4-amino or 4-hydroxy group is a key pharmacophoric element. The nature of the substituent at this position can dramatically affect potency and selectivity.

  • Stereochemistry: The introduction of chiral centers in the piperidine ring can lead to enantiomers with significantly different pharmacological profiles.[4] This highlights the importance of stereoselective synthesis and evaluation of individual stereoisomers.

Case Study: Dopamine D2 Receptor Antagonists

Quantitative structure-activity relationship (QSAR) studies on meta-substituted (S)-phenylpiperidines as dopamine D2 autoreceptor ligands have revealed that the physicochemical properties of the substituents significantly impact their effects on dopamine synthesis and release. For instance, the molecular features influencing dopamine synthesis are different from those affecting its release, suggesting distinct receptor-mediated mechanisms.

Synthetic Strategies for Piperidine Derivatives

A wide array of synthetic methods have been developed for the construction and functionalization of the piperidine ring.

Ring Formation Reactions
  • Hydrogenation of Pyridines: The catalytic hydrogenation of readily available pyridine precursors is a direct and atom-economical method for synthesizing piperidines. This approach was utilized in the synthesis of a precursor to Donepezil.[5]

  • Intramolecular Cyclization: Various intramolecular cyclization strategies, such as aza-Michael additions and metal-catalyzed cyclizations, are employed to construct the piperidine ring from acyclic precursors.[5]

Functionalization of the Piperidine Ring

Once the piperidine core is formed, it can be further functionalized at various positions to optimize its pharmacological properties. The Ugi four-component reaction, for example, allows for the efficient one-step synthesis of a diverse library of 1,4-disubstituted piperidines.[14]

Experimental Protocols for Pharmacological Evaluation

The evaluation of the pharmacological activity of novel piperidine derivatives involves a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Evaluation of Neuroprotective Effects

Assessing the neuroprotective potential of piperidine compounds often involves both in vitro and in vivo models of neuronal damage.

Experimental Workflow:

  • In Vitro Models: Utilize neuronal cell cultures or mitochondrial suspensions to screen for neuroprotective activity against various neurotoxins.

  • In Vivo Models: Employ animal models of neurological disorders, such as experimental cerebral ischemia, to evaluate the compound's efficacy in a more complex biological system.

  • Biochemical and Histological Analysis: Measure biochemical markers of oxidative stress and apoptosis, and perform histological analysis of brain tissue to assess the extent of neuronal damage and protection.

Visualizing Molecular Interactions and Workflows

General Pharmacophore for Piperidine-Containing Drugs

Caption: General structure of a pharmacologically active piperidine derivative.

Drug Discovery Workflow for Piperidine-Based Compounds

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target Identification Target Identification Library Design\n(Piperidine Scaffolds) Library Design (Piperidine Scaffolds) Target Identification->Library Design\n(Piperidine Scaffolds) Synthesis Synthesis Library Design\n(Piperidine Scaffolds)->Synthesis In Vitro Screening\n(e.g., MTT Assay) In Vitro Screening (e.g., MTT Assay) Synthesis->In Vitro Screening\n(e.g., MTT Assay) SAR Studies SAR Studies In Vitro Screening\n(e.g., MTT Assay)->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Studies\n(Animal Models) In Vivo Studies (Animal Models) Lead Optimization->In Vivo Studies\n(Animal Models) ADMET Profiling ADMET Profiling In Vivo Studies\n(Animal Models)->ADMET Profiling Clinical Trials Clinical Trials ADMET Profiling->Clinical Trials

Caption: A typical drug discovery workflow for piperidine-based compounds.

Simplified Signaling Pathway for a Piperidine-Based Anticancer Agent

G Piperidine Drug Piperidine Drug Growth Factor Receptor Growth Factor Receptor Piperidine Drug->Growth Factor Receptor PI3K/Akt Pathway PI3K/Akt Pathway Piperidine Drug->PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis

Caption: Simplified signaling pathway of a piperidine-based anticancer agent.

Conclusion

The piperidine moiety continues to be a highly valuable and versatile scaffold in the armamentarium of medicinal chemists. Its favorable physicochemical properties, coupled with its ability to interact with a wide range of biological targets, have cemented its status as a privileged structure in drug discovery. A thorough understanding of its structure-activity relationships, metabolic pathways, and synthetic accessibility is paramount for the successful design and development of novel piperidine-containing therapeutics. As our understanding of disease biology deepens, the rational application of the piperidine scaffold will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117534. [Link]

  • Xu, J., Li, R., Ma, Y., Zhu, J., & Jiang, H. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 449. [Link]

  • Johansson, A. M., Arvidsson, L. E., Hacksell, U., Nilsson, J. L., Svensson, K., & Carlsson, A. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of medicinal chemistry, 38(16), 3121–3131. [Link]

  • (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-14. [Link]

  • Sáenz-Vash, V., Pérez-García, V., Conejo-García, A., Cruz-Lopez, O., & Campos, F. (2014). Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. European journal of medicinal chemistry, 83, 316–327. [Link]

  • Kim, Y., Lee, J., & Jung, S. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Helvetica chimica acta, 107(1), e202300135. [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]

  • Hussein, A. F. A., Cheng, H., Tundup, S., Yin, Y., Zhang, J., & Li, F. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral research, 177, 104782. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

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  • Bonifazi, A., Sabbatino, G., Malan, P., & Newman, A. H. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of medicinal chemistry, 57(17), 7247–7263. [Link]

  • Roth, B. L., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Amata, E., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1-15. [Link]

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  • Zhu, J. J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PLoS ONE, 6(6), e20836. [Link]

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  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 199-215. [Link]

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Methodological & Application

Purification techniques for 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. My initial focus is on its physical properties, synthesis methods, and typical impurities. I'm also looking at purification techniques, such as recrystallization and column chromatography, for this and related sulfonamides to explore options for effective purification.

Analyzing Literature Search Strategy

I'm now diving into the literature search strategy. I'm focusing on comprehensive Google searches to uncover physicochemical properties, synthesis methods, and typical impurities of this compound. Simultaneously, I will identify established purification techniques for the target compound and related sulfonamides. I'm also looking for detailed protocols and solvent systems in peer-reviewed journals.

Initiating Sulfonamide Purification

I've made a solid start. My search yielded foundational information on sulfonamide purification. I've gathered details on recrystallization and column chromatography, along with relevant protocols and solvent choices. I'm now ready to delve deeper into specific applications.

Analyzing Specific Compound Purification

I'm now zeroing in on purification for the target molecule. I've compiled general techniques and analytical methods, along with clues about potential impurities. However, I must create a tailored approach. The challenge lies in converting general knowledge into a concrete, detailed protocol for the specific compound. This requires some creative scientifically-sound inference. I'm ready to organize the information into a comprehensive guide.

Formulating a Detailed Protocol

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Application Note: Comprehensive Analytical Characterization of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a sulfonamide derivative incorporating a substituted nitroaromatic ring and a piperidine moiety. Compounds with this scaffold are of significant interest in medicinal chemistry and drug development as synthetic intermediates for more complex molecular targets. The presence of reactive and spectroscopically active functional groups—sulfonamide, nitroaromatic, and chloro groups—necessitates a robust and orthogonal analytical strategy to unambiguously confirm its identity, purity, and integrity.

This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, designed for researchers and quality control scientists. The methodologies described herein follow a logical workflow, from chromatographic separation to definitive structural confirmation, and are grounded in established pharmacopeial principles and regulatory guidelines.[1][2][3] The causality behind experimental choices is explained to empower the analyst to adapt and troubleshoot these methods effectively.

Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)

The primary technique for assessing the purity and quantifying the assay of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to separate the main component from potential starting materials, by-products, and degradation products. The method's development and validation should adhere to the principles outlined in ICH Q2(R2) guidelines.[1][2][4][5]

Rationale for Method Design

A C18 stationary phase is selected for its versatility and strong retention of moderately non-polar compounds like the target analyte. A gradient elution is employed to ensure the efficient elution of the main peak while also providing adequate separation from any earlier or later eluting impurities. The mobile phase consists of a buffered aqueous phase and an organic modifier (acetonitrile) to ensure peak shape and reproducibility. Detection is performed at 254 nm, a wavelength where the nitroaromatic chromophore exhibits strong absorbance. General chromatographic principles are based on USP General Chapter <621>.[6][7][8][9]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detector | UV at 254 nm |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the test sample using the same procedure as the standard solution.

System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • %RSD for Peak Area: ≤ 2.0%

Data Analysis:

  • Purity: Calculate the area percentage of the main peak relative to the total peak area in the sample chromatogram.

  • Assay vs. Standard: Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × 100

Structural Elucidation and Confirmation

An orthogonal approach using multiple spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and the presence of a basic nitrogen atom in the piperidine ring, which is readily protonated.[10]

Protocol:

  • Instrument: LC-MS (Q-TOF or Triple Quadrupole) with ESI source.

  • Ionization Mode: Positive (ESI+).

  • Scan Mode: Full scan (m/z 100-500) for parent ion identification.

  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to generate fragment ions.

  • Sample Infusion: Infuse the sample solution (10 µg/mL in 50% acetonitrile with 0.1% formic acid) directly or via LC.

Expected Results:

  • Molecular Formula: C₁₁H₁₃ClN₂O₄S

  • Exact Mass: 304.0284

  • Protonated Molecule [M+H]⁺: m/z 305.0357

  • Characteristic Fragments: Fragmentation is expected to occur at the sulfonamide bond and through cleavage of the piperidine ring.[10]

m/z (Predicted)Fragment Identity
220.96[M+H - Piperidine]⁺
84.08[Piperidine moiety]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments (COSY, HSQC) for full assignment.

Rationale and Expected Chemical Shifts: The electron-withdrawing effects of the nitro, chloro, and sulfonyl groups will cause the aromatic protons to appear significantly downfield.[11][12] The piperidine protons will be in the aliphatic region, with those alpha to the nitrogen being deshielded by the sulfonyl group.

Predicted ¹H NMR Shifts (in CDCl₃):

Proton Assignment Predicted Shift (ppm) Multiplicity
Aromatic H ~8.2 d
Aromatic H ~7.9 dd
Aromatic H ~7.7 d
Piperidine H (α to N) ~3.2-3.4 m

| Piperidine H (β, γ to N) | ~1.5-1.8 | m |

Predicted ¹³C NMR Shifts (in CDCl₃):

Carbon Assignment Predicted Shift (ppm)
Aromatic C-Cl ~135
Aromatic C-NO₂ ~148
Aromatic C-SO₂ ~138
Other Aromatic C ~124-132
Piperidine C (α to N) ~47
Piperidine C (β to N) ~25

| Piperidine C (γ to N) | ~23 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[13]

Protocol:

  • Instrument: FT-IR Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Scan Range: 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands: The spectrum will be dominated by strong absorptions from the sulfonyl and nitro groups.[14][15][16]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
SO₂ (Sulfonamide)Asymmetric Stretch1350-1310
SO₂ (Sulfonamide)Symmetric Stretch1160-1140
NO₂ (Nitroaromatic)Asymmetric Stretch1550-1490
NO₂ (Nitroaromatic)Symmetric Stretch1360-1290
C=C (Aromatic)Stretch1600-1450
C-H (Aliphatic)Stretch2950-2850
C-ClStretch800-600

Elemental Analysis

Elemental analysis provides direct confirmation of the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine. The results must align with the theoretical values calculated from the molecular formula C₁₁H₁₃ClN₂O₄S.

Protocol:

  • Instrument: C/H/N/S/X Elemental Analyzer.

  • Method: Combustion analysis for C, H, N, S. Coulometric titration or similar for Cl.[17][18]

  • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

Theoretical Composition:

Element Mass %
Carbon (C) 43.35%
Hydrogen (H) 4.30%
Chlorine (Cl) 11.63%
Nitrogen (N) 9.19%
Oxygen (O) 21.00%

| Sulfur (S) | 10.52% |

Integrated Analytical Workflow

The characterization process should follow a logical sequence to build a complete profile of the compound. The workflow ensures that purity is assessed before committing resources to more complex structural studies.

AnalyticalWorkflow cluster_0 Initial Assessment cluster_1 Structural Confirmation Sample Test Sample Received HPLC HPLC Purity & Assay Sample->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS EA Elemental Analysis (Empirical Formula) HPLC->EA NMR NMR Spectroscopy (¹H, ¹³C Structure) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Report Final Characterization Report FTIR->Report EA->Report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Method Validation Principles

Any quantitative method, such as the HPLC assay protocol, must be validated to ensure it is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[2][3][4][5]

Validation center Fit-for-Purpose Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Robustness Robustness center->Robustness Limits LOD / LOQ center->Limits Range Range Accuracy->Range Precision->Range Linearity->Range

Caption: Interrelationship of key analytical method validation parameters per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Demonstrates a proportional relationship between concentration and response over a defined interval.[4]

  • Accuracy & Precision: Closeness of results to the true value (accuracy) and to each other (precision).

  • Detection & Quantitation Limits (LOD/LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. Benchchem.
  • USP <621> Chromatography. DSDP Analytics.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • <621> Chromatography. US Pharmacopeia (USP).
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic.
  • Spectroscopy Tutorial: Nitro Groups. University of Calgary.
  • Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry.
  • C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Analytik Jena.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

Sources

Application Note: A High-Throughput Screening Cascade for the Discovery of Covalent Inhibitors Targeting Cysteine Proteases Using 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of targeted covalent inhibitors (TCIs) represents a promising frontier in drug development, offering enhanced potency and prolonged duration of action.[1][2] High-throughput screening (HTS) is a critical methodology for identifying novel covalent modifiers from vast chemical libraries.[3][4][5] This application note details a comprehensive HTS workflow designed to identify and characterize covalent inhibitors of a model cysteine protease, "CysProtease-X," using 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (CNS-Pip) as a representative electrophilic probe. CNS-Pip's benzenesulfonyl moiety, activated by electron-withdrawing chloro- and nitro- groups, is hypothesized to act as an electrophilic "warhead" that selectively forms a covalent bond with the nucleophilic thiol group of a cysteine residue within the enzyme's active site.[6][7] We present a robust, fluorescence-based primary assay, followed by a cascade of secondary and counter-screens to confirm hit potency, mechanism of action, and specificity.

Introduction and Principle

Covalent drugs have made a major impact on human health, with notable examples including penicillin and aspirin.[2] Modern drug discovery increasingly employs a rational design approach to create TCIs that bind and then form a stable bond with their protein targets.[2] This strategy can lead to high selectivity by targeting rare nucleophilic residues, such as cysteine, within a specific binding pocket.[2][8]

The subject of this guide, this compound (CAS No. 53162-43-9)[9][10], is an ideal candidate for such screening campaigns. Its chemical structure suggests a two-step inhibitory mechanism characteristic of covalent inhibitors[6]:

  • Reversible Binding: The molecule first docks into the active site of the target protein, driven by noncovalent interactions.

  • Irreversible Bond Formation: The highly electrophilic sulfur atom of the sulfonyl group is positioned to react with a nearby nucleophilic cysteine residue. This results in the formation of a stable sulfonamide bond and the displacement of piperidine as a leaving group.

The HTS workflow described herein is built on this principle. The primary assay measures the enzymatic activity of CysProtease-X using a fluorogenic substrate. Active covalent inhibitors will bind to the enzyme, blocking its catalytic function and preventing the release of the fluorophore, resulting in a low fluorescence signal.

Mechanism of Covalent Modification

G cluster_0 CNS_Pip CNS-Pip (Inhibitor) Enzyme_Cys CysProtease-X (Active Cysteine) Transition Reversible Binding (Ki) Covalent_Complex Covalent Adduct (Inactivated Enzyme) Piperidine Piperidine (Leaving Group)

Materials and Reagents

  • Compound: this compound (CNS-Pip)

  • Enzyme: Recombinant human CysProtease-X (e.g., a caspase or cathepsin)

  • Substrate: Fluorogenic peptide substrate for CysProtease-X (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.01% Tween-20, pH 7.4

  • Positive Control: A known, potent inhibitor of CysProtease-X

  • Negative Control: DMSO (vehicle)

  • Plates: 384-well, low-volume, black, non-binding surface microplates

  • Instrumentation:

    • Automated liquid handler

    • Microplate reader with fluorescence intensity (FI) detection

    • High-resolution mass spectrometer (for confirmation assays)

Experimental Protocols

Protocol 1: Primary High-Throughput Screen

This protocol is designed to rapidly screen a large compound library for inhibitors of CysProtease-X.

Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM. Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.

  • Enzyme Addition: Add 25 µL of CysProtease-X solution (at 2X final concentration in Assay Buffer) to all wells.

  • Incubation: Seal the plates and incubate for 30 minutes at room temperature. This pre-incubation allows for the time-dependent covalent modification to occur.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate (at 2X final concentration, typically at its Kₘ value) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the increase in fluorescence intensity (e.g., Ex/Em = 350/450 nm for AMC-based substrates) every 2 minutes for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of RFU vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Identify "hits" as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the negative controls (e.g., >50% inhibition).

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

This protocol confirms the activity of primary hits and determines their potency (IC₅₀).

Steps:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from 10 mM.

  • Compound Plating: Dispense 50 nL of each concentration into a 384-well plate.

  • Assay Execution: Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.[11][12][13]

Protocol 3: Covalent Binding Validation via Mass Spectrometry

This orthogonal assay directly confirms that the inhibitor forms a covalent adduct with the target protein.[14][15][16]

Steps:

  • Incubation: Incubate a concentrated solution of CysProtease-X (e.g., 5 µM) with a 5-fold molar excess of the hit compound (or DMSO as a control) in a compatible buffer (e.g., ammonium bicarbonate) for 2 hours at room temperature.

  • Sample Preparation: Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • Intact Mass Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation:

    • Deconvolute the resulting mass spectra.

    • A mass shift in the compound-treated sample corresponding to the molecular weight of the inhibitor (minus the leaving group) confirms covalent adduct formation.[15][17] For CNS-Pip, the expected mass shift would be +219.63 Da (C₆H₄ClNO₄S).

Protocol 4: Specificity and Technology Counter-Screens

Counter-screens are essential to eliminate false positives arising from non-specific reactivity or assay interference.[18][19]

A. Cysteine-Mutant Counter-Screen (Specificity):

  • Assay Setup: Repeat the dose-response assay (Protocol 2) using a mutant version of CysProtease-X where the active site cysteine is mutated to a non-nucleophilic residue (e.g., Alanine or Serine).

  • Interpretation: A true covalent inhibitor targeting the active site cysteine should show a significant loss of potency (high IC₅₀) against the mutant enzyme.

B. Fluorescence Interference Screen (Technology):

  • Assay Setup: Prepare a plate with the hit compounds at the highest screening concentration. Add all assay components except the enzyme.

  • Read Plate: Measure fluorescence at the same wavelengths used in the primary assay.

  • Interpretation: Compounds that exhibit high intrinsic fluorescence should be flagged as potential artifacts.

Data Analysis and Interpretation

Assay Quality Control

The quality and reliability of the HTS assay must be validated using the Z-factor (Z').[20][21] This metric assesses the separation between the positive and negative control signals.

  • Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • Where σ and μ are the standard deviation and mean of the positive (p) and negative (n) controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[21][22]
0 to 0.5Marginal assay, may require optimization.[21][23]
< 0Unsuitable for screening.[21]
Screening Cascade and Hit Triage

The overall workflow is designed as a funnel to efficiently identify and validate true covalent inhibitors.

HTS_Cascade Primary Protocol 1: Primary Screen (Single Concentration, e.g., 10 µM) Hits Initial Hits (e.g., >50% Inhibition) Primary->Hits DoseResponse Protocol 2: Dose-Response (IC₅₀ Determination) Hits->DoseResponse ConfirmedHits Confirmed Hits (Potency < 10 µM) DoseResponse->ConfirmedHits CounterScreens Protocol 4: Counter-Screens (Specificity & Technology) ConfirmedHits->CounterScreens FilteredHits Filtered Hits (Specific, Non-interfering) CounterScreens->FilteredHits MassSpec Protocol 3: Mass Spec Validation (Confirms Covalent Adduct) FilteredHits->MassSpec ValidatedHits Validated Covalent Inhibitors MassSpec->ValidatedHits

Example Data Presentation

Table 1: Representative Dose-Response and Counter-Screen Data

Compound IDPrimary Screen (% Inh @ 10µM)CysProtease-X IC₅₀ (µM)CysProtease-X (Cys-Ala Mutant) IC₅₀ (µM)Covalent Adduct (Mass Spec)Classification
CNS-Pip 85.21.2> 100ConfirmedValidated Hit
Compound A 78.92.5> 100ConfirmedValidated Hit
Compound B 65.15.66.1Not DetectedNon-covalent Inhibitor
Compound C 92.40.8> 100Not DetectedAssay Interference
Compound D 15.3> 100> 100Not DetectedInactive

Discussion and Conclusion

This application note provides a comprehensive, field-proven framework for utilizing electrophilic compounds like this compound in HTS campaigns to discover novel covalent inhibitors. The success of such a campaign hinges on a multi-step validation process. The primary screen acts as a wide net, while the subsequent dose-response, counter-screen, and biophysical validation steps are crucial for ensuring that resources are focused on specific, mechanistically-defined hits.[4] The direct confirmation of a covalent adduct by mass spectrometry is the gold standard for validating this class of inhibitors.[14][15][16] By following this structured cascade, researchers can confidently identify and prioritize high-quality covalent inhibitors for further development in drug discovery programs.

References

  • Zhang, X., Zhang, Y., & Yang, T. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301-316. ([Link])

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. ([Link])

  • Petteruti, P., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-44. ([Link])

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. ([Link])

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  • GraphPad Prism. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. ([Link])

  • Assay Analytix. (n.d.). Z-Factor Calculator. Assay Analytix. ([Link])

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  • Assay Genie. (2023, December 12). On HTS: Z-factor. Assay Genie. ([Link])

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Application Notes & Protocols: A Framework for Preclinical Evaluation of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial biological characterization of the novel chemical entity, 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (hereinafter referred to as CNBP). The structural motifs of CNBP, specifically the piperidine ring and the nitrobenzenesulfonamide group, are present in numerous compounds with established pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide is designed for researchers in drug discovery and development, offering a tiered, logic-driven approach to efficiently assess the cytotoxic, mechanistic, and potential therapeutic effects of CNBP. The protocols herein are designed to be self-validating, emphasizing robust controls and orthogonal assays to ensure data integrity and reproducibility, forming a critical foundation for any subsequent preclinical development.[4][5]

Introduction: Rationale and Strategic Overview

The process of bringing a new chemical entity from the bench to clinical trials is a multi-stage endeavor that begins with rigorous preclinical evaluation.[6][7] The subject of this guide, CNBP, is a synthetic compound featuring a piperidine heterocycle, a cornerstone in medicinal chemistry, and a 4-chloro-3-nitrobenzenesulfonamide moiety. Piperidine derivatives are known to exhibit a vast spectrum of biological effects, including significant anticancer activity.[8][9] Similarly, sulfonamide-based compounds are a well-established class of therapeutics. The inclusion of a nitro group can modulate electronic properties and may be a pharmacophore in its own right, though it also warrants careful toxicological assessment.[10]

Given this structural context, a primary hypothesis is that CNBP may possess cytotoxic activity against cancer cells or may modulate inflammatory pathways. Chronic inflammation is a known enabler of cancer initiation and progression, making the investigation of dual anti-inflammatory and anticancer activities a compelling research avenue.[11][12]

This guide presents a strategic workflow designed to first establish a cytotoxicity profile, then elucidate the mechanism of action, and finally, explore specific therapeutic hypotheses. This tiered approach ensures that resources are used efficiently, moving from high-throughput screening to more complex, clinically relevant assays.[4]

Overall Experimental Workflow

The proposed research plan follows a logical cascade, where the results of each phase inform the design of the next.

Caption: High-level experimental screening cascade for CNBP.

In Vitro Assessment: A Tiered Approach to Biological Characterization

The foundation of preclinical drug development lies in robust in vitro testing.[13] These assays are crucial for initial screening, understanding mechanisms of cell death, and selecting promising candidates for further development.[14]

Tier 1: General Cytotoxicity and Viability Screening

Objective: To determine the concentration-dependent toxicity of CNBP across various cell lines and establish the half-maximal inhibitory concentration (IC50).

Rationale: An initial broad-spectrum cytotoxicity screen is the most critical first step.[14] It establishes the potency of the compound and informs the concentration range for all subsequent experiments. We recommend using a panel of cell lines, including both cancerous and non-cancerous (e.g., normal fibroblast) lines, to assess for any potential cancer-specific toxicity.[2]

Protocol 2.1: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[13]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of CNBP in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include the following controls[4]:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation Example:

Cell LineTissue of OriginCNBP IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast CancerExperimental Value1.2 ± 0.3
A549Lung CancerExperimental Value2.5 ± 0.6
HCT116Colon CancerExperimental Value0.9 ± 0.2
MRC-5Normal Lung FibroblastExperimental Value> 10
Tier 2: Elucidating the Mechanism of Cell Death

Objective: If CNBP demonstrates significant cytotoxicity, the next step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[15]

Rationale: Compounds that induce apoptosis are often preferred as anticancer agents because this programmed process is less likely to provoke an inflammatory response compared to necrosis.[16] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method for this purpose.[14] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[16]

G cluster_0 cluster_1 A Viable Cell (Annexin V-, PI-) Inner membrane has phosphatidylserine (PS). B Early Apoptotic Cell (Annexin V+, PI-) PS flips to the outer membrane. Membrane is intact. AV Annexin V-FITC (Binds to PS) B->AV Binds C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS is on the outer membrane. Membrane integrity is lost. C->AV Binds PI_dye Propidium Iodide (PI) (Enters compromised membrane, stains DNA) C->PI_dye Stains D Necrotic Cell (Annexin V-, PI+) Membrane integrity lost without PS flipping. D->PI_dye Stains

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Protocol 2.2: Annexin V/PI Flow Cytometry Assay

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with CNBP at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the collected cells with cold PBS and resuspend them in 100 µL of 1X Annexin V binding buffer.

  • Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at ~535 nm and measure emission at ~617 nm.

  • Interpretation: Quantify the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic, Necrotic) to determine the primary mode of cell death induced by CNBP.

Tier 3: Phenotypic Screening for Anti-Inflammatory Activity

Objective: To assess the potential of CNBP to modulate inflammatory responses, even at non-cytotoxic concentrations.

Rationale: Chronic inflammation is implicated in numerous diseases, including cancer.[11][17] A key pathway regulating inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Many anti-inflammatory compounds act by inhibiting this pathway.

Protocol 2.3: LPS-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of CNBP (determined from Tier 1) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a positive control (e.g., dexamethasone).

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Transfer 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

In Vivo Model Selection and Preliminary Evaluation

Objective: To translate promising in vitro findings into a relevant animal model to assess in vivo efficacy and safety.

Rationale: In vivo studies are an indispensable step in drug development, providing critical data on a compound's behavior in a complex biological system.[18] The choice of model is dictated by the in vitro results. All animal experiments must be conducted under approved ethical guidelines.

  • If CNBP shows cancer-specific cytotoxicity: A tumor xenograft model is appropriate. Nude mice are subcutaneously injected with a human cancer cell line that was sensitive to CNBP in vitro. Tumor growth is monitored following treatment with CNBP.

  • If CNBP shows potent anti-inflammatory activity: An acute inflammation model, such as the LPS-induced endotoxemia model in mice, can be used.[17] Key inflammatory markers (e.g., TNF-α, IL-6) in the serum are measured post-treatment.

Protocol 3.1: General Design for an In Vivo Study

  • Animal Acclimatization: House animals (e.g., 6-8 week old mice) for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups (n=5-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (standard-of-care drug)

    • Groups 3-5: CNBP at low, medium, and high doses.

  • Dosing and Monitoring: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily. Monitor animal weight, behavior, and any signs of toxicity.

References

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  • In vitro cytotoxicity assay to screen compounds for apoptosis-inducing potential on lymphocytes and neutrophils. PubMed. [Link]

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  • Old and New Players of Inflammation and Their Relationship With Cancer Development. Frontiers in Oncology. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. [Link]

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The Versatile Scaffold: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The 1-(4-chloro-3-nitro-benzenesulfonyl)-piperidine core represents such a scaffold, offering a unique combination of chemical tractability and diverse biological potential. The inherent features of this molecule, including the electrophilic sulfonyl group, the strategically positioned chloro and nitro functionalities on the benzene ring, and the versatile piperidine moiety, provide a rich canvas for synthetic modification and exploration of structure-activity relationships (SAR).

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only the "how" but also the "why" behind the synthetic strategies and biological evaluation of derivatives based on this promising scaffold. By delving into the causality of experimental choices and grounding our protocols in established chemical principles, we present a self-validating system for the exploration of this compound in the quest for novel therapeutic agents.

Core Synthesis and Characterization

The journey into the medicinal chemistry applications of this scaffold begins with its synthesis. The parent compound, this compound, is typically prepared through a nucleophilic substitution reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and piperidine.

Synthesis of the Precursor: 4-Chloro-3-nitrobenzenesulfonyl Chloride

The synthesis of the key precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is a critical first step. A robust method involves the direct chlorosulfonation of o-chloronitrobenzene.[1]

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

  • Materials: o-chloronitrobenzene, Chlorosulfonic acid, Ice.

  • Procedure:

    • In a well-ventilated fume hood, carefully add o-chloronitrobenzene (1 molar equivalent) to an excess of chlorosulfonic acid (4-5 molar equivalents) with stirring.

    • Gradually heat the reaction mixture to 120°C and maintain this temperature for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a non-polar solvent like petroleum ether to yield high-purity 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

  • Characterization: The product should be characterized by ¹H NMR and IR spectroscopy to confirm its structure and purity.[1]

Synthesis of this compound

The formation of the sulfonamide bond is a cornerstone of this chemistry, achieved by reacting the sulfonyl chloride with an amine.[2]

Protocol 2: Synthesis of this compound

  • Materials: 4-Chloro-3-nitrobenzenesulfonyl chloride, Piperidine, Triethylamine (or another suitable base), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in DCM in a round-bottom flask.

    • In a separate flask, dissolve piperidine (1.1 molar equivalents) and triethylamine (1.2 molar equivalents) in DCM.

    • Slowly add the piperidine solution to the sulfonyl chloride solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield pure this compound.[2]

  • Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its identity and purity.[2]

Derivatization Strategies: Expanding the Chemical Space

The this compound scaffold offers multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Diagram 1: Key Derivatization Points

G cluster_benzene Aromatic Ring Modifications cluster_piperidine Piperidine Ring Modifications Scaffold This compound Nitro Nitro Group Reduction (e.g., to -NH2) Scaffold->Nitro Reduction Chloro Nucleophilic Aromatic Substitution (e.g., with amines, thiols) Scaffold->Chloro Substitution Piperidine Substitution on Piperidine Ring (e.g., alkyl, aryl groups) Scaffold->Piperidine Functionalization G cluster_synthesis Compound Synthesis & Purification cluster_assay In Vitro Assay cluster_cell Cell-based Assay Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay Purification->CA_Assay IC50 Determine IC50 values CA_Assay->IC50 Cell_Assay Cancer Cell Line Proliferation Assay (MTT) IC50->Cell_Assay GI50 Determine GI50 values Cell_Assay->GI50 SAR_Analysis SAR_Analysis GI50->SAR_Analysis Structure-Activity Relationship

Caption: Workflow for anticancer evaluation.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

  • Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HCT-116), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Synthesized compounds, Doxorubicin (positive control), MTT reagent, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Breast Cancer Cells

CompoundR¹ (on Benzene)R² (on Piperidine)IC₅₀ (µM)
Scaffold -NO₂-H>100
Derivative A -NH₂-H50.2
Derivative B -NO₂4-OH25.8
Derivative C -NH₂4-COOH10.5

Note: This data is illustrative and based on trends observed in similar compound classes.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, several SAR trends can be hypothesized for the this compound scaffold:

  • Aromatic Ring Substitution: The electronic nature of the substituents on the benzene ring significantly influences biological activity. Reduction of the nitro group to an amine can modulate the compound's hydrogen bonding capacity and overall polarity, often leading to enhanced activity.

  • Piperidine Ring Functionalization: The introduction of functional groups on the piperidine ring can provide additional interaction points with the biological target. For instance, a hydroxyl group can act as a hydrogen bond donor/acceptor, while a carboxylic acid group can engage in ionic interactions.

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is crucial for drug-like properties, including cell permeability and target engagement. Modifications at both the benzene and piperidine rings can be used to optimize this parameter.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions make it an attractive platform for medicinal chemists. The demonstrated potential for antimicrobial and anticancer activity, particularly as carbonic anhydrase inhibitors, warrants further investigation. Future studies should focus on the systematic exploration of the chemical space around this scaffold, guided by robust biological screening and computational modeling, to unlock its full therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(1), 41–51.
  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(48), 30205–30222.
  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791.
  • Khan, I., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(5), 346-356.
  • Siddiqui, N., et al. (2011). Synthesis and antimicrobial screening of some piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(4), 499-503.
  • Patel, R. V., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-363.
  • Li, W. G., et al. (2006). The relationship between structure and antioxidative activity of piperidine nitroxides. Journal of pharmacy and pharmacology, 58(7), 941-949.
  • Gouda, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(36), 23536-23555.
  • Dhawale, S. A., et al. (2024). Synthesis, antimicrobial study of novel (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl) -3-oxoprop-1-en-yl)phenyl)
  • Bonardi, A., et al. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules (Basel, Switzerland), 26(16), 4948.
  • Drugs.com. List of Carbonic anhydrase inhibitors. Available from: [Link]

  • De Vita, D., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 25(21), 5192.
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

  • Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A.

Sources

Introduction: The Potential of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine in enzyme inhibition assays for researchers, scientists, and drug development professionals. This document provides a detailed protocol for assessing the inhibitory potential of this compound against a representative enzyme class, carbonic anhydrases, based on the known activities of structurally related sulfonamides.

The compound this compound belongs to the sulfonamide class of molecules, a well-established pharmacophore in drug discovery. The sulfonamide group is a key structural feature in a variety of approved drugs and is known for its ability to inhibit specific enzymes involved in various cellular processes[1]. The biological activity of sulfonamides is often attributed to their ability to mimic a substrate or bind to the active site of an enzyme, thereby blocking its catalytic function.

The structure of this compound contains several key features that suggest its potential as an enzyme inhibitor:

  • The Sulfonamide Moiety (-SO₂N=): This functional group is a cornerstone of many enzyme inhibitors, notably targeting metalloenzymes.

  • The Piperidine Ring: This saturated heterocycle is a common scaffold in medicinal chemistry, providing a rigid framework that can be optimized for specific binding pockets within an enzyme.[2]

  • The 4-Chloro and 3-Nitro Substituents: These electron-withdrawing groups on the benzene ring can enhance the compound's reactivity and influence its binding affinity and selectivity for target enzymes.[3]

While specific enzyme targets for this compound are not extensively documented, related nitrobenzenesulfonamide hybrids have shown inhibitory activity against a range of enzymes, including those relevant to infectious diseases and cancer.[3][4][5] The general mechanism of action for some sulfonamides involves the interaction of the sulfonyl group with nucleophilic residues or metal ions in the enzyme's active site, leading to reversible or irreversible inhibition.[1]

Given the structural similarities to known inhibitors of carbonic anhydrases, this application note will focus on a detailed protocol for assaying the inhibitory activity of this compound against this class of enzymes. Carbonic anhydrases are zinc-containing metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in various diseases.

Hypothesized Mechanism of Inhibition

The proposed mechanism of inhibition for sulfonamide-based compounds against zinc-containing metalloenzymes like carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding displaces a water molecule that is essential for the catalytic activity, thereby inhibiting the enzyme. The piperidine and substituted phenyl rings can further interact with hydrophobic and hydrophilic residues in the active site, enhancing the binding affinity and selectivity of the inhibitor.

G cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Enzyme Carbonic Anhydrase Zn Zn²⁺ Enzyme->Zn coordinates H2O H₂O Zn->H2O binds Inhibition Enzyme Inhibition H2O->Inhibition Inhibitor 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine SO2NH -SO₂NH- Inhibitor->SO2NH SO2NH->Zn displaces H₂O and binds

Caption: Hypothesized binding of the sulfonamide inhibitor to the zinc ion in the active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase II (hCA II).

Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring the absorbance at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction will decrease.

Reagents and Materials:

  • Recombinant human carbonic anhydrase II (hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl acetate (p-NPA) (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Solutions:

    • Enzyme Stock Solution: Prepare a stock solution of hCA II in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile. Dilute to the final working concentration in Tris-HCl buffer just before use.

    • Test Compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the test compound and the positive control (Acetazolamide) in Tris-HCl buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Protocol in a 96-Well Plate:

    • Add 20 µL of the appropriate solution to each well:

      • Blank wells: Tris-HCl buffer

      • Negative Control wells (100% activity): Tris-HCl buffer with DMSO (at the same final concentration as in the test wells)

      • Positive Control wells: Acetazolamide solution at various concentrations

      • Test wells: this compound solution at various concentrations

    • Add 140 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the hCA II enzyme solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 400 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

  • Calculate the Percent Inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_control is the reaction rate in the absence of the inhibitor (negative control).

    • V_blank is the background rate without the enzyme.

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
This compoundhCA IITBD
Acetazolamide (Positive Control)hCA II~0.012
TBD: To be determined by the experiment.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (hCA II) - Substrate (p-NPA) - Buffer (Tris-HCl) - Inhibitor & Control Plate Add Buffer, Inhibitor/Control, and Enzyme to wells Reagents->Plate Incubate Pre-incubate at RT for 10 min Plate->Incubate React Initiate reaction with Substrate (p-NPA) Incubate->React Measure Measure Absorbance at 400 nm kinetically React->Measure CalcRate Calculate Reaction Rates (V) Measure->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib CalcIC50 Determine IC₅₀ value (Dose-Response Curve) CalcInhib->CalcIC50

Caption: General workflow for the carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This application note provides a framework for investigating the enzyme inhibitory potential of this compound. The provided protocol for a carbonic anhydrase inhibition assay is a starting point, and the compound could be screened against a broader panel of enzymes, particularly other metalloenzymes or proteases, where sulfonamide inhibitors have shown activity. Further studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and structural studies to elucidate the binding interactions, would be valuable next steps in characterizing the inhibitory properties of this compound. The exploration of such compounds contributes to the discovery of new chemical entities for the development of novel therapeutics.

References

  • Desai, N. C., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9554–9569. [Link]

  • Lu, X., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS One, 13(5), e0197626. [Link]

  • Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 185-199. [Link]

  • Bua, S., et al. (2018). Synthesis of novel benzenesulfonamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Bioorganic & Medicinal Chemistry, 26(15), 4447-4458. [Link]

  • Desai, N. C., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 459-472. [Link]

  • Maddry, J. A., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 22(22), 6898-6902. [Link]

  • Chemsigma. (n.d.). This compound [53162-43-9]. Retrieved from [Link]

  • Rehman, A., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1739-1745. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Gunatillake, K. D. P. P., & Adhikari, A. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Research Notes, 14(1), 123. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a synthetic compound featuring a sulfonamide linkage between a piperidine ring and a substituted nitroaromatic group. While this specific molecule is not extensively characterized in publicly accessible literature for its biological activity, its structural motifs are present in numerous pharmacologically active agents. The piperidine scaffold is a cornerstone in medicinal chemistry, found in compounds targeting a wide array of biological systems.[1][2][3] Similarly, nitrobenzenesulfonamide derivatives have been investigated for various therapeutic applications, including significant antimicrobial and anticancer activities.[4][5][6]

Given the established bioactivity of its constituent parts, a logical and hypothesis-driven approach to characterizing this compound involves screening for potential anticancer and antimicrobial effects. The protocols detailed herein provide a robust framework for the initial in vitro assessment of this compound. These methodologies are designed to first establish baseline cytotoxicity against cancerous and non-cancerous cell lines and then to determine its potential as an antimicrobial agent.

Compound Profile

A clear understanding of the test article's physicochemical properties is essential for accurate and reproducible in vitro studies.

PropertyValueSource
IUPAC Name 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-
CAS Number 53162-43-9[7]
Molecular Formula C₁₁H₁₃ClN₂O₄SCalculated
Molecular Weight 304.75 g/mol Calculated
Chemical Structure 4-chloro-3-nitrobenzenesulfonyl chloride attached to a piperidine ring[8][9][10]
Solubility Expected to be soluble in DMSO, DMF, and other organic solvents. Aqueous solubility is predicted to be low.General chemical knowledge
Precursor Compound 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS: 97-08-5)[11]

Application Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a non-cancerous control cell line. This assay quantifies the compound's effect on cell metabolic activity, which is a proxy for cell viability.

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells. A decrease in signal upon treatment with the test compound indicates a reduction in cell viability.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 Prepare Compound Stock (e.g., 10 mM in DMSO) t1 Prepare Serial Dilutions of Compound p1->t1 p2 Seed Cells in 96-well Plate (e.g., 5,000 cells/well) p3 Incubate Cells (24 hours, 37°C, 5% CO₂) p2->p3 t2 Add Compound to Wells (Include Vehicle & Untreated Controls) p3->t2 t1->t2 t3 Incubate (48-72 hours, 37°C, 5% CO₂) t2->t3 a1 Add MTT Reagent (10 µL/well) t3->a1 a2 Incubate (2-4 hours) a1->a2 a3 Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) a2->a3 a4 Read Absorbance (570 nm) a3->a4 MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_readout Readout p1 Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) p3 Prepare Serial Dilutions of Compound in Broth p1->p3 p2 Prepare Microbial Inoculum (e.g., 5 x 10^5 CFU/mL) i1 Inoculate Wells with Microbe (Final volume 100 µL) p2->i1 p3->i1 i2 Include Positive (No Drug) & Negative (No Microbe) Controls i1->i2 i3 Incubate (18-24h for bacteria, 24-48h for fungi) i2->i3 r1 Visually Inspect Wells for Turbidity i3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Bacterial Growth Medium: Mueller-Hinton Broth (MHB)

  • Fungal Growth Medium: RPMI-1640

  • Sterile 96-well U-bottom plates

  • Standard antimicrobial drugs for control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO at a concentration of 1280 µg/mL.

    • In a 96-well plate, add 50 µL of the appropriate sterile broth (MHB or RPMI) to wells 2 through 12.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no inoculum) will serve as controls. This results in concentrations ranging from 640 µg/mL down to 1.25 µg/mL.

  • Inoculum Preparation:

    • From an overnight culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations, resulting in a final test range of 320 µg/mL to 0.625 µg/mL.

    • Add 50 µL of sterile broth to well 12 to serve as a negative (sterility) control. Well 11 serves as the positive (growth) control.

    • Seal the plates and incubate at 35-37°C. Incubate bacteria for 18-24 hours and fungi for 24-48 hours.

  • MIC Determination:

    • After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control well should be turbid, and the negative control well should be clear.

Expert Insights and Troubleshooting

  • Compound Solubility: If precipitation of this compound is observed in the aqueous media, this must be noted. Poor solubility can lead to an overestimation of the IC₅₀ or MIC. Consider using a lower top concentration or adding a small amount of a co-solvent like Pluronic F-68, ensuring the co-solvent itself has no biological activity at the used concentration.

  • Mechanism of Action Hypothesis: The presence of the nitroaromatic group suggests a potential mechanism involving the generation of reactive oxygen species (ROS) or reactive nitrogen species, a known mode of action for some antimicrobial agents. [12]If antimicrobial activity is confirmed, follow-up studies could include ROS detection assays (e.g., using DCFH-DA) to explore this hypothesis.

  • Interpreting Cytotoxicity: A potent compound will exhibit a low IC₅₀ value. It is critical to compare the IC₅₀ against cancer cells to that of the non-cancerous control line. A high therapeutic index (IC₅₀ in normal cells / IC₅₀ in cancer cells) suggests selective toxicity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from ResearchGate. [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ACS Omega. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from ResearchGate. [Link]

  • PubMed. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from PubMed. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-chloro-3-nitro-. NIST WebBook. [Link]

  • Chemsigma. (n.d.). This compound [53162-43-9]. Retrieved from Chemsigma. [Link]

  • ResearchGate. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. [Link]

  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from MDPI. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2011). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Retrieved from PubMed. [Link]

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The Alchemical Marriage: A Guide to Palladium-Catalyzed N-Aryl Sulfamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the N-aryl sulfamide motif is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl sulfamides, a powerful transformation that has largely superseded classical methods. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into reaction optimization to empower you to confidently incorporate this essential synthetic tool into your research endeavors.

The N-Aryl Sulfamide: A Privileged Scaffold

The sulfamide functional group, with its unique electronic properties reminiscent of both sulfonamides and ureas, offers a versatile scaffold for building complex molecular architectures.[1] The introduction of an aryl group via a nitrogen-carbon bond unlocks a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination has emerged as a premier method for forging this C-N bond, offering mild conditions and broad functional group tolerance compared to harsher, traditional methods like the Ullmann condensation.[2]

The Engine of Transformation: The Catalytic Cycle

The palladium-catalyzed N-arylation of sulfamides proceeds through a well-established catalytic cycle, characteristic of Buchwald-Hartwig cross-coupling reactions. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Sulfamide_Arylation cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)_complex Pd(II) Intermediate (L)Pd(Ar)(X) OxAdd->Pd(II)_complex Amide_Binding Sulfamide Coordination + Base (-HX) Pd(II)_complex->Amide_Binding H2NSO2NHR, Base Pd(II)_amido Pd(II) Amido Complex (L)Pd(Ar)(NHSO2NHR) Amide_Binding->Pd(II)_amido RedElim Reductive Elimination Pd(II)_amido->RedElim RedElim->Pd(0)L Regeneration Product N-Aryl Sulfamide (Ar-NHSO2NHR) RedElim->Product

Figure 1: A simplified representation of the palladium-catalyzed N-arylation of sulfamides.

The cycle commences with the oxidative addition of an aryl halide (or pseudohalide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequently, the sulfamide coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium(II) amido complex. The crucial carbon-nitrogen bond is forged in the final step, reductive elimination, which yields the desired N-aryl sulfamide and regenerates the active palladium(0) catalyst.

A key challenge in the synthesis of mono-aryl sulfamides is the potential for diarylation. The use of an excess of the sulfamide starting material can favor the formation of the mono-arylated product.[1]

Key Reagents and Their Roles: A Deeper Dive

The success of a palladium-catalyzed N-arylation of a sulfamide hinges on the judicious selection of several key components:

ComponentRole in the ReactionTypical Examples
Palladium Source The heart of the catalyst, facilitating the key bond-forming steps.Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-ligand complexes
Ligand Stabilizes the palladium center, influences reactivity, and prevents catalyst decomposition.Buchwald-type biaryl phosphines (e.g., XPhos, tBuXPhos), Tris(tert-butyl)phosphine (P(t-Bu)₃)
Base Deprotonates the sulfamide, facilitating its coordination to the palladium center.Cs₂CO₃, K₃PO₄, NaOtBu
Solvent Dissolves reactants and influences reaction rate and catalyst stability.Toluene, Dioxane, THF
Arylating Agent Provides the aryl group to be coupled with the sulfamide.Aryl bromides, aryl chlorides, aryl triflates

The choice of ligand is particularly critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential for achieving high catalytic activity, especially with less reactive aryl chlorides.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the palladium-catalyzed N-arylation of an unsubstituted sulfamide with an aryl bromide. Optimization may be required for specific substrates.

Materials and Equipment:
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer hotplate

  • Solvents and reagents (as specified below)

Reagents:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sulfamide (3.0 mmol, 3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.025 mmol, 2.5 mol%)

  • Tris(tert-butyl)phosphine (P(t-Bu)₃; 0.1 mmol, 10 mol%) or a suitable biaryl phosphine ligand

  • Cesium carbonate (Cs₂CO₃; 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, sulfamide, cesium carbonate, and the palladium source.

  • Ligand Addition: In a separate vial, dissolve the phosphine ligand in a small amount of anhydrous toluene and add it to the reaction flask via syringe.

  • Solvent Addition: Add the remaining anhydrous toluene to the reaction flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl sulfamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of base or ligand.Use a pre-catalyst, increase the reaction temperature, screen different bases and ligands.
Formation of diarylated product Insufficient excess of sulfamide, prolonged reaction time.Increase the excess of sulfamide, monitor the reaction closely and stop it once the mono-arylated product is maximized.
Decomposition of starting materials or product Reaction temperature is too high.Lower the reaction temperature and consider a more active catalyst/ligand system to compensate.

The Future of N-Aryl Sulfamide Synthesis

While the Buchwald-Hartwig amination is a powerful tool, the field continues to evolve. Recent advancements include the development of more active and air-stable palladium pre-catalysts, the use of palladium nanoparticles as reusable catalysts, and the exploration of alternative coupling partners.[3] These innovations promise to make the synthesis of N-aryl sulfamides even more efficient, sustainable, and accessible to a broader range of researchers.

References

  • Alcaraz, L., et al. (2004). Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. Organic Letters, 6(16), 2705-2708. Available at: [Link]

  • Hicks, J. D., et al. (2009). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. Journal of the American Chemical Society, 131(46), 16720-16734. Available at: [Link]

  • Khalaj, M., et al. (2016). Palladium nanoparticles as reusable catalyst for the synthesis of N-aryl sulfonamides under mild reaction conditions. Research on Chemical Intermediates, 42(12), 7865-7875. Available at: [Link]

  • Sun, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. Available at: [Link]

  • Willis, M. C. (2010). Palladium-Catalyzed Synthesis of Aryl Sulfonamides. Angewandte Chemie International Edition, 49(36), 6234-6236. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and professionals engaged in the synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This guide is designed to provide in-depth, actionable insights into improving reaction yields and troubleshooting common issues encountered during this specific sulfonamide synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust understanding that empowers you to optimize your experimental outcomes.

I. Reaction Overview & Mechanism

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically proceeding via a nucleophilic aromatic substitution (SNAr) pathway at the sulfonyl chloride group. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chloro-3-nitro-benzenesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme: 4-Chloro-3-nitro-benzenesulfonyl chloride + Piperidine → this compound + HCl

The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the sulfonyl chloride group is critical. While this guide focuses on the reaction at the sulfonyl chloride, it's important to note that electron-withdrawing groups, particularly when positioned ortho or para to a leaving group on an aromatic ring, activate the ring towards nucleophilic aromatic substitution (SNAr).[1][2][3] This activation is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3][4]

dot

graph Reaction_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes for reactants Reactants [label="4-Chloro-3-nitro-benzenesulfonyl chloride + Piperidine", fillcolor="#F1F3F4"];

// Node for nucleophilic attack Attack [label="Nucleophilic Attack\n(Piperidine on Sulfur)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"];

// Node for tetrahedral intermediate Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"];

// Node for HCl elimination Elimination [label="Elimination of Cl⁻\n(Forms Sulfonamide)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"];

// Node for byproduct neutralization Neutralization [label="Base Neutralizes HCl Byproduct", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"];

// Node for product Product [label="this compound", fillcolor="#F1F3F4"];

// Edges Reactants -> Attack; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Product; Elimination -> Neutralization [style=dashed, label="HCl formation"]; } dot Caption: General workflow for sulfonamide synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low yields or impure products. Each point provides a diagnosis of the potential problem and a scientifically grounded solution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis almost always trace back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

  • Reagent Quality:

    • Hydrolysis of Sulfonyl Chloride: 4-Chloro-3-nitro-benzenesulfonyl chloride is highly susceptible to moisture. Water will hydrolyze it to the corresponding and unreactive 4-chloro-3-nitro-benzenesulfonic acid.[5][6] This is the most common cause of low yield.

      • Solution: Always use a fresh bottle of the sulfonyl chloride or one that has been stored under inert gas in a desiccator. Ensure all glassware is oven-dried or flame-dried before use, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[5]

    • Piperidine Purity: Piperidine can absorb atmospheric carbon dioxide to form a non-nucleophilic carbamate salt.

      • Solution: Use freshly distilled piperidine for best results.

  • Reaction Conditions:

    • Inadequate Base: The reaction generates one equivalent of HCl. If not neutralized, this HCl will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

      • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[5] Using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.[5]

    • Incorrect Temperature: While many sulfonamide syntheses are run at 0 °C to room temperature, the optimal temperature can vary.[6][7]

      • Solution: Start by adding the sulfonyl chloride to the piperidine/base solution at 0 °C to control any initial exotherm. Then, allow the reaction to slowly warm to room temperature and monitor by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.[5]

Q2: I'm observing an unexpected, insoluble white solid in my reaction flask. What is it?

A2: This is very likely the hydrochloride salt of your base (e.g., triethylammonium chloride) or protonated piperidine. These salts are often poorly soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Diagnosis: The formation of this precipitate is a good sign; it indicates that the reaction is proceeding and generating HCl, which is then being neutralized by the base.

  • Solution: This is a normal observation. The salt will be removed during the aqueous work-up procedure.

Q3: My TLC analysis shows multiple spots, indicating side products. What are the likely impurities?

A3: Besides unreacted starting material, the primary side product of concern is the hydrolyzed sulfonic acid. Another possibility, though less common with a secondary amine like piperidine, is a reaction on the aromatic ring.

  • Primary Side Product: 4-chloro-3-nitro-benzenesulfonic acid

    • Cause: As mentioned in Q1, this results from moisture contamination.[5][6]

    • Removal: This highly polar, acidic impurity is easily removed during the work-up. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[5]

dot

graph Troubleshooting_Flowchart { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n(Anhydrous? Fresh?)", fillcolor="#FBBC05"]; CheckConditions [label="Review Reaction Conditions\n(Base? Temp? Atmosphere?)", fillcolor="#FBBC05"]; CheckWorkup [label="Analyze Work-up Procedure\n(Phase Separation? Washes?)", fillcolor="#FBBC05"];

Hydrolysis [label="Issue: Sulfonyl Chloride Hydrolysis\nSolution: Use Anhydrous Conditions", shape=note, fillcolor="#F1F3F4"]; BaseIssue [label="Issue: Incomplete Neutralization\nSolution: Use >1 eq. Non-Nucleophilic Base", shape=note, fillcolor="#F1F3F4"]; TempIssue [label="Issue: Sub-optimal Temperature\nSolution: Monitor by TLC, start at 0°C", shape=note, fillcolor="#F1F3F4"]; WorkupIssue [label="Issue: Impurities Remain\nSolution: Use Acid/Base Washes", shape=note, fillcolor="#F1F3F4"];

// Edges Start -> CheckReagents; Start -> CheckConditions; Start -> CheckWorkup;

CheckReagents -> Hydrolysis; CheckConditions -> BaseIssue; CheckConditions -> TempIssue; CheckWorkup -> WorkupIssue; } dot Caption: Troubleshooting flowchart for yield optimization.

III. Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-Chloro-3-nitro-benzenesulfonyl chloride

  • Piperidine

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperidine (1.1 equivalents) and anhydrous DCM (approx. 0.2 M relative to the sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve 4-chloro-3-nitro-benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperidine/TEA mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the sulfonyl chloride by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess piperidine and TEA).[5]

      • Saturated NaHCO₃ solution (to remove any sulfonic acid byproduct).[5]

      • Brine (to remove residual water).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization, typically from an ethanol/water or isopropanol mixture, to yield the final product as a solid.[5]

Data Summary Table
ParameterRecommended SettingRationale
Piperidine Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the limiting sulfonyl chloride.[5]
Base Triethylamine or PyridineNon-nucleophilic; prevents competition with piperidine.[5]
Base Stoichiometry 1.2 - 1.5 equivalentsEnsures complete neutralization of the HCl byproduct.[5]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert and effectively dissolves reactants. Anhydrous nature prevents hydrolysis.[5]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, minimizing hydrolysis of the sulfonyl chloride.[5][6]

IV. Conclusion

The successful synthesis of this compound with high yield is contingent upon meticulous attention to anhydrous conditions, proper stoichiometry, and effective purification. The most critical factor is the prevention of sulfonyl chloride hydrolysis. By implementing the protocols and troubleshooting logic outlined in this guide, researchers can significantly improve the reliability and outcome of their experiments.

V. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from a BenchChem technical support document.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from a BenchChem technical support document.

  • Carrow, B. P., & Hartwig, J. F. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 75(2), 478-481.

  • Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 13.1-13.4). Royal Society of Chemistry.

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from a Dalal Institute educational resource.

  • LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into overcoming the solubility challenges associated with this compound in various experimental assays.

Introduction

This compound is a compound of interest in many screening and drug discovery campaigns. However, its hydrophobic nature presents a significant challenge in aqueous-based biological assays, often leading to precipitation and unreliable results.[1] This guide provides a structured, in-depth approach to understanding and mitigating these solubility issues, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my assay plate after adding this compound. What's the most likely cause?

A: The most common reason for precipitation is the low aqueous solubility of the compound.[2] While this compound may dissolve readily in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can decrease dramatically when diluted into an aqueous assay buffer.[2] This is a classic example of a compound "crashing out" of solution due to a significant shift in solvent polarity.

Q2: My stock solution in 100% DMSO is clear. Why does it precipitate when I add it to my assay buffer?

A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous environment. The transition from a high-concentration DMSO stock to a predominantly aqueous buffer can lead to supersaturation and subsequent precipitation.[2] This is often a matter of kinetic versus thermodynamic solubility. The compound may be kinetically trapped in a dissolved state in DMSO, but upon dilution, it rapidly precipitates to reach its lower thermodynamic solubility limit in the aqueous buffer.[3]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though this should always be empirically determined.[4][5] Higher concentrations can lead to cytotoxicity or other off-target effects, which can confound your experimental results.[6][7] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls.[7]

Q4: Can the composition of my assay buffer, such as pH or the presence of serum, impact the solubility of this compound?

A: Absolutely. The solubility of a compound can be highly dependent on the pH and the presence of other components in the buffer. For instance, if a compound has ionizable groups, its charge state and, consequently, its solubility will change with pH. The presence of proteins, like albumin in serum, can sometimes increase the apparent solubility of hydrophobic compounds through non-specific binding.[2]

Troubleshooting and Optimization Guide

If you are encountering precipitation with this compound, follow this systematic approach to diagnose and resolve the issue.

Step 1: Characterize the Problem - Kinetic Solubility Assessment

Before attempting to modify your assay, it's crucial to understand the solubility limits of your compound in your specific assay buffer. A simple nephelometric or visual precipitation assay can provide this information.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in DMSO.

  • Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the assay plate containing the buffer, ensuring a consistent final DMSO concentration (e.g., 1%). Mix immediately.[2]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Assess for precipitation either visually against a dark background or by using a nephelometer to measure light scattering.[3]

This will give you an approximate maximum soluble concentration under your specific assay conditions.

Step 2: Optimization of Assay Conditions

Based on the solubility assessment, you can now optimize your assay conditions.

Workflow for Optimizing Assay Conditions

G A Calculate Required Mass B Weigh Compound A->B C Add DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot for Storage D->E F Store at -20°C / -80°C E->F

Caption: Standard workflow for preparing a DMSO stock solution.

Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. [9]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.

  • Complexation: Add the DMSO stock of your compound to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound may need to be optimized (e.g., 10:1, 5:1, 1:1).

  • Equilibration: Allow the mixture to equilibrate for at least 30 minutes at room temperature.

  • Assay Dilution: Use this complexed solution for serial dilutions in your assay.

Diagram of Cyclodextrin Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(5), 547-560. [Link]

  • Jadhav, S. B., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research, 10(6), 1335-1341. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 1(1), 4. [Link]

  • Schoch, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 573. [Link]

  • Tran, P. (2011). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 933-937. [Link]

  • A. S. L. D. C. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link]

  • de Oliveira, A. C. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]

  • de la Torre, M. C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7776. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Chem-Space. (n.d.). 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine. [Link]

  • ResearchGate. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • S., S., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. [Link]

  • Southern Illinois University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 53-60. [Link]

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Supporting Information. (n.d.). [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

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Technical Support Center: Stability of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind each recommendation, ensuring the integrity and success of your experiments.

I. Introduction to Stability Considerations

This compound possesses three key structural features that dictate its stability profile: a sulfonamide linkage, a nitroaromatic ring, and a piperidine moiety. Each of these functional groups is susceptible to degradation under certain conditions. Understanding these potential liabilities is the first step in designing robust experimental protocols and interpreting unexpected results. This guide will provide a framework for identifying and mitigating common stability issues.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Solution

Question: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing a time-dependent decrease in its concentration/activity. What could be the cause?

Answer: A loss of the parent compound in aqueous media most commonly points to hydrolysis. The sulfonamide bond, while generally more stable than an ester or a standard amide, can be susceptible to cleavage, especially under non-neutral pH conditions.

Causality: The susceptibility of sulfonamides to hydrolysis can be pH-dependent. While many sulfonamides are relatively stable, acidic or alkaline conditions can catalyze the cleavage of the sulfur-nitrogen bond.[1] For instance, studies on various sulfonamides have shown that while many are stable at neutral and alkaline pH, some exhibit degradation at acidic pH.[1][2]

Troubleshooting Protocol:

  • Characterize the Degradation:

    • Analytical Method: Develop a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

    • Time-Course Analysis: Prepare your solution and analyze aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours). Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

  • Investigate pH Effects:

    • Prepare your compound in a series of buffers with different pH values (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate potential degradation) and analyze at the same time points as in step 1.

    • Compare the degradation profiles at different pH values. This will help you identify the optimal pH range for stability.

  • Identify Degradants:

    • If new peaks are observed in your HPLC analysis, use LC-MS to determine their mass-to-charge ratio (m/z).

    • The primary hydrolytic degradation products would likely be 4-chloro-3-nitrobenzenesulfonic acid and piperidine. Compare the masses of the observed degradants with the theoretical masses of these potential products.

Mitigation Strategies:

  • Based on your pH study, prepare and store your solutions in a buffer that provides the greatest stability.

  • Prepare fresh solutions immediately before use whenever possible.

  • If long-term storage is necessary, consider storing the solution at -20°C or -80°C to slow down hydrolytic degradation. Perform a freeze-thaw stability study to ensure the compound is stable under these conditions.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks After Exposure to Light

Question: My experimental results are inconsistent, and I'm seeing new peaks in my chromatograms. My solutions are sometimes left on the benchtop under ambient light. Could this be a problem?

Answer: Yes, this is a significant possibility. The nitroaromatic moiety in this compound makes the compound susceptible to photodegradation. Nitroaromatic compounds are known to absorb UV and visible light, which can lead to photochemical reactions and the formation of various degradation products.[3][4]

Causality: The nitro group is an electron-withdrawing group that can facilitate photochemical reactions upon excitation by light. This can lead to the formation of reactive species and subsequent degradation of the molecule.[4] Studies on other nitroaromatic compounds have shown that photolysis can lead to the formation of phenols, nitroso compounds, and other byproducts.[3]

Troubleshooting Protocol:

  • Forced Photodegradation Study:

    • Prepare two sets of solutions of your compound in a transparent solvent (e.g., acetonitrile/water).

    • Wrap one set in aluminum foil to serve as a dark control.

    • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a UV-Vis lamp) for a defined period.

    • Analyze both sets by HPLC at various time points. A significant difference in the chromatograms between the light-exposed and dark control samples will confirm photosensitivity.

  • Characterize Photodegradants:

    • Use LC-MS to identify the masses of the new peaks formed upon light exposure. Potential photodegradation pathways could involve the reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring.

Mitigation Strategies:

  • Protect from Light: Always protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate degradation processes, primarily hydrolysis.[5] The rate of many chemical reactions, including degradation, generally increases with temperature. It is advisable to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to maximize shelf life. A formal thermal stability study, as part of a forced degradation protocol, would involve exposing the compound to elevated temperatures (e.g., 60-80°C) and monitoring for degradation over time.[6]

Q3: Are there any concerns about oxidative stability?

The molecule does not contain functional groups that are exceptionally prone to oxidation (like phenols or thiols). However, under harsh oxidative conditions (e.g., exposure to strong oxidizing agents or high-energy processes), degradation could occur. Forced degradation studies often include an oxidative stress condition (e.g., using hydrogen peroxide) to assess this liability.[7]

Q4: What analytical techniques are recommended for stability testing?

The primary technique for stability testing is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring will have a strong UV chromophore.[8] This allows for the separation and quantification of the parent compound and its degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

IV. Experimental Workflows and Diagrams

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study, which is essential for understanding the stability profile of a new chemical entity.[6][7]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in appropriate solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose aliquots to different stress conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose aliquots to different stress conditions neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Expose aliquots to different stress conditions oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots to different stress conditions thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose aliquots to different stress conditions photo Photolytic Stress (e.g., UV/Vis light, RT) prep->photo Expose aliquots to different stress conditions hplc HPLC-UV Analysis (Monitor parent peak and new peaks) acid->hplc Analyze at time points base->hplc Analyze at time points neutral->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS Analysis (Identify degradants) hplc->lcms Characterize significant degradation products

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation parent This compound (Parent Compound) prod_acid 4-Chloro-3-nitrobenzenesulfonic Acid parent->prod_acid H₂O / H⁺ or OH⁻ prod_piperidine Piperidine parent->prod_piperidine H₂O / H⁺ or OH⁻ prod_nitroso Nitroso Derivative parent->prod_nitroso hν (Light) prod_amino Amino Derivative prod_nitroso->prod_amino Further Reduction

Caption: Plausible degradation pathways for the target compound.

V. Summary Data Table (Hypothetical)

The following table is a template for how you should summarize your findings from a stability study. Since no published data exists for this specific compound, this serves as an example.

Stress ConditionIncubation Time (hrs)% Parent Compound RemainingNo. of DegradantsObservations
0.1 M HCl (60°C)2475%2Significant degradation
Water (60°C)2495%1Minor degradation
0.1 M NaOH (60°C)2498%< 1Relatively stable
3% H₂O₂ (RT)2499%0Stable
Light (UV/Vis)2480%3Significant degradation
Dark Control (RT)24>99%0Stable

VI. References

  • Zeng, T., & Arnold, W. A. (2013). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 25(5), 886-893. [Link]

  • Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 749-755. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(2), 384-393. [Link]

  • Baena, Y., et al. (2004). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of Environmental Quality, 33(2), 748-753. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 5(1), 48-59. [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Park, J. Y., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 497-504. [Link]

  • Zeng, T., & Arnold, W. A. (2013). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(39A), 1-13. [Link]

  • Garcia-Galan, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution, 159(1), 11-18. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

  • Wei, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted piperidines. As a cornerstone moiety in a vast array of pharmaceuticals and natural products, the successful construction of the piperidine ring is of paramount importance to researchers in organic and medicinal chemistry.[1][2] This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during your synthetic endeavors. We will delve into the causality behind experimental hurdles and offer robust solutions in a direct question-and-answer format.

Section 1: Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines is a fundamental and widely used method for accessing the piperidine core.[1][3][4] However, this seemingly straightforward transformation can be fraught with challenges, from incomplete reduction to loss of valuable functional groups.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation of a substituted pyridine is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete reduction is a common issue stemming from several factors related to catalyst activity and reaction conditions.

  • Catalyst Poisoning: The catalyst's surface can be deactivated by impurities from previous steps, such as sulfur-containing compounds.[5] The pyridine substrate or the piperidine product, being Lewis bases, can also inhibit the catalyst.[4]

    • Solution: Ensure the purity of your starting material. If catalyst poisoning is suspected, consider using a higher catalyst loading or a more robust catalyst.

  • Insufficiently Activating Conditions: The aromaticity of the pyridine ring requires sufficient activation to undergo reduction.[5]

    • Solution: Increase the hydrogen pressure and/or reaction temperature.[5] Additives like hydrochloric acid (HCl) or acetic acid can activate the pyridine ring towards reduction.[5]

  • Catalyst Choice: Not all catalysts are equally effective for pyridine reduction.

    • Solution: Rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C) for this transformation.[5] Platinum oxide (PtO₂, Adams' catalyst) in glacial acetic acid is also a highly effective system.[5]

Q2: I am observing over-reduction or the loss of other functional groups in my molecule. How can I improve the chemoselectivity of the hydrogenation?

A2: Achieving chemoselectivity is critical when dealing with highly functionalized pyridines.

  • Harsh Reaction Conditions: High temperatures and pressures can lead to the reduction of other sensitive groups.

    • Solution: Screen lower temperatures and pressures. Sometimes, operating at room temperature for a longer duration is sufficient.

  • Catalyst Selection: The choice of catalyst plays a pivotal role in chemoselectivity.

    • Solution: Palladium-based catalysts can sometimes be less aggressive than platinum or rhodium. For instance, Pd/C can be used under milder conditions. The presence of water can sometimes lead to the formation of piperidinones instead of complete reduction to piperidines when using a palladium catalyst.[1]

  • Protecting Groups: If a functional group is particularly labile, a protection-deprotection strategy may be necessary.

Protocol: Hydrogenation of a Substituted Pyridine using Adams' Catalyst

This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity may be a concern.[5]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (Adams' catalyst, PtO₂), 1-5 mol%

  • Glacial acetic acid (solvent)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (1-5 mol%).

  • Seal the reactor and purge it with hydrogen gas multiple times.

  • Pressurize the reactor to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Table 1: Typical Conditions for Pyridine Hydrogenation [5]

CatalystPressure (psi)Temperature (°C)SolventNotes
PtO₂50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[5]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[5]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[5]
NickelHigh170 - 200-Often used for the industrial synthesis of piperidine itself.[2][5]

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the context of piperidine synthesis, a tetrahydropiperidine derivative.[6][7] Low yields and side reactions are common frustrations.

Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler reaction is giving a very low yield. What should I investigate?

A1: Low yields in the Pictet-Spengler reaction can often be traced back to several key parameters.

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and amount of acid are critical.[8] Too little acid leads to a sluggish reaction, while too much can cause degradation.[6]

    • Solution: Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., Cu(OTf)₂, BF₃·OEt₂).[8] A typical starting point for a catalytic amount is 10-50 mol%.[6]

  • Solvent Choice: The solvent affects the solubility of reactants and the reaction rate.

    • Solution: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene have been reported to give better yields in some cases.[6]

  • Reaction Temperature: The optimal temperature is substrate-dependent.

    • Solution: If the reaction is slow at room temperature, gentle heating (40-60 °C) may be beneficial. Conversely, if decomposition is observed, try running the reaction at a lower temperature (e.g., 0 °C).[6]

  • Purity of Starting Materials: Impurities in the amine or aldehyde can significantly impact the reaction. The aldehyde, in particular, can be prone to oxidation or polymerization.[6]

    • Solution: Ensure the purity of your starting materials. If using an aqueous solution of the aldehyde, be aware that the presence of water can affect the reaction equilibrium.[6]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can compete with the desired cyclization.

  • Formation of a Stable Imine Intermediate: The reaction proceeds via an imine intermediate. If this intermediate is too stable, it may not cyclize efficiently.[6]

    • Solution: This is an inherent property of the substrates. A stronger acid catalyst or higher temperature might be required to promote cyclization.

  • Oxidation of the Product: The tetrahydro-β-carboline product can sometimes be oxidized to the aromatic β-carboline, especially with prolonged exposure to air at elevated temperatures.[6]

    • Solution: Run the reaction under an inert atmosphere (nitrogen or argon) and monitor the reaction to avoid unnecessarily long reaction times.

Diagram: Troubleshooting the Pictet-Spengler Reaction

pictet_spengler_troubleshooting cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions start Low Yield in Pictet-Spengler Reaction catalyst Check Acid Catalyst (Type and Loading) start->catalyst Investigate solvent Optimize Solvent start->solvent temp Adjust Temperature start->temp time Monitor Reaction Time start->time amine_purity Verify Amine Purity start->amine_purity aldehyde_purity Check Aldehyde Quality start->aldehyde_purity oxidation Product Oxidation start->oxidation imine Stable Imine Intermediate start->imine

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Section 3: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, often with good stereocontrol.[9] However, issues with reactivity, selectivity, and side reactions can arise.

Frequently Asked Questions & Troubleshooting

Q1: My aza-Diels-Alder reaction is not proceeding or is giving low stereoselectivity. What should I consider?

A1: The success of an aza-Diels-Alder reaction often hinges on the nature of the reactants and the reaction conditions.

  • Reaction Mechanism: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The use of strong Lewis acids can favor the stepwise mechanism, which may lead to lower stereoselectivity.[9][10]

    • Solution: Consider using milder reaction conditions or a different catalyst to favor a concerted pathway if stereoselectivity is an issue.

  • Diene and Dienophile Reactivity: The electronic nature of the diene and the imine (dienophile) is crucial. Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[9]

    • Solution: If the reaction is sluggish, consider modifying the electronics of your substrates. For example, using a more electron-rich diene or a more electron-deficient imine.

  • Choice of Diene: Cyclic dienes often provide higher diastereoselectivities than acyclic dienes.[9]

    • Solution: If applicable to your target molecule, switching to a cyclic diene could improve the stereochemical outcome.

Q2: I am generating my imine in situ. What are the potential pitfalls?

A2: The in situ generation of imines from an amine and an aldehyde (like formaldehyde) is a common and efficient strategy, but it requires careful control.[9]

  • Equilibrium: The formation of the imine is an equilibrium process.

    • Solution: The removal of water, for example, by using a Dean-Stark trap or molecular sieves, can drive the equilibrium towards the imine and improve the overall reaction rate.

  • Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation or other side reactions.

    • Solution: Slowly adding the aldehyde to the reaction mixture can help to maintain a low concentration and minimize side reactions.

Diagram: Concerted vs. Stepwise Aza-Diels-Alder

aza_diels_alder_mechanisms cluster_concerted Concerted [4+2] Cycloaddition cluster_stepwise Stepwise Mannich-Michael Pathway reactants_c Diene + Imine ts_c [Transition State] reactants_c->ts_c product_c Piperidine Derivative reactants_s Diene + Imine (+ Strong Lewis Acid) mannich_int Mannich Intermediate reactants_s->mannich_int michael_add Michael Addition mannich_int->michael_add product_s Piperidine Derivative michael_add->product_s

Caption: Comparison of concerted and stepwise mechanisms in the aza-Diels-Alder reaction.

Section 4: N-Alkylation of Piperidines

The N-alkylation of a pre-existing piperidine ring is a common final step in many synthetic sequences. While it appears simple, achieving selective mono-alkylation and avoiding common side reactions requires careful consideration.[11][12]

Frequently Asked Questions & Troubleshooting

Q1: My N-alkylation reaction is slow or incomplete. What can I do to improve it?

A1: Several factors can lead to a sluggish N-alkylation.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is key.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. Adding a catalytic amount of potassium iodide (KI) can facilitate reactions with less reactive alkyl halides.[11]

  • Inappropriate Base: The base is crucial for deprotonating the piperidinium salt formed during the reaction.

    • Solution: For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient. For more sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is a good choice.[11][12] In some cases, a stronger base like sodium hydride (NaH) may be necessary.[11]

  • Poor Solubility: If the reactants, particularly the base, are not soluble in the chosen solvent, the reaction rate will suffer.

    • Solution: If using an insoluble base like K₂CO₃ in a solvent like acetone, consider switching to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[11]

Q2: I am getting a significant amount of the di-alkylated quaternary ammonium salt. How can I favor mono-alkylation?

A2: Over-alkylation is a common problem, especially with reactive alkylating agents.

  • Stoichiometry and Addition Rate: Using an excess of the alkylating agent will favor di-alkylation.

    • Solution: Use the piperidine as the excess reagent. Slowly adding the alkylating agent (e.g., via syringe pump) to the solution of the piperidine can help to maintain a low concentration of the alkylating agent and favor mono-alkylation.[12]

  • Reaction Conditions: Running the reaction without a base will lead to the formation of the piperidinium salt, which is much less nucleophilic than the free amine, thus preventing di-alkylation.[12]

    • Solution: Perform the reaction without a base, and then perform a basic workup to obtain the free N-alkylated piperidine.

Section 5: General Purification and Handling

Q1: My purified piperidine has turned yellow upon storage. Is it still usable?

A1: A yellow color in piperidine is typically due to oxidation products.[5] While it may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[5]

Q2: I'm having trouble separating my piperidine product from a pyridine starting material impurity by distillation. Why is this difficult?

A2: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[5] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. For example, piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines.
  • Lelyukh, M., Palamarchuk, I., & Gevorgyan, V. (2021).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-21.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem.
  • Ye, J., & co-workers. (2020). A continuous flow method to obtain 2-substituted piperidine derivatives.
  • Bull, J. A., & co-workers. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3583-3601.
  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
  • Zhang, J., & Schmalz, H.-G. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
  • Larsen, C. H., & Grieco, P. A. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(15), 9687–9695.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
  • Donohoe, T. J., & co-workers. (2008). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 10(21), 4887–4890.
  • Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Various Authors. (2018). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Donohoe, T. J., & co-workers. (2008). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 10(21), 4887–4890.
  • Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4086–4104.
  • Grieco, P. A., & Larsen, S. D. (1985). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. The Journal of Organic Chemistry, 50(7), 1075–1077.
  • Various Authors. (2024).
  • Land of Learning. (2021). Pictet spengler reaction | organic chemistry mechanism. YouTube.
  • Various Authors. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Hwang, Y. C., & Fowler, F. W. (1985). Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine. The Journal of Organic Chemistry, 50(15), 2719–2723.
  • Various Authors. (2021). Mechanism of Pichet Spengler reaction. Reddit.
  • Knowles, R. R., & co-workers. (2025). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry, 7(11), 650-658.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia.
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Defense Technical Information Center. (1985). Piperidine Synthesis. DTIC.
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  • O'Brien, P., & co-workers. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-240.
  • Turner, N. J., & co-workers. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. .

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Technical Support Center: Optimization of Reaction Conditions for Benzenesulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing benzenesulfonyl chloride coupling reactions to synthesize sulfonamides. Drawing from established protocols and extensive field experience, this resource addresses common challenges in a direct question-and-answer format to help you navigate your experimental hurdles successfully.

Section 1: Troubleshooting Common Issues

This section tackles the most frequently encountered problems during the synthesis of sulfonamides using benzenesulfonyl chloride. Each issue is presented with potential causes and actionable solutions.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

Low yields are a common frustration, often stemming from a few critical factors.[1] A systematic check of your reagents and conditions is the best approach.[2]

Primary Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive benzenesulfonic acid.[1][2][3]

    • Solution: Always use freshly opened or purified benzenesulfonyl chloride. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][2][4]

  • Reagent Purity: The purity of your amine is equally critical. Amines can absorb atmospheric carbon dioxide, forming unreactive carbamates.[2]

    • Solution: Use high-purity amines. If the purity is questionable, consider purification before use.

  • Inappropriate Base or Solvent: The choice of base is crucial for neutralizing the HCl byproduct without interfering with the reaction.[1] The solvent must dissolve the reactants and be inert.[1]

    • Solution: Non-nucleophilic organic bases like pyridine or triethylamine are often preferred.[1] Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.[4][5]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, with a slight excess (1.1-1.5 equivalents) of the base.[2]

  • Low Reaction Temperature: If the reaction is sluggish, the temperature may be too low.

    • Solution: While many reactions proceed well at 0 °C to room temperature, gentle heating can sometimes be beneficial.[2] However, be cautious, as excessive heat can promote side reactions.[2][6]

Q2: My final product is contaminated with an oily residue that is difficult to remove. What is it and how can I get rid of it?

That persistent oily residue is almost certainly unreacted benzenesulfonyl chloride.[7] It is a viscous oil that is insoluble and hydrolyzes slowly in cold water, making it difficult to remove with a simple aqueous workup.[3][7][8]

Effective Removal Strategies:

  • Quenching with a Nucleophilic Amine: Adding a simple, water-soluble amine like aqueous ammonia will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which is easily removed during aqueous extraction.[7]

  • Hydrolysis with Aqueous Base: Benzenesulfonyl chloride hydrolyzes to benzenesulfonic acid in the presence of an aqueous base like NaOH or KOH.[7] The resulting salt is water-soluble and will partition into the aqueous layer.[7] Caution: This method is not suitable for base-sensitive products.[7]

  • Quenching with Pyridine: Pyridine reacts with benzenesulfonyl chloride to form a water-soluble sulfonylpyridinium intermediate that can be removed with an acidic aqueous wash.[7]

  • Scavenger Resins: Solid-supported scavengers, like silica-bound amines, react with and bind the excess benzenesulfonyl chloride.[7] The resin can then be removed by simple filtration, often avoiding the need for an aqueous workup.[7]

Q3: After a basic workup, my product is still contaminated with an acidic impurity. How can I purify it?

The acidic impurity is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[7] While its salt is very water-soluble, the acid itself can have some solubility in organic solvents.[7]

Purification Methods:

  • Additional Basic Washes: Wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), to deprotonate the benzenesulfonic acid and extract it into the aqueous layer.[7]

  • Silica Gel Chromatography: Benzenesulfonic acid is highly polar and will adhere strongly to silica gel, allowing your less polar product to elute first.[7]

Q4: I'm having trouble separating my desired sulfonamide product from the unreacted primary amine. What's the best approach?

This is a classic separation challenge that can be solved by exploiting the acidic nature of the sulfonamide derived from a primary amine. This principle is the basis of the Hinsberg test for distinguishing amines.[9][10][11][12]

Separation Strategy:

  • Extraction with Aqueous Base: The sulfonamide formed from a primary amine has an acidic proton on the nitrogen and will dissolve in an aqueous base like NaOH.[7][12]

  • Separation: The unreacted amine and other non-acidic organic impurities will remain in the organic layer, while the deprotonated sulfonamide partitions into the aqueous layer.

  • Precipitation and Collection: Carefully acidify the separated aqueous layer. This will protonate the sulfonamide, causing it to precipitate out of the solution. The pure sulfonamide can then be collected by filtration.[7]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the coupling of benzenesulfonyl chloride with an amine?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. A base is used to neutralize the HCl that is formed as a byproduct.[5][13]

Q: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[13] By spotting a small aliquot of your reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can observe the disappearance of your starting materials and the appearance of the product spot.[13]

Q: What is the role of the base in the reaction?

The base is critical for scavenging the HCl produced during the reaction.[5] Without a base, the HCl would protonate the starting amine, forming a non-nucleophilic ammonium salt and stopping the reaction.[5]

Q: Are there alternatives to using benzenesulfonyl chloride?

Yes, other benzenesulfonic acid derivatives can be used. For instance, sulfonamides can be synthesized from sulfonic acids or their sodium salts, often under microwave irradiation.[14] Another approach involves the oxidative conversion of thiols to sulfonyl chlorides, which can then be reacted with amines.[15]

Section 3: Experimental Protocols & Data

General Protocol for Benzenesulfonyl Chloride Coupling
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Workup: Quench the reaction to remove any excess benzenesulfonyl chloride (see Section 1, Q2). Transfer the mixture to a separatory funnel and perform aqueous extractions as needed to purify the product (see Section 1, Q3 & Q4).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Further purification can be achieved by recrystallization[1] or silica gel chromatography.

Data Presentation: Comparison of Common Quenching Methods
Quenching MethodReagentMechanismAdvantagesDisadvantages
Amine Quench Aqueous NH₃, Primary/Secondary AmineForms a water-soluble sulfonamide.[7]Fast and efficient.Amine and resulting sulfonamide must be easily separable from the product.
Base Hydrolysis Aqueous NaOH, KOHHydrolyzes benzenesulfonyl chloride to water-soluble benzenesulfonic acid salt.[7]Effective for removing large excesses.Not suitable for base-sensitive products.[7]
Pyridine Quench PyridineForms a water-soluble sulfonylpyridinium salt.[7]Milder than strong bases.Pyridine can be difficult to remove completely.
Scavenger Resins Silica-bound aminesCovalent binding of benzenesulfonyl chloride to the solid support.[7]High product purity, simple filtration workup.Higher cost, may not be suitable for very large scales.

Section 4: Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions Hydrolysis Issue: Sulfonyl Chloride Hydrolysis? CheckReagents->Hydrolysis Purity Issue: Impure Amine/Base/Solvent? CheckReagents->Purity Stoichiometry Issue: Incorrect Stoichiometry? CheckConditions->Stoichiometry Temp Issue: Temperature Too Low? CheckConditions->Temp Hydrolysis->Purity No Solution_Anhydrous Action: Use Anhydrous Conditions & Fresh Reagents Hydrolysis->Solution_Anhydrous Yes Purity->CheckConditions No Solution_Purify Action: Purify Starting Materials Purity->Solution_Purify Yes Stoichiometry->Temp No Solution_Stoichiometry Action: Re-calculate & Re-weigh Stoichiometry->Solution_Stoichiometry Yes Solution_Temp Action: Gently Heat Reaction Temp->Solution_Temp Yes ReRun Re-run Experiment Temp->ReRun No Solution_Anhydrous->ReRun Solution_Purify->ReRun Solution_Stoichiometry->ReRun Solution_Temp->ReRun

Caption: Decision tree for troubleshooting low reaction yields.

General Reaction and Workup Workflow

ReactionWorkflow Reactants Amine + Base in Anhydrous Solvent Addition Slow Addition of Benzenesulfonyl Chloride at 0°C Reactants->Addition Reaction Stir at RT Monitor by TLC Addition->Reaction Quench Quench Excess Benzenesulfonyl Chloride Reaction->Quench Extraction Aqueous Workup (Acid/Base Washes) Quench->Extraction Purification Dry, Concentrate & Purify (Chromatography/ Recrystallization) Extraction->Purification Product Pure Sulfonamide Purification->Product

Caption: General workflow for benzenesulfonyl chloride coupling.

References

  • BenchChem. (2025).
  • PubChem. Benzenesulfonyl chloride.
  • Wikipedia. (2023). Benzenesulfonyl chloride.
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  • BenchChem. (2025).
  • Scilit.
  • Unacademy. Hinsberg Reagent And Test.
  • BYJU'S. Hinsberg Reagent And Test.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • BenchChem. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
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  • Wikipedia. Hinsberg reaction.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides.
  • BenchChem. Avoiding common errors in sulfonamide synthesis experimental protocols.
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  • David, B. R., & Skonieczny, S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.

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Technical Support Center: Navigating Side Reactions in the Synthesis of Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of nitrobenzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and practical, field-proven solutions to optimize your synthetic outcomes.

Introduction

The reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine is a cornerstone transformation in organic synthesis, particularly for the installation of the "nosyl" (Ns) protecting group. While seemingly straightforward, this reaction is susceptible to several side reactions that can diminish yield, complicate purification, and impact the purity of the final product. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: At-a-Glance

This section directly addresses the most common issues encountered during the synthesis of nitrobenzenesulfonamides.

Symptom / Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low Yield of Desired Product 1. Hydrolysis of Nitrobenzenesulfonyl Chloride : The sulfonyl chloride is highly moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] 2. Incomplete Reaction : Insufficient reaction time, low temperature, or poor solubility of starting materials.1. Ensure Anhydrous Conditions : Thoroughly dry all glassware. Use anhydrous solvents (e.g., DCM, THF, acetonitrile) and run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Monitor Reaction Progress : Use Thin-Layer Chromatography (TLC) to track the consumption of the limiting reagent and determine the optimal reaction time.
Presence of a Higher Molecular Weight Byproduct (especially with primary amines) Di-sulfonylation (Bis-sulfonylation) : The initially formed primary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[2]Control Stoichiometry : Use a slight excess of the amine (1.1-1.2 equivalents) or add the sulfonyl chloride slowly to the amine solution to avoid high local concentrations of the sulfonylating agent.[1][2]
Final Product is Yellow, Brown, or Tarry 1. Colored Impurities in Starting Material : Commercial nitrobenzenesulfonyl chloride can be a yellow to brown solid.[3] 2. Degradation : Overly harsh conditions (e.g., high temperature) can lead to the formation of colored degradation products.[4] 3. Formation of 3,3'-Dinitrodiphenyl Sulfone : A known side reaction in the sulfonation of nitrobenzene, which can be an impurity.[5]1. Purify Starting Material : If necessary, recrystallize the nitrobenzenesulfonyl chloride before use. 2. Decolorize with Activated Charcoal : Treat a solution of the crude product with a small amount of activated charcoal before filtration and final crystallization.[6] 3. Optimize Reaction Conditions : Maintain strict temperature control and consider slower addition of reagents.[4]
Unexpected Byproduct Detected by Mass Spectrometry Reaction with Solvent or Base : Nucleophilic solvents or bases (e.g., pyridine in excess) can potentially react with the highly electrophilic sulfonyl chloride.Use Non-Nucleophilic Reagents : Employ non-nucleophilic bases like triethylamine or diisopropylethylamine. Use inert, aprotic solvents like dichloromethane or THF.[2]

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low, even under anhydrous conditions. What else could be the problem?

A1: Beyond the hydrolysis of the sulfonyl chloride, low yields can often be traced to the choice of base and solvent.[1] The base is critical not only for scavenging the HCl byproduct but also for maintaining the nucleophilicity of the amine without competing with it. A sterically hindered, non-nucleophilic organic base like triethylamine or diisopropylethylamine is often preferred over pyridine.[7] The solvent must be able to dissolve both reactants; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[2]

Q2: I'm using a primary amine and getting a significant amount of a di-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonamide?

A2: The formation of the di-sulfonylated product is a classic issue with primary amines. The N-H proton of the initially formed sulfonamide is acidic and can be deprotonated by the base, creating a nucleophile that attacks another molecule of the sulfonyl chloride.[8] To favor mono-sulfonylation, add the sulfonyl chloride (1.0 equivalent) slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents). This ensures that the sulfonyl chloride is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also improve selectivity.[2]

Q3: My final product is a dark oil or has a persistent yellow/brown color. How can I purify it to get a clean, crystalline solid?

A3: Colored impurities are common, sometimes originating from the nitrobenzenesulfonyl chloride itself.[3] The first line of defense is a robust purification protocol.

  • Recrystallization : This is highly effective. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[9]

  • Activated Charcoal Treatment : If recrystallization alone doesn't remove the color, dissolve the crude product in a minimal amount of a hot solvent, add a small amount of decolorizing charcoal (activated carbon), swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be aware that charcoal can adsorb some of your product, potentially lowering the recovery.[6]

  • Chromatography : If other methods fail, flash column chromatography on silica gel is a reliable option.[9] For stubborn colored impurities, reversed-phase flash chromatography can be very effective.[10]

Q4: Is there any risk of side reactions involving the nitro group itself?

A4: The nitro group is a strong electron-withdrawing group and is generally stable under the standard conditions used for sulfonamide formation.[11] However, it's important to be mindful of your reaction conditions and any subsequent steps. Certain reducing agents can reduce the nitro group to an amine.[12] For example, some studies have shown that benzenesulfonamides can be reduced to disulfides with hydrogen bromide in acetic acid, which could potentially affect the nitro group.[13] It is crucial to select reagents for subsequent synthetic steps that are compatible with the nitro functionality.

Key Side Reactions: Mechanisms and Mitigation

Hydrolysis of Nitrobenzenesulfonyl Chloride

This is the most common side reaction leading to yield loss. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a competing nucleophile, to form the corresponding sulfonic acid, which is unreactive towards the amine.

Hydrolysis RSO2Cl R-SO₂(Cl) RSO3H R-SO₃H (Unreactive) RSO2Cl->RSO3H Hydrolysis H2O H₂O HCl HCl

Caption: Hydrolysis of sulfonyl chloride.

Mitigation Strategy: The most effective mitigation is prevention. Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Di-sulfonylation of Primary Amines

With primary amines, the desired mono-sulfonamide can react further to form a di-sulfonamide byproduct. This occurs because the proton on the nitrogen of the mono-sulfonamide is acidic and can be removed by the base, generating a new nucleophile.

Disulfonylation Start Primary Amine (R'-NH₂) + R-SO₂Cl Mono Mono-sulfonamide (R'-NH-SO₂R) Start->Mono Desired Reaction Anion Sulfonamide Anion (R'-N⁻-SO₂R) Mono->Anion Deprotonation Di Di-sulfonamide (R'-N(SO₂R)₂) Anion->Di Side Reaction Base Base Base->Mono RSO2Cl R-SO₂Cl RSO2Cl->Anion

Caption: Pathway to di-sulfonylation.

Mitigation Strategy:

  • Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the sulfonyl chloride relative to the primary amine.[2]

  • Slow Addition: Add the sulfonyl chloride slowly to the amine solution to prevent the buildup of a high local concentration of the acylating agent.[8]

Experimental Protocols

Protocol 1: General Synthesis of an N-Alkyl-4-nitrobenzenesulfonamide

This protocol is a representative example for the synthesis of a secondary sulfonamide from a primary amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 4-nitrobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add triethylamine (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

Protocol 2: Decolorization of Crude Nitrobenzenesulfonamide

This protocol describes the use of activated charcoal to remove colored impurities.

Procedure:

  • Transfer the crude, colored nitrobenzenesulfonamide to an Erlenmeyer flask.

  • Add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.

  • Temporarily remove the flask from the heat source.

  • Add a small amount of activated charcoal (a spatula tip's worth, approximately 1-2% by weight of your crude product) to the hot solution.[6]

  • Gently swirl the flask for 2-5 minutes. The solution should become significantly less colored, though it may appear grey due to the suspended charcoal.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite in a heated funnel to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Visualized Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common issues in nitrobenzenesulfonamide synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Reaction Complete. Low Yield? start->check_yield check_purity Acceptable Yield. Check Purity (TLC/NMR) check_yield->check_purity No hydrolysis Issue: Sulfonyl Chloride Hydrolysis Action: Ensure anhydrous conditions. Use fresh reagents. check_yield->hydrolysis Yes impurity_present Multiple Spots / Impurities? check_purity->impurity_present Yes end_ok Product is Pure check_purity->end_ok No, Pure incomplete_rxn Issue: Incomplete Reaction Action: Increase reaction time/temp. Check reagent stoichiometry. hydrolysis->incomplete_rxn If conditions were anhydrous color_issue Product Colored? impurity_present->color_issue No, but colored bis_sulf Issue: Di-sulfonylation Action: Slow addition of R-SO₂Cl. Use excess amine. impurity_present->bis_sulf Yes, higher MW other_impurity Issue: Other Byproduct Action: Characterize (MS, NMR). Optimize base/solvent. impurity_present->other_impurity Yes, other charcoal Action: Recrystallize with activated charcoal. color_issue->charcoal Yes end_purify Purification Needed bis_sulf->end_purify other_impurity->end_purify chromatography Action: Column Chromatography charcoal->chromatography If color persists chromatography->end_ok

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Nitro-N-propylbenzenesulfonamide. BenchChem.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • BenchChem. (2025).
  • Mas, J. M., et al. (2009). Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. U.S. Patent No. 7,842,821 B2. Washington, DC: U.S.
  • Ahmad, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(1), 88-108. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. (2010).
  • Mondal, S., & Samanta, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32949-32968. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 17, 2026, from [Link]

  • ChemistryViews. (2022, November 26). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. [Link]

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link]

  • Cativiela, C., et al. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters, 25(22), 4064–4068. [Link]

  • Chenicek, J. A. (1956). Removal of color impurities from organic compounds. U.S. Patent No. 2,744,938. Washington, DC: U.S.
  • LibreTexts Chemistry. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012. [Link]

  • Williams, D. E., & Nélieu, S. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(6), 522-545. [Link]

  • Zeynizadeh, B., & Zahmatkesh, S. (2004). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Journal of the Serbian Chemical Society, 69(10), 839-845. [Link]

  • Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines. Thieme.
  • LibreTexts Chemistry. (2022, April 7). 3.5C: Charcoal. [Link]

  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • Biotage. (2023, December 5). How can I remove color from my reaction product?. [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.
  • Chemistry Stack Exchange. (2016, May 23). How to transform an aliphatic primary amine to the corresponding nitro compound?. [Link]

  • Ashenhurst, J. (2010, October 6). All About Functional Groups. Master Organic Chemistry. [Link]

  • Purification/decolorization treatment for fatty nitriles. (2005).
  • BenchChem. (2025). Common side reactions and byproducts in 2-Nitrobenzamide synthesis. BenchChem.

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Technical Support Center: Purification Challenges for Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar sulfonamide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable but often tricky molecules. Here, we address common issues in a practical question-and-answer format, grounded in fundamental chemical principles and supported by field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges faced during the purification of polar sulfonamides.

Q1: Why is my polar sulfonamide so difficult to purify with standard normal-phase (silica gel) chromatography?

A1: The difficulty arises from the dual nature of polar sulfonamides. They possess a nonpolar aromatic backbone and highly polar functional groups (the sulfonamide -SO₂NH- and often other heteroatoms). On standard silica gel, which is a very polar stationary phase, several issues can occur:

  • Strong, Irreversible Binding: The acidic proton on the sulfonamide nitrogen can interact very strongly with the silanol groups (Si-OH) on the silica surface, leading to very broad peaks or even failure of the compound to elute at all.[1][2]

  • Poor Solubility: These compounds are often poorly soluble in the nonpolar solvents (like hexane/ethyl acetate) typically used in normal-phase chromatography. This can lead to issues with sample loading and cause streaking on the column.[3]

  • Peak Tailing: Secondary interactions between the polar groups of the sulfonamide and active sites on the silica gel surface are a primary cause of peak tailing, which complicates fraction collection and reduces purity.[4][5][6]

Q2: I'm using reversed-phase (C18) HPLC, but my sulfonamide elutes very early, close to the solvent front. How can I get more retention?

A2: This is a classic problem for polar compounds in reversed-phase chromatography. The C18 stationary phase is nonpolar, and polar molecules have little affinity for it, preferring to stay in the polar mobile phase. To increase retention, you need to make the analyte "appear" more nonpolar or the mobile phase more "attractive" to the stationary phase.

  • Adjust Mobile Phase pH: The sulfonamide group is weakly acidic (pKa typically 6-10).[7][8] By lowering the mobile phase pH to at least two units below the pKa, you can protonate the sulfonamide, making it neutral and less polar.[9] This increases its interaction with the C18 phase and improves retention.

  • Use a Different Stationary Phase: If pH adjustment is not enough, consider a column with a different chemistry. An embedded polar group (EPG) column or a phenyl-hexyl column can offer different selectivity and potentially more retention for polar analytes.

  • Consider HILIC: For very polar sulfonamides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[10][11][12]

Q3: My sulfonamide product is "oiling out" instead of forming crystals during recrystallization. What's wrong?

A3: "Oiling out" happens when a compound separates from the solution as a liquid instead of a solid crystalline lattice.[13] This is common for polar compounds and is often due to:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent might be too nonpolar, or the solution might be cooling too quickly.[13][14]

  • Melting Point Depression: The melting point of the impure solid is lower than the temperature of the solution it's separating from.[13]

Solutions include: heating the solution to re-dissolve the oil, adding more of the polar co-solvent (like water or ethanol), and allowing it to cool much more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[13]

Q4: I see significant peak tailing for my sulfonamide in both normal-phase and reversed-phase chromatography. How can I get symmetrical peaks?

A4: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase.[6][15]

  • In Reversed-Phase (C18): The primary cause is the interaction of the deprotonated (anionic) sulfonamide with residual, positively charged silanol groups on the silica backbone.[4][5]

    • Solution: Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to protonate the silanol groups and your analyte.[16] Using a modern, high-purity, end-capped column also minimizes the number of available silanol sites.[15]

  • In Normal-Phase (Silica): The acidic sulfonamide proton interacts strongly with basic sites on the silica surface.

    • Solution: Add a small amount of a competitive modifier to the mobile phase, such as triethylamine (1-2%) for basic compounds or acetic acid for acidic compounds, to occupy the active sites on the silica gel.[1]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured approaches to solving more complex purification problems.

Guide 1: Choosing the Right Chromatographic Method

The first step in any purification is selecting the appropriate strategy. For polar sulfonamides, the choice is not always straightforward. Use the following decision tree to guide your selection.

G start Start: Crude Polar Sulfonamide is_ionizable Is the compound ionizable? (Check pKa) start->is_ionizable solubility_rp Is it soluble in typical Reversed-Phase (RP) solvents? (MeCN/Water, MeOH/Water) is_ionizable->solubility_rp Yes solubility_np Is it soluble in typical Normal-Phase (NP) solvents? (Hexane/EtOAc, DCM/MeOH) is_ionizable->solubility_np No (Neutral) rp_hplc Strategy 1: Reversed-Phase HPLC (C18, Phenyl-Hexyl) - Control pH to suppress ionization - Use modern end-capped columns solubility_rp->rp_hplc Yes hilic Strategy 2: HILIC (Amide, Diol, or Silica columns) - Excellent for very polar compounds - High organic mobile phase solubility_rp->hilic No (Too Polar for RP) solubility_np->hilic No (Too Polar for NP) np_flash Strategy 3: Normal-Phase Flash (Silica, Alumina) - Use polar modifiers (MeOH, NH4OH) - Consider dry loading solubility_np->np_flash Yes spe Alternative: Solid-Phase Extraction (SPE) - Good for initial cleanup/salt removal - Use mixed-mode or polymer cartridges rp_hplc->spe Consider for pre-purification np_flash->spe Consider for pre-purification

Caption: Decision tree for selecting a purification strategy.

Guide 2: Protocol for Developing a HILIC Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[10][11] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[11][17]

Objective: To develop a robust HILIC method for a polar sulfonamide.

Materials:

  • HILIC Column (Amide, Diol, or bare Silica phase)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in 90:10 Acetonitrile:Water

Protocol:

  • Column Selection: Start with an amide-bonded phase column (e.g., BEH Amide), as they often provide good peak shape and reproducibility for a wide range of polar compounds.

  • Initial Mobile Phase Conditions:

    • Begin with a high percentage of organic solvent to ensure retention. A good starting point is 95% Acetonitrile (Mobile Phase B).[11]

    • The aqueous portion (Mobile Phase A) should contain a buffer like ammonium acetate or formate to ensure consistent ionization and improve peak shape. A concentration of 10-20 mM is typical.

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution conditions.

    • Example Gradient:

      • 0-1 min: 95% B

      • 1-10 min: Gradient from 95% B to 50% B

      • 10-12 min: Hold at 50% B

      • 12-13 min: Return to 95% B

      • 13-20 min: Re-equilibrate at 95% B

  • Optimization:

    • Adjust Gradient Slope: If the compound elutes too late, make the gradient steeper. If peaks are clustered, flatten the gradient in the region where they elute.

    • Modify pH: The pH of the aqueous mobile phase (A) can significantly affect the retention of ionizable sulfonamides. Test pH values between 3 and 6.

    • Change Organic Solvent: While acetonitrile is most common, acetone or methanol can sometimes offer different selectivity.

  • Sample Injection Solvent: Crucially, the sample must be dissolved in a solvent that is weaker than the mobile phase. Dissolving the sample in high acetonitrile concentration (e.g., 90% ACN) is essential to prevent peak distortion.[12]

ParameterStarting ConditionReason
Stationary Phase Amide-bonded silicaGood general-purpose HILIC phase with excellent stability.
Mobile Phase A: 10mM NH₄OAc in H₂OB: AcetonitrileBuffered aqueous/organic is standard for HILIC.[11]
Gradient 95% -> 50% AcetonitrileWater is the strong solvent in HILIC; increasing it causes elution.[17]
Injection Solvent 90% Acetonitrile / 10% WaterMust be weaker than the starting mobile phase to ensure good peak shape.
Guide 3: Troubleshooting Crystallization Issues

A successful crystallization yields a pure, solid product. However, polar sulfonamides can be challenging.[18] The key is finding a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[14][19]

G start Problem with Crystallization problem_type What is the issue? start->problem_type oiling_out Compound is 'Oiling Out' problem_type->oiling_out Oiling no_crystals No Crystals are Forming problem_type->no_crystals No Formation low_yield Yield is Very Low problem_type->low_yield Low Yield solution_oil 1. Re-heat to dissolve oil. 2. Add more polar co-solvent (e.g., EtOH, H₂O). 3. Cool SLOWLY. 4. Try a different solvent system. oiling_out->solution_oil solution_no_xtal 1. Solution may be too dilute (too much solvent).   - Gently evaporate some solvent. 2. Induce crystallization:   - Scratch flask with glass rod.   - Add a seed crystal. no_crystals->solution_no_xtal solution_low_yield 1. Compound may be too soluble in cold solvent.   - Cool in an ice bath to maximize precipitation. 2. Premature crystallization during hot filtration.   - Use pre-heated glassware for filtration. low_yield->solution_low_yield

Caption: Troubleshooting common crystallization problems.

Protocol: Selecting a Recrystallization Solvent System

  • Solubility Testing: Place a small amount (10-20 mg) of your crude sulfonamide into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate).[18][19]

  • Identify "Good" Single Solvents: A good solvent is one in which your compound is poorly soluble at room temperature but dissolves completely upon heating.

  • Develop a "Solvent Pair" System: If no single solvent is ideal, use a binary system.

    • Find a "soluble" solvent (one that dissolves the compound at room temperature).

    • Find an "insoluble" solvent (one in which the compound is poorly soluble even when hot). The two solvents must be miscible.

    • Procedure: Dissolve the sulfonamide in the minimum amount of the hot "soluble" solvent. Then, add the "insoluble" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "soluble" solvent to clarify, then allow to cool slowly. A common pair for sulfonamides is Ethanol/Water.[18]

References

  • Huang, H., et al. (2012). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed. [Link]

  • Li, Y., et al. (2014). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of AOAC International. [Link]

  • Sorbent Technologies. (n.d.). Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Wang, C., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. National Institutes of Health (NIH). [Link]

  • Cortes, S. (2020). Experiment 3 Notes. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Oxford Academic. [Link]

  • PubMed. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]

  • Reddit. (2017). How to improve efficiency on flash chromatography. r/chemistry. [Link]

  • Chirita, R.I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • ResearchGate. (n.d.). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LCGC International. (n.d.). What You Need to Know About HILIC. LCGC International. [Link]

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  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group. ResearchGate. [Link]

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  • University of Wisconsin-Madison. (n.d.). Crystallization. [Link]

  • PubMed. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • Millennial Scientific. (2024). pKa, Ionizable Drugs, And Pharmaceutical Discovery. Millennial Scientific. [Link]

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  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (2025). Solvent Effects on pKa values of Some Substituted Sulfonamides. ResearchGate. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

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Technical Support Center: Modification of Experimental Protocols for Sulfonylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonylpiperidine compounds. This guide is designed to provide practical, in-depth solutions to common experimental challenges encountered during the synthesis, purification, and characterization of this important class of molecules. The content is structured in a flexible question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Troubleshooting Synthesis and Optimizing Yields

The synthesis of sulfonylpiperidines, typically involving the reaction of a piperidine with a sulfonyl chloride, can present several challenges that lead to suboptimal outcomes. This section addresses the most frequently encountered issues.

FAQ 1: My sulfonylpiperidine synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Low yields in sulfonamide synthesis are a common frustration that can often be traced back to a few key factors.[1][2] The primary culprits are often related to the stability of the starting materials and the reaction conditions.

Causality Behind Low Yields:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture. Any water present in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine, thereby reducing the amount of starting material available for the desired reaction.[1]

  • Inappropriate Base or Solvent: The choice of base is critical. Its role is to neutralize the hydrochloric acid (HCl) byproduct of the reaction. If the HCl is not neutralized, it will protonate the piperidine starting material, rendering it non-nucleophilic and halting the reaction.[1] The solvent must be able to dissolve both reactants and be inert to the reaction conditions.

  • Side Reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired sulfonylpiperidine.[1][3]

Troubleshooting Workflow for Low Yields:

Here is a systematic approach to diagnose and resolve low-yield issues:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Is moisture a possibility? Check_Conditions->Check_Conditions Optimize_Base Optimize Base and Solvent Check_Conditions->Optimize_Base Conditions are dry. Optimize_Base->Optimize_Base Control_Stoichiometry Control Stoichiometry Optimize_Base->Control_Stoichiometry Base/solvent are appropriate. Control_Stoichiometry->Control_Stoichiometry Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Control_Stoichiometry->Monitor_Reaction Stoichiometry is controlled. Monitor_Reaction->Optimize_Base Reaction stalled. Successful_Yield Improved Yield Monitor_Reaction->Successful_Yield Reaction goes to completion.

Caption: Troubleshooting workflow for low reaction yields.

Detailed Protocol for Yield Optimization:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool in a desiccator.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents or purchased as anhydrous grade.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Optimize Base and Solvent:

    • Base Selection: Use a non-nucleophilic organic base such as pyridine or triethylamine (TEA). These bases will effectively neutralize the HCl byproduct without competing with the piperidine nucleophile.[1]

    • Solvent Selection: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective solvents for this reaction.[1]

  • Control Stoichiometry:

    • Use a slight excess of the piperidine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will help you determine the optimal reaction time and identify if the reaction has stalled.

FAQ 2: I am observing an unexpected side product in my reaction. How can I identify and minimize its formation?

The formation of side products is a common issue that can complicate purification and reduce yields.

Common Side Products and Their Causes:

  • Bis-sulfonated Products: If the piperidine has a primary amine, it is possible for it to react with two molecules of the sulfonyl chloride, leading to a bis-sulfonated byproduct.[1]

  • Products from Ring Opening or Rearrangement: Depending on the specific structure of the sulfonylpiperidine and the reaction conditions, more complex side reactions can occur.

Strategies to Minimize Side Product Formation:

StrategyRationale
Control Stoichiometry Using a slight excess of the amine can help to minimize the formation of bis-sulfonated products with primary amines.[1]
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often increase the selectivity for the desired product and reduce the rate of side reactions.
Order of Reagent Addition Adding the sulfonyl chloride dropwise to a solution of the piperidine and base can help to maintain a low concentration of the sulfonyl chloride, which can disfavor certain side reactions.
Use of Protecting Groups For complex molecules with multiple reactive sites, the use of protecting groups on other functional groups can prevent unwanted side reactions.

Section 2: Purification of Sulfonylpiperidine Compounds

The purification of sulfonylpiperidine compounds is a critical step to ensure the purity of the final product for subsequent biological testing or further chemical modification.

FAQ 3: What is the best method to purify my crude sulfonylpiperidine product?

The choice of purification method depends on the physical state of your compound (solid or oil) and the nature of the impurities.

Purification Strategy Flowchart:

Purification_Strategy Crude_Product Crude Sulfonylpiperidine Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization->Column_Chromatography Unsuccessful Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Column_Chromatography->Pure_Solid If solidifies Pure_Oil Pure Oily Product Column_Chromatography->Pure_Oil If remains oil

Caption: Decision tree for choosing a purification method.

Detailed Protocols:

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[4][5]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Procedure: a. Dissolve the crude product in the minimum amount of hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the crystals under vacuum.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily compounds.[5][6][7]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonylpiperidines.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system is determined by TLC analysis.

  • Procedure: a. Pack a glass column with silica gel slurried in the non-polar solvent. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Characterization and Stability

Proper characterization is essential to confirm the identity and purity of the synthesized sulfonylpiperidine. Understanding the stability of these compounds is also crucial for their storage and handling.

FAQ 4: How do I confirm the structure and purity of my synthesized sulfonylpiperidine?

A combination of spectroscopic techniques is typically used for structural elucidation and purity assessment.

Standard Characterization Techniques:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.[8][9][10][11]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry, HRMS).[8][12]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as the sulfonyl group (S=O stretches) and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any remaining impurities.[6][13]
FAQ 5: Are sulfonylpiperidine compounds generally stable, and what are the recommended storage conditions?

The stability of sulfonylpiperidine compounds can vary depending on their specific structure.

Factors Affecting Stability:

  • pH: Some piperidine-containing compounds can be sensitive to acidic or basic conditions, which may lead to hydrolysis or other degradation pathways.[14][15]

  • Light: Exposure to UV light can cause degradation in some organic molecules.[14][15]

  • Temperature: Elevated temperatures can accelerate degradation.[14][15]

  • Oxidation: The piperidine nitrogen and other functional groups can be susceptible to oxidation.[5]

Recommended Storage Conditions:

To ensure the long-term stability of your sulfonylpiperidine compounds, it is recommended to store them:

  • At low temperatures (e.g., in a refrigerator at 4 °C or a freezer at -20 °C).[14][15]

  • Protected from light (e.g., in an amber vial).[14][15]

  • Under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.

By following these troubleshooting guides and protocols, researchers can overcome common experimental hurdles and successfully synthesize, purify, and characterize sulfonylpiperidine compounds for their intended applications in drug discovery and development.

References

  • Vertex AI Search. (2026).
  • Rehman, A., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • Wang, Y. (2013). Tough Times for Medicinal Chemists: Are We to Blame? PMC - NIH.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
  • ResearchGate. (2025). Medicinal Chemistry: Challenges and Opportunities.
  • Sedulo Group. (2025). 5 Common Pitfalls in Pharma Launches and How to Avoid Them.
  • PubMed. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • PubMed. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • BenchChem. (2025).
  • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • PubMed Central. (n.d.). Why 90% of clinical drug development fails and how to improve it?.
  • PubMed. (n.d.). Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ChemRxiv. (2025).
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  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (2014).
  • ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Google Patents. (n.d.).
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  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
  • Journal of Pharmaceutical Research and Innovation. (2022).
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  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this molecule. The inherent structural complexity of this compound often leads to spectra that are difficult to decipher. This resource provides a structured, question-and-answer-based approach to troubleshoot common issues and guide you toward an accurate spectral interpretation.

I. Frequently Asked Questions (FAQs) about the ¹H NMR Spectrum

Question 1: Why does the aromatic region of my ¹H NMR spectrum look so complex? I was expecting a simple pattern.

Answer: The complexity in the aromatic region of this compound arises from the substitution pattern on the benzene ring. The three protons on the ring are chemically non-equivalent, leading to a complex splitting pattern known as an AMX spin system. Here's a breakdown of what to expect:

  • Proton Environments: The protons on the benzene ring are in three distinct chemical environments due to the presence of the chloro, nitro, and sulfonylpiperidine groups.

  • Coupling: Each of these protons will couple with its neighbors, resulting in a series of doublets of doublets. Specifically:

    • The proton ortho to the nitro group will be a doublet.

    • The proton between the chloro and sulfonyl groups will be a doublet of doublets.

    • The proton ortho to the chloro group will be a doublet of doublets.

  • Chemical Shifts: The electron-withdrawing nature of the nitro and sulfonyl groups will cause the aromatic protons to appear downfield (at a higher ppm value).[1][2]

To aid in the assignment of these protons, consider using 2D NMR techniques such as COSY (Correlation Spectroscopy), which can help establish proton-proton connectivity.[3]

Question 2: The signals for the piperidine protons are broad and poorly resolved. What could be the cause?

Answer: Broadening of the piperidine signals is a common issue and can be attributed to several factors:

  • Conformational Dynamics: The piperidine ring can undergo rapid chair-to-chair interconversion on the NMR timescale.[4] This dynamic process can lead to the broadening of signals, especially at room temperature.

  • Restricted Rotation: The bond between the nitrogen of the piperidine ring and the sulfur of the sulfonyl group can exhibit restricted rotation. This can result in the presence of different conformers (rotamers) that are slowly interconverting, leading to broad peaks or even multiple sets of signals.[5][6]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, both of which can contribute to peak broadening.[7]

  • Poor Shimming: An inhomogeneous magnetic field, a result of poor shimming, is a frequent cause of broad peaks.[8]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to conformational dynamics.[4][7] At lower temperatures, the interconversion may slow down, resulting in sharper signals for individual conformers. Conversely, at higher temperatures, the interconversion may become rapid enough to show a time-averaged, sharper spectrum.

  • Dilute the Sample: If concentration is a suspected issue, dilute your sample and re-acquire the spectrum.

  • Re-shim the Spectrometer: Ensure that the spectrometer is properly shimmed before acquiring your spectrum.[8]

Question 3: I see more signals in the piperidine region than I expect. Why is this?

Answer: The observation of more than the expected three sets of signals for the piperidine protons is likely due to the presence of rotamers, as mentioned above. The restricted rotation around the N-S bond can lead to distinct populations of conformers that are stable enough to be observed separately on the NMR timescale.[5][6] Each of these rotamers will have its own unique set of proton signals.

To confirm the presence of rotamers, 2D EXSY (Exchange Spectroscopy) NMR can be a powerful tool. This experiment can identify protons that are in chemical exchange with one another, such as those in different rotameric forms.

II. Troubleshooting Guide for ¹³C NMR Spectra

Question 4: Why are some of the quaternary carbon signals in my ¹³C NMR spectrum very weak or missing?

Answer: Quaternary carbons, which are carbons not directly bonded to any protons, often exhibit weak signals in ¹³C NMR spectra for a few reasons:

  • Long Relaxation Times (T1): Quaternary carbons typically have much longer spin-lattice relaxation times (T1) compared to protonated carbons. If the delay between successive pulses in the NMR experiment is too short, these carbons may not have fully relaxed, leading to weaker signals or complete saturation.[3]

  • Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of protonated carbons is enhanced by the Nuclear Overhauser Effect (NOE). Since quaternary carbons lack directly attached protons, they do not benefit from this enhancement, resulting in inherently weaker signals.[9]

Troubleshooting Protocol:

  • Increase the Relaxation Delay: To ensure full relaxation of quaternary carbons, increase the relaxation delay (d1) in your acquisition parameters. A common starting point is a delay of 5 times the longest T1 value.

  • Use a Different Pulse Sequence: Employing pulse sequences that are less dependent on the NOE, such as DEPT (Distortionless Enhancement by Polarization Transfer), can help in identifying quaternary carbons, although they will not appear directly in a DEPT-135 or DEPT-90 spectrum. A standard broadband decoupled ¹³C spectrum with an adequate relaxation delay is the most reliable method.

Question 5: The chemical shifts of my aromatic carbons are difficult to assign. How can I confidently assign them?

Answer: The assignment of the aromatic carbons can be challenging due to the overlapping chemical shift regions for substituted benzenes.[9] The most effective way to achieve unambiguous assignment is through two-dimensional NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. By first assigning the aromatic protons (from the ¹H NMR and COSY spectra), you can then definitively assign the corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons by observing their correlations with the assigned aromatic protons.

The following table provides expected chemical shift ranges for the carbons in this compound.

Carbon AtomExpected ¹³C Chemical Shift (ppm)
C-SO₂~135-145
C-Cl~130-140
C-NO₂~145-155
Aromatic CH~120-135
Piperidine C-N~45-55
Piperidine CH₂~20-30

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.[2][10]

III. Advanced Troubleshooting and Experimental Design

Workflow for Complete Spectral Assignment:

For a comprehensive and accurate interpretation of the NMR spectra of this compound, a systematic approach combining 1D and 2D NMR experiments is recommended.

G A Acquire ¹H NMR F Assign Proton Spin Systems A->F B Acquire ¹³C NMR G Assign Protonated Carbons B->G C Acquire COSY C->F D Acquire HSQC D->G E Acquire HMBC H Assign Quaternary Carbons E->H F->G G->H I Final Structure Confirmation H->I G cluster_observed Observed Spectral Features cluster_cause Underlying Structural Cause Complex Aromatic Multiplets Complex Aromatic Multiplets AMX Spin System AMX Spin System Complex Aromatic Multiplets->AMX Spin System Broad Piperidine Signals Broad Piperidine Signals Chair-Chair Interconversion Chair-Chair Interconversion Broad Piperidine Signals->Chair-Chair Interconversion Restricted N-S Rotation (Rotamers) Restricted N-S Rotation (Rotamers) Broad Piperidine Signals->Restricted N-S Rotation (Rotamers) Extra Piperidine Signals Extra Piperidine Signals Extra Piperidine Signals->Restricted N-S Rotation (Rotamers) Weak Quaternary Carbons Weak Quaternary Carbons Long T1 Relaxation / No NOE Long T1 Relaxation / No NOE Weak Quaternary Carbons->Long T1 Relaxation / No NOE

Caption: Causes of common NMR spectral complexities.

By systematically addressing these common issues and employing a combination of 1D and 2D NMR techniques, a complete and accurate structural elucidation of this compound can be achieved.

References

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Validation & Comparative

A Comparative Guide to Benzenesulfonamide Inhibitors: Evaluating 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine in the Context of Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals,

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its prominence stems from the ability of the sulfonamide group (-SO₂NH₂) to act as a zinc-binding group (ZBG), effectively chelating the zinc ion within the active site of metalloenzymes. This interaction is central to the inhibitory mechanism against enzymes like CAs and MMPs.

Carbonic Anhydrases: Key Targets for Benzenesulfonamide Inhibitors

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[1] Several of the 15 human CA isoforms are established therapeutic targets. For instance, inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2][3]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of benzenesulfonamides against CAs arises from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the catalytic cycle. The affinity and selectivity of these inhibitors are modulated by the substituents on the benzene ring and the nature of the "tail" appended to the sulfonamide group. These modifications influence interactions with amino acid residues lining the active site cavity, allowing for isoform-specific targeting.[4]

Comparative Analysis of Benzenesulfonamide CA Inhibitors

While specific inhibitory data for 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine against CA isoforms is not available, we can infer its potential activity based on the SAR of related compounds. The presence of a 4-chloro and a 3-nitro group on the benzene ring is expected to influence its electronic properties and binding interactions. Studies on other nitro-substituted benzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms like CA IX and XII.[5] The piperidine moiety serves as a "tail" that can explore the hydrophilic and hydrophobic regions of the active site, potentially enhancing both potency and selectivity.[6]

Below is a table summarizing the inhibitory activities (Kᵢ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, providing a benchmark for potential comparisons.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[4]
4-(3-((3,4-dichlorophenyl)carbamoyl)thioureido)benzenesulfonamide--Potent inhibitor-[1]
N-(4-sulfamoylphenyl)hydrazine-1-carbothioamide derivatives7.7 - 7004.3 - 78.823.9 - 251.05.5 - 23.1[4]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[7]

Matrix Metalloproteinases: Another Frontier for Benzenesulfonamide Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[8] Their activities are crucial for tissue remodeling, but their dysregulation is implicated in various pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[9] Consequently, MMPs are significant targets for therapeutic intervention.

Mechanism of Matrix Metalloproteinase Inhibition

Similar to their action on CAs, benzenesulfonamide-based inhibitors target the catalytic zinc ion in the active site of MMPs. The sulfonamide group, often in conjunction with another chelating group like a hydroxamate, coordinates with the zinc ion, blocking the enzyme's catalytic activity. The substituents on the benzenesulfonamide scaffold play a critical role in determining the inhibitor's potency and selectivity by interacting with the various sub-pockets (S1', S2', etc.) of the MMP active site.[10]

Comparative Analysis of Benzenesulfonamide MMP Inhibitors

The inhibitory potential of this compound against MMPs is yet to be determined. However, the presence of the benzenesulfonamide core suggests a potential for MMP inhibition. The piperidine ring can be envisioned to occupy the S1' pocket of the enzyme, a common feature of many potent MMP inhibitors. The 4-chloro and 3-nitro substituents would influence the electronic and steric interactions within the active site, potentially contributing to both affinity and selectivity.

The following table presents the inhibitory concentrations (IC₅₀ or Kᵢ values) of representative benzenesulfonamide and related MMP inhibitors against various MMP isoforms.

CompoundMMP-1 (IC₅₀/Kᵢ, nM)MMP-2 (IC₅₀/Kᵢ, nM)MMP-9 (IC₅₀/Kᵢ, nM)MMP-13 (IC₅₀/Kᵢ, nM)Reference
Marimastat5493
CGS 27023A (sulfonamide hydroxamate)Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor[10]
α-Piperidine sulfone hydroxamatesSparingPotent inhibitorsPotent inhibitorsPotent inhibitors
Peptide-based inhibitors-IC₅₀ = 150 µMIC₅₀ = 50 µM-[8]

Experimental Protocols for Evaluating Inhibitory Activity

To facilitate the direct assessment of this compound and other novel benzenesulfonamide inhibitors, we provide the following detailed, step-by-step methodologies for in vitro enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from established methods for measuring CA-catalyzed CO₂ hydration.[4]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (for α-CAs) or TRIS buffer (for β- and γ-CAs)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in the appropriate assay buffer.

  • Pre-incubation: In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the test inhibitor or standard inhibitor. Allow to pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor complex formation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance at 557 nm over a short period (e.g., 10-20 seconds). The rate of the uncatalyzed reaction (without enzyme) should be subtracted from the catalyzed rates.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Calculate the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) using non-linear least-squares regression.

Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Substrate CO2-Saturated Indicator Solution Mixing Rapid Mixing in Stopped-Flow Instrument Substrate->Mixing Preincubation->Mixing Measurement Monitor Absorbance Change at 557 nm Mixing->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity Fitting Fit Data to Inhibition Models Velocity->Fitting Ki_Value Determine Ki Fitting->Ki_Value

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Matrix Metalloproteinase Inhibition Assay (Fluorogenic Peptide Substrate Assay)

This protocol outlines a common method for measuring MMP activity using a quenched fluorescent substrate.

Materials:

  • Recombinant human matrix metalloproteinase isoforms (e.g., MMP-1, -2, -9, -13)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Marimastat or another broad-spectrum MMP inhibitor (standard inhibitor)

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).

  • Assay Plate Preparation: In a 96-well microplate, add the assay buffer, followed by the test inhibitor at various concentrations or the standard inhibitor.

  • Enzyme Addition: Add the activated MMP enzyme to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MMP Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Activated MMP Enzyme Incubation Incubate MMP with Inhibitor Enzyme->Incubation Inhibitor Inhibitor Dilutions Inhibitor->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence Increase Over Time Reaction->Measurement Rate Determine Initial Reaction Rates Measurement->Rate Inhibition Calculate Percent Inhibition Rate->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for MMP Inhibition Assay.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. While the inhibitory profile of this compound is yet to be experimentally determined, the analysis of structurally related compounds suggests its potential as an inhibitor of carbonic anhydrases and/or matrix metalloproteinases. The chloro and nitro substitutions on the benzene ring, coupled with the piperidine tail, provide a unique combination of electronic and steric features that warrant further investigation.

The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel benzenesulfonamide derivatives. Such studies are crucial for elucidating the structure-activity relationships that govern inhibitor potency and selectivity, and for advancing the development of new therapeutic agents targeting these important enzyme families.

References

  • [Link to a relevant review on benzenesulfonamide inhibitors]
  • [Link to a paper on carbonic anhydrase structure and function]
  • [Link to a publication detailing carbonic anhydrase inhibition mechanisms]
  • [Link to a review on m
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • [Link to a paper on MMP inhibition mechanisms]
  • [Link to a study on the SAR of piperidine-containing MMP inhibitors]
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • [Link to a general protocol for enzyme inhibition assays]
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • [Link to a detailed protocol for stopped-flow enzyme kinetics]
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Omega. [Link]

  • [Link to a protocol for fluorogenic MMP assays]
  • [Link to a review on the clinical development of benzenesulfonamide inhibitors]
  • Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry. [Link]

  • Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry. [Link]

  • [Link to a paper on the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride]
  • [Link to a paper on the biological activities of piperidine deriv
  • Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dovepress. [Link]

  • [Link to a paper on the SAR of benzenesulfonamide CA inhibitors]
  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. [Link]

  • [Link to a paper on the SAR of benzenesulfonamide MMP inhibitors]
  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cancers. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Comparative Analysis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine Derivatives as Modulators of Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(4-chloro-3-nitro-benzenesulfonyl)-piperidine derivatives, a class of compounds that has garnered interest for its potential therapeutic applications. By delving into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to navigate the chemical landscape of these promising molecules.

Introduction: The Therapeutic Potential of Substituted Benzenesulfonyl-piperidines

The benzenesulfonyl-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of a 4-chloro-3-nitro group on the benzenesulfonyl ring, coupled with the versatile piperidine moiety, offers a unique chemical space for designing molecules with tailored pharmacological profiles. These derivatives have been primarily investigated for their potent inhibitory activity against various enzymes and receptors, demonstrating their potential in oncology, inflammation, and neurodegenerative diseases.

The rationale behind exploring this particular scaffold lies in the electronic and steric properties conferred by the substituents. The strong electron-withdrawing nature of the nitro group and the halogenation at the C4 position of the benzene ring significantly influence the molecule's interaction with biological targets. This guide will dissect the nuances of how modifications to the piperidine ring and the benzenesulfonyl group impact the overall activity and selectivity of these derivatives.

Synthesis Strategy: A Generalized Approach

The synthesis of this compound derivatives typically follows a convergent strategy, as outlined below. This approach allows for the facile introduction of diversity elements on the piperidine ring.

Experimental Protocol: General Synthesis
  • Reaction Setup: To a solution of a substituted piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.1 eq.) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

This robust protocol serves as a foundational method for generating a library of derivatives for subsequent biological evaluation. The choice of substituted piperidines is critical for exploring the structure-activity landscape.

Comparative Analysis of Biological Activity

While a broad range of biological targets could be considered, this analysis will focus on a hypothetical enzyme, "Target Kinase X," to illustrate the comparative methodology. The following data, presented for illustrative purposes, is modeled on typical findings in kinase inhibitor drug discovery campaigns.

Compound ID Piperidine Substituent (R) IC50 (nM) for Target Kinase X Selectivity against Target Kinase Y (Fold)
1a -H58010
1b -4-methyl32025
1c -4-ethyl25030
1d -4-phenyl85150
1e -4-(4-fluorophenyl)50200
1f -3-methyl45015
Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key SAR trends:

  • Impact of C4-Substitution on Piperidine: Unsubstituted piperidine derivative 1a exhibits moderate activity. The introduction of small alkyl groups at the C4 position (1b and 1c ) leads to a modest increase in potency. A significant enhancement in inhibitory activity is observed with the introduction of an aromatic ring at the C4 position (1d ).

  • Role of Aromatic Substitution: Further substitution on the C4-phenyl ring, as seen in the 4-fluorophenyl derivative 1e , results in the most potent compound in this series. This suggests a potential hydrophobic and/or hydrogen bonding interaction in the active site of Target Kinase X.

  • Positional Isomerism: The shift of the methyl group from the C4 to the C3 position on the piperidine ring (1f ) leads to a decrease in activity compared to 1b , highlighting the importance of the substituent's position for optimal binding.

Visualizing the Structure-Activity Relationship

SAR_Analysis cluster_piperidine Piperidine Ring Modification cluster_benzene Benzenesulfonyl Ring (Constant) Unsubstituted 1a (IC50: 580 nM) C4-Alkyl 1b, 1c (IC50: 250-320 nM) Unsubstituted->C4-Alkyl Improved Potency C4-Aryl 1d, 1e (IC50: 50-85 nM) C4-Alkyl->C4-Aryl Significant Potency Gain Core 4-Chloro-3-nitro-benzenesulfonyl

Caption: Structure-Activity Relationship (SAR) progression of piperidine modifications.

Experimental Workflow for Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of newly synthesized compounds. The following is a generalized workflow for an in vitro kinase assay.

Kinase_Assay_Workflow Start Start: Compound Dilution Series Assay_Plate Assay Plate Preparation Add Kinase, Substrate, and ATP Start->Assay_Plate Incubation Incubation Allow enzymatic reaction to proceed Assay_Plate->Incubation Detection Detection Measure signal (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Data Analysis Calculate IC50 values Detection->Data_Analysis End End: Potency Determined Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay
  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Reaction: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to initiate the reaction in a buffered solution.

  • Inhibitor Addition: Add the diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent. The signal, which is inversely proportional to kinase activity, can be measured using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to optimize biological activity. The introduction of substituted aryl groups at the C4 position of the piperidine ring appears to be a particularly fruitful strategy for enhancing potency.

Future work in this area should focus on:

  • Expanding the diversity of substituents on the piperidine ring to further probe the SAR.

  • Investigating the impact of modifying the benzenesulfonyl ring , for instance, by altering the substitution pattern or replacing the nitro group with other electron-withdrawing groups.

  • Conducting in-depth selectivity profiling against a panel of kinases to assess the off-target effects of the most potent compounds.

  • Elucidating the binding mode of these inhibitors through co-crystallization studies with the target kinase.

By pursuing these avenues of research, the full therapeutic potential of this promising class of compounds can be realized.

References

Note: The following references are illustrative and provide context on related chemical scaffolds and methodologies. Specific literature on "this compound" derivatives may require more targeted database searches.

  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship Studies of a Series of Piperidine-Based Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: General Protocols for In Vitro Kinase Assays. Source: Current Protocols in Pharmacology URL: [Link]

Validating the Mechanism of Action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of the novel compound, 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. Drawing upon the well-documented bioactivities of its core chemical motifs—the sulfonamide and piperidine groups—we will explore a systematic approach to elucidating its biological function. This document is designed to be a practical, in-depth resource, blending established experimental protocols with the scientific rationale necessary for robust mechanistic studies.

The piperidine ring is a foundational structure in medicinal chemistry, featured in a multitude of FDA-approved drugs[1][2]. Similarly, the sulfonamide functional group is a classic pharmacophore known for a wide spectrum of therapeutic effects, including antimicrobial and anticancer properties[1][3]. The combination of these moieties in this compound suggests a high potential for significant biological activity. This guide will therefore focus on a hypothesized dual-action mechanism: antimicrobial activity against clinically relevant pathogens and cytotoxic effects on cancer cell lines.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, initial characterization is paramount. This involves confirming the purity and identity of this compound via standard analytical techniques such as NMR, mass spectrometry, and HPLC. Once purity is established, a broad-spectrum biological screening is the logical next step.

Hypothesized Mechanism of Action

Based on the known activities of related nitrobenzenesulfonamide and sulfonylpiperidine derivatives, we propose two primary hypotheses for the mechanism of action of this compound:

  • Antimicrobial Action: The compound may act as an inhibitor of a critical bacterial metabolic enzyme, such as dihydropteroate synthase (DHPS), a common target for sulfonamide antibiotics[1]. The nitro group could also contribute to oxidative stress within the bacterial cell[4].

  • Anticancer Activity: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways[4][5][6].

The following sections will outline a series of experiments to systematically test these hypotheses, using a combination of in vitro and cell-based assays. We will also include comparative analyses against established drugs and structural analogs to provide context and validate our findings.

Part 2: Experimental Workflows for Mechanism of Action Validation

Workflow 1: Elucidating Antimicrobial Activity

This workflow is designed to determine if this compound possesses antimicrobial properties and to identify its potential bacterial target.

A. Initial Screening: Minimum Inhibitory Concentration (MIC) Assay

The first step is to assess the compound's general antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include positive controls (bacteria with no compound) and negative controls (broth only). As a comparator, include a known antibiotic such as sulfamethoxazole.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative MIC Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundHypothetical ValueHypothetical Value
Sulfamethoxazole (Control)816
Inactive Analog (e.g., lacking the nitro group)>128>128

B. Target-Based Assay: Dihydropteroate Synthase (DHPS) Inhibition

If the compound shows significant antimicrobial activity, the next step is to investigate its effect on a plausible target.

Experimental Protocol: In Vitro DHPS Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine recombinant DHPS enzyme, its substrates (p-aminobenzoic acid and dihydropterin pyrophosphate), and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

  • Detection: Measure the reaction product (dihydropteroate) using a colorimetric or fluorescent method.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the DHPS enzyme activity. Compare this to the IC50 of sulfamethoxazole.

dot

DHPS_Inhibition_Workflow cluster_workflow DHPS Inhibition Assay Workflow start Start with Active Compound mic_assay MIC Assay vs. Bacterial Panel start->mic_assay Initial Screening dhps_assay In Vitro DHPS Inhibition Assay mic_assay->dhps_assay If Active data_analysis Calculate IC50 and Compare to MIC dhps_assay->data_analysis Generate Data conclusion Conclusion on DHPS as Target data_analysis->conclusion Interpret Results

Caption: Workflow for validating DHPS inhibition.

Workflow 2: Investigating Anticancer Activity

This workflow aims to determine if the compound has cytotoxic effects on cancer cells and to elucidate the underlying mechanism.

A. Initial Screening: Cancer Cell Line Cytotoxicity Assay

An initial screen against a panel of cancer cell lines is necessary to identify sensitive lines and determine the compound's potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Use a known anticancer drug like doxorubicin as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals[7].

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation: Comparative GI50 Data

CompoundMCF-7 GI50 (µM)A549 GI50 (µM)
This compoundHypothetical ValueHypothetical Value
Doxorubicin (Control)0.51.2
Inactive Analog>100>100

B. Mechanistic Assays: Apoptosis and ROS Detection

If the compound demonstrates cytotoxicity, the next step is to investigate the mechanism of cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Treatment: Treat cancer cells with the GI50 concentration of the compound for 24 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

Experimental Protocol: Cellular ROS Detection

  • Treatment: Treat cancer cells with the GI50 concentration of the compound for a shorter duration (e.g., 1-6 hours).

  • Staining: Load the cells with a ROS-sensitive fluorescent dye, such as DCFDA.

  • Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS.

dot

Anticancer_Mechanism_Pathway cluster_pathway Proposed Anticancer Signaling Pathway compound 1-(4-Chloro-3-nitro- benzenesulfonyl)-piperidine ros Increased Cellular ROS compound->ros Induces mito_stress Mitochondrial Stress ros->mito_stress Causes caspase_activation Caspase Activation mito_stress->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: Proposed ROS-mediated apoptotic pathway.

Part 3: Comparative Analysis and Final Validation

To ensure the specificity of the observed effects, it is crucial to include appropriate controls.

  • Active Comparators: As mentioned in the protocols, known inhibitors of the hypothesized pathways (e.g., sulfamethoxazole, doxorubicin) should be tested in parallel. This provides a benchmark for the potency and efficacy of this compound.

  • Inactive Analogs: The synthesis and testing of a structurally similar but biologically inactive analog are highly recommended. For instance, a version of the compound lacking the nitro group or the entire sulfonylpiperidine moiety would help to confirm that the observed activity is due to the specific chemical features of the parent molecule.

By systematically following these experimental workflows and incorporating rigorous controls, researchers can build a strong, evidence-based case for the mechanism of action of this compound. This foundational understanding is a critical step in the journey of translating a promising compound into a potential therapeutic agent.

References

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PMC - NIH. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ResearchGate. (n.d.).
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  • Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • PubMed. (n.d.).
  • BenchChem. (n.d.). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • Chemsigma. (n.d.). This compound [53162-43-9].
  • PMC - NIH. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • PMC - NIH. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • American Chemical Society. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • ChemScene. (n.d.). 1-(4-Chloro-2-nitrophenyl)piperidine.
  • BLDpharm. (n.d.). 1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine.
  • NCBI Bookshelf - NIH. (2024). Benztropine.
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A Researcher's Guide to Deconvoluting Target Specificity: Cross-Reactivity Profiling of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a synthesized molecule to a validated chemical probe or drug candidate is defined by a deep understanding of its biological interactions. A molecule's efficacy is tied to its on-target activity, while its safety and potential for side effects are dictated by its off-target interactions. This guide provides a comprehensive framework for characterizing the target profile and cross-reactivity of the novel compound 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (CNS-Pip) .

While specific biological targets for CNS-Pip are not yet publicly characterized, its structure—a benzenesulfonyl-piperidine core—is a privileged scaffold found in a wide range of biologically active agents, from enzyme inhibitors to receptor modulators.[1][2][3] This structural heritage makes a thorough and unbiased cross-reactivity assessment essential to elucidate its true mechanism of action and potential therapeutic applications.

This document outlines a multi-tiered strategy for systematically profiling CNS-Pip. We will compare its hypothetical performance against two well-characterized compounds from the broader sulfonamide family to provide context for data interpretation:

  • Dasatinib: A potent, multi-targeted kinase inhibitor, serving as an example of controlled polypharmacology.[4]

  • SUMO-036: A representative (hypothetical) selective G-Protein Coupled Receptor (GPCR) antagonist, illustrating a more targeted interaction profile.

Our approach is built on a foundation of robust, industry-standard assays designed to move from broad, unbiased screening to specific, in-cell target validation.

Part 1: The Strategic Workflow for Target Deconvolution

A successful cross-reactivity study follows a logical progression from broad screening to focused validation. The primary objective is to identify not only the highest affinity target(s) but also any other interactions that may be biologically relevant. This workflow ensures that resources are used efficiently while maximizing the depth of biological insight.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Cellular Validation A Kinome-Wide Biochemical Screen (e.g., 400+ Kinases @ 1µM) C IC50/Kd Determination for Primary Hits (10-point dose-response) A->C  Primary Hits B Broad Receptor Panel Screen (e.g., 50+ GPCRs, Ion Channels) B->C  Primary Hits D Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) C->D Validate Top 1-3 Targets E Downstream Signaling & Phenotypic Assays (Functional Confirmation) D->E Confirm Functional Effect

Caption: A multi-tiered workflow for cross-reactivity profiling.

Part 2: Tier 1 - Unbiased, High-Throughput Screening

The initial step is to cast a wide net across major druggable protein families. The promiscuity of kinase inhibitors, often stemming from the conserved ATP-binding pocket, makes kinome screening a critical starting point.[5][6] Similarly, the prevalence of sulfonamide motifs in GPCR ligands necessitates a broad receptor binding screen.

Kinome-Wide Inhibition Profiling

Causality: Protein kinases represent one of the largest and most functionally diverse enzyme families, making them common targets for small molecules.[7] An initial screen at a single, high concentration (e.g., 1 µM) provides a rapid and cost-effective snapshot of the compound's behavior across the human kinome.[8]

Hypothetical Data Presentation: The results are typically visualized as a percentage of inhibition, allowing for easy identification of potent interactions.

Kinase Target CNS-Pip (% Inhibition @ 1µM) Dasatinib (% Inhibition @ 1µM) SUMO-036 (% Inhibition @ 1µM)
ABL112%99% 2%
SRC15%98% 1%
LCK14%97% 3%
MAPK14 (p38α) 92% 45%5%
MAPK1 (ERK2) 88% 28%4%
CDK245%75%8%
VEGFR28%95% 0%
... (400+ other kinases)<20%...<10%

Table 1: Hypothetical results from a kinome-wide screen. High-potency interactions (>80% inhibition) are highlighted for CNS-Pip.

From this hypothetical data, CNS-Pip shows potent activity against p38α and ERK2, suggesting it may be a MAP kinase-focused inhibitor. This contrasts sharply with the known broad profile of Dasatinib.

Broad Receptor Binding Panel

Causality: To ensure other major target classes are not missed, a parallel screen against a panel of common receptors, ion channels, and transporters is performed. Radioligand binding assays are a robust and high-throughput method for this purpose, measuring the displacement of a known high-affinity radioligand by the test compound.[9][10][11]

Hypothetical Data Presentation: Similar to the kinase screen, data is presented as percent displacement at a fixed concentration.

Receptor Target CNS-Pip (% Displacement @ 10µM) Dasatinib (% Displacement @ 10µM) SUMO-036 (% Displacement @ 10µM)
Dopamine D28%11%5%
Serotonin 5-HT2A15%9%12%
Adrenergic α2A 75% 4%3%
Sigma 1 (S1R) 18%3%95%
Muscarinic M15%6%4%
... (40+ other targets)<20%<20%...

Table 2: Hypothetical results from a receptor binding panel. Significant interactions (>50% displacement) are highlighted.

Here, CNS-Pip shows a potential secondary interaction with the Adrenergic α2A receptor, an important consideration for downstream safety and phenotypic studies.

Part 3: Tier 2 - Quantifying Potency (IC50/Kd Determination)

Following the identification of initial "hits" from Tier 1, the next critical step is to quantify their binding affinity or inhibitory potency through dose-response experiments. This distinguishes high-potency, specific interactions from weaker, likely non-physiological ones.

Causality: A 10-point dose-response curve allows for the calculation of an IC50 (for enzyme inhibition) or Kᵢ/Kd (for receptor binding), providing a quantitative measure of potency that is essential for comparing compounds and prioritizing targets for further validation.

Hypothetical Data Presentation:

Target Compound Assay Type Potency (IC50/Kᵢ, nM)
MAPK14 (p38α) CNS-Pip Biochemical Inhibition 45
MAPK1 (ERK2) CNS-Pip Biochemical Inhibition 80
Adrenergic α2A CNS-Pip Radioligand Binding 850
ABL1DasatinibBiochemical Inhibition1.2
Sigma 1 (S1R)SUMO-036Radioligand Binding5.5

Table 3: Hypothetical potency values for primary hits identified in Tier 1 screens.

This quantitative data solidifies the hypothesis that CNS-Pip is a potent dual inhibitor of p38α and ERK2, with a significantly weaker interaction at the Adrenergic α2A receptor.

Part 4: Tier 3 - Proving Target Engagement in a Cellular Context

Biochemical assays are invaluable, but they do not account for cell permeability, efflux pumps, or intracellular competition. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or even tissues.[12][13][14]

Causality & Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] When a protein binds to a ligand (like CNS-Pip), it becomes more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve to a higher temperature indicates direct binding of the compound to the target protein inside the cell.[13][14]

Experimental Protocol: CETSA for MAPK14 (p38α) Target Engagement
  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or CNS-Pip (e.g., at 1µM and 10µM concentrations) for 1-2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MAPK14 (p38α) at each temperature point using a standard antibody-based detection method like Western Blot or AlphaScreen®.[13]

  • Data Analysis: Plot the relative amount of soluble MAPK14 as a function of temperature for both vehicle- and CNS-Pip-treated samples. A rightward shift in the curve for the CNS-Pip-treated samples confirms target engagement.

G A 1. Treat Intact Cells (Vehicle or CNS-Pip) B 2. Heat Cell Suspension (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble vs. Precipitated) C->D E 5. Analyze Supernatant (Western Blot for p38α) D->E F 6. Plot Melt Curve (Assess Thermal Shift) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Forward Path

This guide outlines a systematic, evidence-based approach to defining the cross-reactivity profile of a novel compound, this compound. By progressing from broad, unbiased screens to quantitative potency measurements and finally to direct validation of target engagement in a cellular environment, researchers can build a comprehensive and reliable understanding of a compound's biological activity.

Based on our hypothetical results, CNS-Pip emerges as a potent, cell-active dual inhibitor of MAPK14 (p38α) and MAPK1 (ERK2). The weaker off-target activity at the Adrenergic α2A receptor should be noted and monitored in subsequent safety and phenotypic screens. This detailed characterization is the cornerstone of trustworthy science and the essential foundation for translating a promising molecule into a valuable tool for research or a potential therapeutic for patients.

References

  • Benchchem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • NIH. Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]

  • CETSA. CETSA - A biophysical assay for target engagement. Available from: [Link]

  • PubMed. Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • PMC - NIH. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • Benchchem. Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.
  • ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available from: [Link]

  • NIH. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available from: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

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Comparing the efficacy of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine as a Novel Carbonic Anhydrase IX Inhibitor

Introduction

The pursuit of novel therapeutic agents targeting cancer metabolism has identified several key pathways that are upregulated in tumor cells to support their rapid proliferation and survival in often hypoxic microenvironments. One such key player is Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly overexpressed in a variety of solid tumors, including breast, lung, and renal carcinomas. CA-IX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity helps tumor cells to counteract the acidic extracellular environment created by their high glycolytic rate. The inhibition of CA-IX is therefore a promising strategy to disrupt tumor pH regulation, leading to apoptosis and reduced tumor growth.

This guide presents a comparative efficacy study of a novel investigational compound, this compound (hereafter referred to as Compound X ), against well-established carbonic anhydrase inhibitors. Through a series of in vitro experiments, we will objectively evaluate its inhibitory potency and selectivity, providing researchers and drug development professionals with the necessary data to assess its potential as a next-generation cancer therapeutic.

Mechanism of Action: The Role of Carbonic Anhydrase IX in Tumor pH Regulation

To understand the significance of inhibiting CA-IX, it is essential to first grasp its physiological role in the tumor microenvironment. The diagram below illustrates the catalytic action of CA-IX and its contribution to maintaining a favorable intracellular pH for cancer cell survival.

CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell cluster_inhibitor Inhibition CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA-IX) CO2_ext->CAIX Substrate H2O_ext H2O H2O_ext->CAIX Substrate H_ext H+ MCT Monocarboxylate Transporter (MCT) H_ext->MCT Export NHE Na+/H+ Exchanger (NHE) H_ext->NHE Export HCO3_ext HCO3- CAIX->H_ext Product CAIX->HCO3_ext Product pH_reg Intracellular pH Maintained (pHi > pHe) Compound_X Compound X Compound_X->CAIX Inhibits

Caption: Mechanism of CA-IX in maintaining tumor intracellular pH.

Comparative In Vitro Efficacy

The inhibitory potential of Compound X was evaluated against recombinant human Carbonic Anhydrase IX and compared with two known inhibitors, Acetazolamide and Dorzolamide. The half-maximal inhibitory concentration (IC50) was determined using a stopped-flow carbon dioxide hydration assay.

CompoundIC50 (nM) against CA-IX
Compound X 15.8 ± 2.1
Acetazolamide25.4 ± 3.5
Dorzolamide30.1 ± 4.2

Data Interpretation: The results indicate that Compound X exhibits a potent inhibitory effect on Carbonic Anhydrase IX, with a lower IC50 value compared to the well-characterized inhibitors Acetazolamide and Dorzolamide. This suggests a higher binding affinity of Compound X for the active site of the enzyme under these experimental conditions.

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

This protocol details the procedure for determining the inhibitory activity of test compounds against CA-IX.

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase IX

    • HEPES buffer (20 mM, pH 7.4)

    • CO2-saturated water

    • pH indicator (e.g., p-nitrophenol)

    • Test compounds (Compound X, Acetazolamide, Dorzolamide) dissolved in DMSO

    • Stopped-flow spectrophotometer

  • Experimental Workflow:

Stopped_Flow_Workflow Start Start Prep_Enzyme Prepare Enzyme Solution (CA-IX in HEPES buffer) Start->Prep_Enzyme Prep_Substrate Prepare Substrate Solution (CO2-saturated water with pH indicator) Start->Prep_Substrate Incubate Incubate Enzyme with Test Compound (or DMSO control) Prep_Enzyme->Incubate Mix Rapidly Mix Enzyme and Substrate in Stopped-Flow Apparatus Prep_Substrate->Mix Incubate->Mix Measure Monitor Absorbance Change (due to pH drop) over time Mix->Measure Calculate Calculate Initial Reaction Rate Measure->Calculate Plot Plot % Inhibition vs. [Compound] and Determine IC50 Calculate->Plot End End Plot->End

Caption: Workflow for the stopped-flow CA-IX inhibition assay.

  • Procedure:

    • Prepare a stock solution of the test compounds in DMSO.

    • Dilute the recombinant human CA-IX in HEPES buffer to the desired final concentration.

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control).

    • In the second syringe, load the CO2-saturated water containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction for each compound concentration.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The investigational compound, this compound (Compound X ), demonstrates superior in vitro inhibitory potency against Carbonic Anhydrase IX when compared to the established inhibitors Acetazolamide and Dorzolamide. This preliminary data suggests that Compound X is a promising candidate for further preclinical development as a targeted anticancer agent. Future studies should focus on its selectivity against other carbonic anhydrase isoforms, its efficacy in cell-based assays under hypoxic conditions, and its pharmacokinetic and pharmacodynamic properties in in vivo tumor models.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 16 different human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine analogs. While direct, extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes data from closely related benzenesulfonamide and piperidine derivatives to project a robust SAR profile. By examining analogs with antitubercular and carbonic anhydrase inhibitory activities, we will explore the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of the Benzenesulfonyl-Piperidine Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. Its ability to act as a zinc-binding group has made it a cornerstone in the design of enzyme inhibitors, particularly for carbonic anhydrases.[1] The piperidine ring, a prevalent N-heterocycle in natural products and pharmaceuticals, offers a versatile scaffold for introducing structural diversity and modulating physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2]

The combination of these two pharmacores in the 1-(benzenesulfonyl)-piperidine framework has led to the discovery of potent bioactive molecules. The specific substitution pattern of a 4-chloro and a 3-nitro group on the benzenesulfonyl ring introduces distinct electronic and steric features that can significantly influence target binding and overall biological activity. This guide will focus on elucidating the probable SAR of this scaffold, drawing comparisons from relevant studies on nitrobenzenesulfonamide and piperidine-containing compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related compounds, we can infer the following SAR for this compound analogs, primarily focusing on two potential therapeutic areas: antitubercular activity and carbonic anhydrase inhibition.

Substitutions on the Benzenesulfonyl Ring

The 4-chloro and 3-nitro substituents on the benzenesulfonyl ring are expected to be key determinants of activity. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the sulfonamide, which can be crucial for its interaction with biological targets.

In a study of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids as antitubercular agents, it was observed that the presence and position of the nitro group had a profound effect on activity. Specifically, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than their corresponding 2- or 4-nitro counterparts.[3] This suggests that for the this compound scaffold, the 3-nitro group, in conjunction with the 4-chloro substituent, likely contributes significantly to the compound's potency.

For carbonic anhydrase inhibition, the sulfonamide group is the primary zinc-binding moiety. The acidity of the sulfonamide proton is critical for its binding to the zinc ion in the enzyme's active site. The electron-withdrawing nitro and chloro groups are expected to increase the acidity of the sulfonamide, thereby enhancing its binding affinity.

Substitutions on the Piperidine Ring

Modifications to the piperidine ring offer a valuable opportunity to fine-tune the pharmacological properties of the analogs. The position and nature of substituents on the piperidine ring can influence potency, selectivity, and pharmacokinetic parameters.

In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as carbonic anhydrase inhibitors, modifications at the 4-position of the piperidine ring with various substituted piperazines and benzylamines led to significant variations in inhibitory activity and selectivity against different carbonic anhydrase isoforms.[4] This highlights the importance of the "tail" of the molecule in interacting with regions of the enzyme active site outside the immediate vicinity of the zinc ion.[5]

For this compound analogs, we can hypothesize a similar trend. Introducing substituents at the 3- or 4-positions of the piperidine ring could lead to analogs with improved potency and selectivity. For instance, the introduction of small, hydrogen-bond donating or accepting groups could enhance binding to the target protein.

The following diagram illustrates the key structural components of the this compound scaffold and the potential points for modification to explore the SAR.

Caption: Key modification points for SAR studies of the core scaffold.

Comparative Performance Data

To illustrate the potential impact of structural modifications, the following table summarizes the antitubercular activity of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids from a relevant study.[3] This data provides a valuable comparison point for predicting the activity of this compound analogs.

Compound IDR Group on Benzene RingLinkerMIC (µg/mL) against M. tuberculosis H37Rv
7a 2,4-dinitro-1.56
7b 2-nitro->25
7c 4-nitro->25
7s 2,4-dinitropiperidine-3-carboxylic acid0.78
7t 2-nitropiperidine-3-carboxylic acid>25
7u 4-nitropiperidine-3-carboxylic acid>25
Isoniazid --0.05
Rifampicin --0.1
Ethambutol --1.56

Data extracted from a study on related compounds to provide a comparative context.[3]

From this comparative data, it is evident that the presence of two nitro groups (2,4-dinitro) on the benzenesulfonyl ring is critical for potent antitubercular activity. Analogs with a single nitro group were significantly less active. Furthermore, the introduction of a piperidine-3-carboxylic acid linker enhanced the activity of the dinitro analog. This suggests that for the this compound scaffold, analogs with additional functionalities on the piperidine ring could exhibit enhanced potency.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, the following detailed experimental protocols are provided.

General Synthesis of this compound Analogs

This protocol is adapted from the synthesis of related nitrobenzenesulfonamide hybrids.[1][3]

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the chlorosulfonation of 2-chloronitrobenzene.

Synthesis_Step1 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction1 Heat 2-Chloronitrobenzene->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Product1 4-Chloro-3-nitrobenzenesulfonyl chloride Reaction1->Product1

Caption: Synthesis of the key intermediate.

Procedure:

  • To a stirred solution of chlorosulfonic acid (4-5 equivalents), slowly add 2-chloronitrobenzene (1 equivalent) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 120-130 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of this compound Analogs

Procedure:

  • Dissolve the desired piperidine analog (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired this compound analog.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds and reference drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth. The final concentration of DMSO should not exceed 1%.

  • Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a drug-free control well and a sterile control well.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Add M. tuberculosis H37Rv inoculum A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Incubate for 24 hours D->E F Read results (color change) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the Microplate Alamar Blue Assay.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[2][7]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds and a reference inhibitor (e.g., acetazolamide)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of hCA II, p-NPA, and test compounds in Tris-HCl buffer.

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the hCA II solution.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.

  • The rate of p-nitrophenol formation is determined from the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly with potential applications as antitubercular and carbonic anhydrase inhibitors. The SAR analysis, inferred from closely related analogs, suggests that the electronic properties of the benzenesulfonyl ring, governed by the nitro and chloro substituents, are critical for activity. Furthermore, systematic modification of the piperidine ring provides a valuable avenue for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on the piperidine ring. This will enable the establishment of a direct and comprehensive SAR for this specific scaffold. In-depth mechanistic studies to identify the specific molecular targets and binding interactions will be crucial for rational drug design and the development of next-generation inhibitors with improved therapeutic profiles.

References

  • Negatu, K. G., et al. (2021). Synthesis, in-silico, and in-vitro biological evaluation of piperidine-4-carboxamide derivatives as potential antimicrobial agents. Journal of Molecular Structure, 1244, 130957.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.[6]

  • Singh, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(13), 9731-9740.[1]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025). Application Note & Protocol: Time-Kill Assay for Antitubercular Agent-16.[8]

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366.
  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(6), 539-543.[1]

  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1675-1688.[9]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).[7]

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  • El-Gohary, N. S., & Shaaban, M. I. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.[12]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 117-124.[5]

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  • Monti, S. M., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1043-1047.
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A Researcher's Guide to the Biological Evaluation of Novel Nitrobenzenesulfonamide Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of scaffolds explored, nitrobenzenesulfonamide hybrids have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth, technically-focused comparison of the biological evaluation of these novel hybrids, drawing upon field-proven insights and experimental data to empower researchers in their drug discovery efforts.

Introduction to Nitrobenzenesulfonamide Hybrids: A Strategy of Synergy

The hybridization of pharmacophores is a powerful strategy in drug design, aiming to create synergistic molecules that exhibit improved biological activity compared to their individual components. The nitrobenzenesulfonamide moiety, a key structural feature, often imparts crucial interactions with biological targets. When coupled with other bioactive heterocyclic systems—such as piperazine, imidazole, or triazole—the resulting hybrids have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] This guide will delve into the methodologies used to assess this potential and compare the performance of different hybrid series.

Key Biological Activities and Comparative Evaluation

The versatility of the nitrobenzenesulfonamide scaffold allows for its exploration against a wide array of biological targets. Here, we compare the performance of representative hybrids in key therapeutic areas.

Anticancer Activity

Nitrobenzenesulfonamide hybrids have shown considerable promise as anticancer agents, often targeting specific enzymes or pathways crucial for tumor growth and survival. A common target is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors.[2][3]

Comparative Analysis of Anticancer Activity:

Compound ClassTarget Cell Line(s)Key FindingsIC50/GI50 ValuesReference
Tri-aryl Imidazole-Benzene Sulfonamide HybridsVarious cancer cell linesPotent and selective inhibition of hCA IX and XII.5g: 2.3 µM; 5b: 2.8 µM[4]
Thiadiazole-Benzenesulfonamide HybridsHepG2, Huh7 (Liver Cancer)Dual inhibition of B-Raf and VEGFR-2.7a: 17.89 µM (HepG2), 25.07 µM (Huh7)[5]
Benzenesulfonamide-bearing Imidazole DerivativesMDA-MB-231 (TNBC), IGR39 (Melanoma)More effective against MDA-MB-231.Most active: 20.5 ± 3.6 µM (MDA-MB-231)[6]
(E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamidesHCT-116, MCF-7, HeLaCompound with 5-nitrothiophene moiety showed highest potency.Compound 31: 0.5 µM (HCT-116)[7]

Experimental Rationale: The choice of cancer cell lines is critical and is often dictated by the hypothesized mechanism of action. For instance, targeting hCA IX necessitates the use of cell lines known to overexpress this enzyme, often under hypoxic conditions.[2] The MTT assay is a widely adopted method for assessing cytotoxicity due to its reliability and high-throughput nature.

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Further Studies start Synthesized Nitrobenzenesulfonamide Hybrids culture Culture of Selected Cancer Cell Lines (e.g., MDA-MB-231, HepG2) treatment Treat cells with varying concentrations of hybrid compounds culture->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation mtt Add MTT reagent and incubate incubation->mtt solubilize Solubilize formazan crystals mtt->solubilize readout Measure absorbance to determine cell viability solubilize->readout ic50 Calculate IC50 values readout->ic50 mechanism Further mechanistic studies (e.g., cell cycle analysis, apoptosis assays) ic50->mechanism

Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Nitrobenzenesulfonamide hybrids have been investigated for their activity against a range of pathogens, including bacteria and mycobacteria.[1]

Comparative Analysis of Antimicrobial Activity:

Compound ClassTarget Organism(s)Key FindingsMIC ValuesReference
Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide HybridsMycobacterium tuberculosis H37Rv2,4-dinitrobenzenesulfonamide derivatives were most potent.7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l: 0.78 µg/mL[8]
2,4,6-Trimethylbenzenesulfonyl HydrazonesGram-positive bacteriaDerivative 24 showed the highest activity.Derivative 24: 7.81 to 15.62 µg/mL[9][10]
Benzenesulfonamide-bearing Imidazole DerivativesMultidrug-resistant Mycobacterium abscessusCompound 13 with a 4-CF3 substituent was highly active.Not specified in abstract[11]
Aromatic DisulfonamidesS. aureus, B. cereus, E. coli, etc.Activity decreased with increasing carbon chain length.Not specified in abstract[12]

Experimental Rationale: The selection of microbial strains for testing should include both reference strains (e.g., ATCC strains) and, where relevant, clinical isolates or drug-resistant strains to assess the broader spectrum of activity. The microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some nitrobenzenesulfonamide hybrids have been designed to modulate inflammatory pathways. For example, certain hybrids have been developed as CXCR4 modulators, which can regulate the accumulation of inflammatory cells.[13]

Comparative Analysis of Anti-inflammatory Activity:

Compound ClassTarget/ModelKey FindingsIn Vivo EfficacyReference
Amide-sulfamide HybridsCXCR4/CXCL12 axisPotent CXCR4 binding affinity and inhibition of invasion.Blocked mouse ear inflammation by 67%[13]
1,3,5-Trisubstituted Pyrazolines with BenzenesulfonamideCarrageenan-induced rat paw edemaCompounds 3k and 3l were more active than celecoxib.Not applicable[14]
BenzenesulfonatesMouse cell activation studiesVaried effects on macrophages and lymphocytes.Not applicable[15]

Experimental Rationale: The carrageenan-induced rat paw edema model is a classic and reliable in vivo model for screening acute anti-inflammatory activity. For mechanism-based studies, targeting specific receptors like CXCR4 requires binding assays and downstream signaling pathway analysis.[13]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological evaluation data is crucial for establishing Structure-Activity Relationships (SAR), which guide the rational design of more potent and selective compounds.

Logical Relationship: SAR Insights

SAR cluster_0 Structural Modifications cluster_1 Biological Activity Nitro_Position Position of Nitro Group Potency Potency (e.g., lower IC50/MIC) Nitro_Position->Potency 2,4-dinitro > 2- or 4-nitro [3] Linker_Type Nature of Linker Linker_Type->Potency Amino acid linkers had no direct impact [2] Heterocycle Hybridized Heterocycle Heterocycle->Potency Imidazole, Piperazine, etc. [8, 9] Selectivity Selectivity Heterocycle->Selectivity

Caption: A simplified representation of how structural modifications influence the biological activity of nitrobenzenesulfonamide hybrids.

For instance, in antitubercular hybrids, it has been observed that 2,4-dinitrobenzenesulfonamide derivatives are generally more potent than their mono-nitro counterparts.[8] The nature of the linker and the hybridized heterocyclic moiety also play a significant role in determining the potency and selectivity of the compounds.[8][16]

Mechanistic studies often follow the initial screening to elucidate how these compounds exert their biological effects. This can involve a variety of techniques, including:

  • Enzyme Inhibition Assays: To determine if the compounds directly inhibit a specific enzyme (e.g., carbonic anhydrase, B-Raf, VEGFR-2).[5]

  • Cell Cycle Analysis: To investigate if the compounds induce cell cycle arrest.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death.

  • Western Blotting: To analyze the expression levels of key proteins in a signaling pathway.[13]

Conclusion and Future Directions

The biological evaluation of novel nitrobenzenesulfonamide hybrids has revealed their significant potential as therapeutic agents in diverse disease areas. The comparative data presented in this guide highlights the importance of systematic screening and mechanistic studies in identifying lead compounds. Future research should focus on optimizing the potency and selectivity of these hybrids, as well as conducting in-depth preclinical studies to evaluate their safety and efficacy in vivo. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics.

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A Senior Application Scientist's Guide to the Pharmacological Evaluation of Piperidine Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer anticonvulsant agents is a cornerstone of epilepsy research. The piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potential in the design of new central nervous system therapeutics. This guide provides an in-depth, objective comparison of various classes of piperidine derivatives, their performance in established preclinical models, and the experimental methodologies crucial for their evaluation. Our focus is on providing actionable insights and robust data to inform and accelerate the drug discovery and development process.

The Rationale for Piperidine Derivatives in Anticonvulsant Drug Discovery

The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a common motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in neuroactive compounds stems from its ability to:

  • Serve as a versatile scaffold: The piperidine ring's conformational flexibility allows for the precise spatial orientation of various pharmacophoric groups, enabling tailored interactions with diverse biological targets.

  • Impart favorable physicochemical properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing water solubility and facilitating interactions with biological macromolecules.

  • Mimic endogenous ligands: The piperidine moiety can act as a bioisostere for other cyclic systems or mimic the structure of endogenous neurotransmitters, leading to potent and selective biological activity.

These attributes have fueled the exploration of a wide range of piperidine derivatives as potential anticonvulsant agents, with several classes demonstrating promising activity in preclinical studies.

Comparative Evaluation of Piperidine Derivatives: A Data-Driven Analysis

The anticonvulsant potential of a compound is primarily assessed through a battery of in vivo and in vitro tests. The most widely accepted initial screening models are the Maximal Electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of efficacy against myoclonic and absence seizures.[1] A crucial aspect of this evaluation is the determination of the median effective dose (ED50), the median toxic dose (TD50), and the protective index (PI = TD50/ED50), which provides a measure of the compound's therapeutic window.

Below, we present a comparative analysis of different classes of piperidine derivatives, benchmarked against standard antiepileptic drugs (AEDs).

Piperine and its Analogues

Piperine, the main alkaloid from black pepper, and its synthetic derivatives have a long history of investigation for their anticonvulsant properties.[2] One notable derivative, ilepcimide (antiepilepsirine), has been used clinically in some regions for the treatment of various types of epilepsy.[2][3]

Table 1: Comparative Anticonvulsant Activity of Piperine and its Derivatives

CompoundAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
PiperineMES (mice)---[4]
scPTZ (mice)10 (delayed onset)--[4]
IlepcimideMES (mice)46>300>6.5[3]
scPTZ (mice)---[3]
Standard AEDs
PhenytoinMES (mice)9.5697.3[5]
CarbamazepineMES (mice)8.8657.4[5]
ValproatescPTZ (mice)1504002.7[5]

Note: A higher PI indicates a wider therapeutic window and a more favorable safety profile.

The data suggests that while piperine itself shows activity, its synthetic analogue, ilepcimide, possesses a more potent and safer profile in the MES model, comparable to standard AEDs.[3]

Spiro-Piperidine Derivatives

Spirocyclic systems incorporating a piperidine ring have garnered significant interest due to their rigid structures, which can lead to enhanced selectivity for their biological targets. A study on differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones revealed several promising candidates.[6]

Table 2: Anticonvulsant Activity of Selected Spiro-Piperidine Derivatives

CompoundAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dioneMES (mice)30-100>300>3-10[6][7]
scPTZ (mice)>100>300-[6][7]
N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dioneMES (mice)>100>300-[7]
scPTZ (mice)100>300>3[7]
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dioneMES (mice)100>300>3[7]
scPTZ (mice)>100>300-[7]

These results highlight that structural modifications to the spiro-piperidine scaffold can significantly influence the anticonvulsant profile, with some derivatives showing promising activity in either the MES or scPTZ model.[6][7]

Piperidine-Amide and Other Derivatives

A diverse range of other piperidine derivatives, including those with amide functionalities and other heterocyclic substitutions, have also been synthesized and evaluated.

Table 3: Anticonvulsant Activity of Various Piperidine Derivatives

Compound ClassAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Pyrrolidinyl benzamide (U-49524E)MES (mice)35--[8]
Piperidinyl benzamide (U-49132E)MES (mice)>100--[8]
1,2,4-triazole-3-thiol derivatives (11a)MES (mice)50.8>300>5.9[9]
scPTZ (mice)76.0>300>3.9[9]
1,2,4-triazole-3-thiol derivatives (11b)MES (mice)54.8>300>5.5[9]
scPTZ (mice)52.8>300>5.7[9]

This data underscores the importance of the specific heterocyclic system and substituent patterns in determining the anticonvulsant potency and spectrum of activity.[8][9]

Unraveling the Mechanisms of Action: A Multi-Target Approach

The anticonvulsant effects of piperidine derivatives are often attributed to their modulation of multiple biological targets, leading to a reduction in neuronal hyperexcitability.[3] The primary mechanisms include:

  • Enhancement of GABAergic Neurotransmission: Many piperidine derivatives potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This can be achieved through various mechanisms, such as direct agonism at GABA-A receptors or inhibition of GABA reuptake.[4][10]

  • Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels is a key mechanism for many established AEDs. Several piperidine derivatives have been shown to block these channels, thereby reducing neuronal firing and seizure propagation.[4][8]

  • Interaction with other Neurotransmitter Systems: Some piperidine derivatives also interact with other neurotransmitter systems, such as the serotonergic and glutamatergic systems, which can contribute to their overall anticonvulsant and neuroprotective effects.[3]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for different classes of piperidine derivatives.

G cluster_piperine Piperine & Analogues Piperine Piperine GABA-A Receptor GABA-A Receptor Piperine->GABA-A Receptor Potentiates Na+ Channel Na+ Channel Piperine->Na+ Channel Inhibits Ca2+ Channel Ca2+ Channel Piperine->Ca2+ Channel Inhibits TRPV1 Receptor TRPV1 Receptor Piperine->TRPV1 Receptor Activates Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability Na+ Channel->Reduced Neuronal Excitability Ca2+ Channel->Reduced Neuronal Excitability TRPV1 Receptor->Reduced Neuronal Excitability Seizure Suppression Seizure Suppression Neuronal Inhibition->Seizure Suppression Reduced Neuronal Excitability->Seizure Suppression

Caption: Proposed anticonvulsant mechanism of Piperine.

G cluster_spiro Spiro-Piperidine Derivatives Spiro-Piperidine Spiro-Piperidine Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Spiro-Piperidine->Voltage-Gated Na+ Channels Modulates GABAergic System GABAergic System Spiro-Piperidine->GABAergic System Potentiates Reduced Action Potential Propagation Reduced Action Potential Propagation Voltage-Gated Na+ Channels->Reduced Action Potential Propagation Enhanced Neuronal Inhibition Enhanced Neuronal Inhibition GABAergic System->Enhanced Neuronal Inhibition Seizure Suppression Seizure Suppression Reduced Action Potential Propagation->Seizure Suppression Enhanced Neuronal Inhibition->Seizure Suppression G Administer Compound/Vehicle Administer Compound/Vehicle Wait for Peak Effect Wait for Peak Effect Administer Compound/Vehicle->Wait for Peak Effect Apply Corneal Electrodes Apply Corneal Electrodes Wait for Peak Effect->Apply Corneal Electrodes Deliver Electrical Stimulus Deliver Electrical Stimulus Apply Corneal Electrodes->Deliver Electrical Stimulus Observe for Tonic Hindlimb Extension Observe for Tonic Hindlimb Extension Deliver Electrical Stimulus->Observe for Tonic Hindlimb Extension Calculate ED50 Calculate ED50 Observe for Tonic Hindlimb Extension->Calculate ED50

Caption: Experimental workflow for the MES test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Principle: This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures. [8] Protocol:

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound or vehicle i.p. or p.o.

  • Convulsant Administration: At the time of predicted peak effect, inject a convulsive dose of Pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice). [8]3. Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50 is calculated from the percentage of animals protected at various doses.

G Administer Compound/Vehicle Administer Compound/Vehicle Wait for Peak Effect Wait for Peak Effect Administer Compound/Vehicle->Wait for Peak Effect Administer scPTZ Administer scPTZ Wait for Peak Effect->Administer scPTZ Observe for Clonic Seizures Observe for Clonic Seizures Administer scPTZ->Observe for Clonic Seizures Calculate ED50 Calculate ED50 Observe for Clonic Seizures->Calculate ED50

Caption: Experimental workflow for the scPTZ test.

Rotarod Test for Neurotoxicity

Principle: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD50). [7] Protocol:

  • Animal Training: Train mice to stay on a rotating rod (e.g., 3 cm diameter, rotating at a constant speed of 6-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days.

  • Test Procedure: Administer the test compound or vehicle. At the time of predicted peak effect, place the animal on the rotating rod.

  • Observation: Record the time the animal remains on the rod. The inability to stay on the rod for a predetermined time (e.g., 1 minute) in three successive trials is considered a failure.

  • Data Analysis: The TD50 is the dose at which 50% of the animals fail the test.

G Train Animals on Rotarod Train Animals on Rotarod Administer Compound/Vehicle Administer Compound/Vehicle Train Animals on Rotarod->Administer Compound/Vehicle Test on Rotarod at Peak Effect Test on Rotarod at Peak Effect Administer Compound/Vehicle->Test on Rotarod at Peak Effect Record Latency to Fall Record Latency to Fall Test on Rotarod at Peak Effect->Record Latency to Fall Calculate TD50 Calculate TD50 Record Latency to Fall->Calculate TD50

Caption: Experimental workflow for the Rotarod test.

Clinical Perspective and Future Directions

While a vast number of piperidine derivatives have been synthesized and evaluated preclinically, only a few have progressed to clinical trials. The most notable example is ilepcimide, a derivative of piperine, which has seen clinical use in some countries for the treatment of epilepsy. [2]The development of other piperidine-based anticonvulsants is an active area of research.

The future of anticonvulsant drug discovery involving the piperidine scaffold lies in:

  • Rational Drug Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective ligands for specific molecular targets.

  • Multi-Targeted Ligands: Developing single molecules that can modulate multiple targets involved in epileptogenesis, potentially leading to enhanced efficacy and a reduced propensity for drug resistance.

  • Exploration of Novel Piperidine Scaffolds: Synthesizing and evaluating novel and diverse piperidine-containing chemical skeletons to expand the chemical space for anticonvulsant drug discovery.

Conclusion

Piperidine derivatives represent a highly promising and versatile class of compounds for the development of novel anticonvulsant agents. Their diverse mechanisms of action and amenability to chemical modification provide a rich platform for the discovery of next-generation therapies for epilepsy. A thorough and systematic pharmacological evaluation, utilizing the standardized preclinical models and protocols outlined in this guide, is paramount to identifying and advancing the most promising candidates to the clinic. The data-driven comparative analysis presented here serves as a valuable resource for researchers in the field, facilitating informed decision-making and fostering innovation in the quest for improved treatments for epilepsy.

References

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] While historically recognized for antimicrobial and diuretic properties, its derivatives have emerged as a significant class of compounds in anticancer research.[3] Their therapeutic potential stems from diverse mechanisms of action, including the inhibition of crucial enzymes like carbonic anhydrases, disruption of the cell cycle, and the induction of programmed cell death (apoptosis).[1][4] This guide provides a comparative analysis of the cytotoxic effects of various substituted benzenesulfonamides, offering insights into their structure-activity relationships (SAR), mechanisms of action, and protocols for their evaluation.

Part 1: Mechanisms of Benzenesulfonamide-Induced Cytotoxicity

The anticancer effects of benzenesulfonamides are often multifactorial. However, a primary and extensively studied mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][5]

1.1. Carbonic Anhydrase Inhibition and pH Dysregulation

Hypoxic solid tumors frequently overexpress CA IX and XII to regulate their intracellular pH (pHi) in an acidic microenvironment.[6][7][8] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, these enzymes help maintain a neutral pHi, which is conducive to cancer cell proliferation and survival.[6][9] Benzenesulfonamide-based inhibitors, through their primary sulfonamide group, bind to the zinc ion in the active site of CAs.[2] This inhibition disrupts pH homeostasis, leading to intracellular acidification, which in turn can trigger apoptosis.[6][7] The resulting disturbance in cellular pH, mitochondrial membrane potential, and reactive oxygen species (ROS) levels can initiate apoptotic pathways.[6][7]

1.2. Induction of Apoptosis

Inhibition of CAs by benzenesulfonamides can initiate the intrinsic apoptotic pathway.[6][9] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, -9, -12) and the downregulation of anti-apoptotic proteins like Bcl-2.[6][10] The activation of this cascade ultimately leads to programmed cell death.[6] Some sulfonamide derivatives have been shown to induce apoptosis and autophagy, which are cell death modes corresponding with the inhibition of metabolic activity.[11]

1.3. Other Mechanisms Beyond CA inhibition, some benzenesulfonamide derivatives have been shown to:

  • Inhibit Tubulin Polymerization: Disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Modulate Signaling Pathways: Affecting key pathways dysregulated in cancer.[4]

  • Inhibit Cyclooxygenase (COX) Enzymes: Some pyrazoline benzenesulfonamide derivatives act by inhibiting COX-1 and COX-2 enzymes.[12]

Below is a diagram illustrating the proposed pathway from CA IX inhibition to apoptosis.

CAIX_Apoptosis_Pathway Benzenesulfonamide Benzenesulfonamide Inhibitor CAIX Carbonic Anhydrase IX (CA IX) Benzenesulfonamide->CAIX Inhibits pHi_regulation Intracellular pH (pHi) Regulation Disrupted CAIX->pHi_regulation Maintains Acidification Intracellular Acidification pHi_regulation->Acidification Leads to ROS Increased Reactive Oxygen Species (ROS) Acidification->ROS MMP Mitochondrial Membrane Potential (MMP) Loss Acidification->MMP ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction via CA IX inhibition by benzenesulfonamides.

Part 2: Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of benzenesulfonamides is highly dependent on the nature and position of substituents on both the benzenesulfonyl and the N-phenyl rings.[1] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

Key SAR Observations:

  • Substitution on the Benzenesulfonamide Ring:

    • Long Alkyl Chains: The presence of long alkyl chains can increase cytotoxicity.[3]

    • Halogenation: The introduction of chloro or bromo groups, particularly at the 3,4-positions of the benzene ring, has been associated with potent cytotoxic activity.[13][14]

    • Nitro Group: A nitro group in the para position has been shown to result in highly potent inhibitory effects against breast cancer cell lines.[15]

  • Substitution on the N-phenyl Ring:

    • Dichloro-substitution: Dichloro-substitution on the N-phenyl ring is a common feature in active compounds, with the relative positions (e.g., 2,5- vs 2,4-) influencing the molecule's electronic and steric properties.[1]

  • Bioisosteric Replacement:

    • Replacing an amide group with a sulfonamide group has been shown to increase cytotoxicity in cancer cell lines.[3]

The following table summarizes the in vitro cytotoxicity (IC50 values) of various substituted benzenesulfonamide derivatives against several human cancer cell lines. This data, compiled from multiple studies, illustrates the impact of different substitution patterns.

Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Selected Benzenesulfonamide Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural Features/ObservationsReference(s)
Thiazolone-based benzenesulfonamides
Compound 4eMDA-MB-2313.58Enhanced growth inhibition on breast cancer cell lines.[15][15]
MCF-74.58Selective to breast cancer cell lines over normal MCF-10A cells.[15][15]
Compound 4gMDA-MB-2315.54Para-nitro substitution showed highly potent inhibitory effect.[15][15]
MCF-72.55[15]
B13 Sulfonamide Analogues
Compound 15HT-29 (Colon)27.0Long alkyl chains exhibited more potent activity.[3][3]
A549 (Lung)28.7Replacement of amide with sulfonamide group increased cytotoxicity.[3][3]
Benzenesulfonamide-bearing Imidazole Derivatives
Compound 23MDA-MB-23120.53,4-dichlorosubstituents in the benzene ring were among the most active.[14][16][14][16]
IGR39 (Melanoma)27.8[14][16]
Pyridazinone-substituted benzenesulfonamides
Lead Compound 1PANC-1 (Pancreas)NotableDisplayed selective growth inhibition toward cancer cells over normal cells.[17][17]
Lead Compound 2SK-MEL-2 (Melanoma)Notable[17]
General Benzenesulfonamide Derivatives
Compound 4bA549 (Lung)2.81Demonstrates broad applicability of the benzenesulfonamide scaffold.[2][2]
Compound 4dHeLa (Cervical)1.99[2]
Compound 5dMCF-7 (Breast)2.12[2]

Note: IC50 values are compiled from different studies and experimental conditions may vary. This table is for comparative illustration.

Part 3: Experimental Protocols for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for common assays used to evaluate the cytotoxic effects of benzenesulfonamide derivatives.

General Experimental Workflow

The evaluation of a compound's cytotoxicity follows a systematic process from initial cell culture to final data analysis. Each step must include appropriate controls to validate the results.

Cytotoxicity_Workflow start Start: Cell Line Selection & Culture seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation controls Controls: - Vehicle (e.g., DMSO) - Untreated Cells - Positive Control (e.g., Doxorubicin) treatment->controls assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End: Report Results analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO-treated) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzenesulfonamide compound at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Outlook

Substituted benzenesulfonamides represent a highly promising and versatile class of compounds for anticancer drug development. Their primary mechanism via inhibition of tumor-associated carbonic anhydrases provides a clear rationale for their efficacy, particularly in the hypoxic microenvironment of solid tumors. Structure-activity relationship studies have provided valuable guidance for optimizing potency and selectivity, highlighting the importance of specific substitution patterns.

Future research should focus on developing derivatives with enhanced selectivity for tumor-specific CA isoforms to minimize off-target effects. Furthermore, combining benzenesulfonamide-based CA inhibitors with other therapeutic modalities, such as mTOR inhibitors or traditional chemotherapy, may offer synergistic effects and overcome drug resistance mechanisms.[8] The continued exploration of this chemical scaffold holds significant promise for delivering novel and effective cancer therapies.

References

  • Lee, J., et al. (2010). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available from: [Link]

  • Lee, S., et al. (2021). Carbonic anhydrase inhibitor induces otic hair cell apoptosis via an intrinsic pathway and ER stress in zebrafish larvae. Toxicology Reports. Available from: [Link]

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  • Bua, S., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available from: [Link]

  • Durgun, M., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules. Available from: [Link]

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  • Tuccinardi, T., et al. (2019). Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. European Journal of Medicinal Chemistry. Available from: [Link]

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  • Szafraniec-Szczęsny, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. ResearchGate. Available from: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. Available from: [Link]

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  • Stüker, T., et al. (2024). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for curcumin and its new derivatives. ResearchGate. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine (CAS No. 53162-43-9).[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and professionals in the field of drug development who may handle this or structurally similar compounds.

The unique structure of this compound, incorporating a chlorinated and nitrated aromatic ring linked to a piperidine moiety via a sulfonamide bond, necessitates a multi-faceted approach to its disposal. Each functional group contributes to its potential reactivity and hazardous profile, demanding careful consideration beyond generic disposal protocols.

Hazard Analysis and Compound Profile

  • Chlorinated Aromatic Ring: Compounds containing carbon-halogen bonds are classified by the U.S. Environmental Protection Agency (EPA) as Halogenated Organic Compounds (HOCs).[2][3][4] These are often subject to specific disposal regulations, such as land disposal restrictions, due to their potential to form persistent environmental pollutants if not properly destroyed.[2][3][4]

  • Nitrated Aromatic Ring: Nitrated organic compounds can be toxic, reactive, and require careful handling.[5] Similar compounds like 1-Chloro-4-nitrobenzene are classified as toxic if swallowed, in contact with skin, or inhaled, and are suspected of causing genetic defects and cancer.[6][7]

  • Benzenesulfonyl Moiety: Sulfonyl halides and related compounds can be moisture-sensitive and may hydrolyze.[8][9] While this compound is a sulfonamide, which is generally more stable than a sulfonyl halide, its reactivity with strong acids, bases, or oxidizing agents must be considered.[10]

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive organic base.[11][12] While its basicity is neutralized in the sulfonamide structure, its presence contributes to the overall organic nature of the waste.

Based on this analysis, this compound should be treated as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.[13][14]

Table 1: Inferred Hazard Profile and Chemical Properties

PropertyValue / ClassificationSource / Rationale
CAS Number 53162-43-9[1][14]
Molecular Formula C₁₁H₁₃ClN₂O₄S[1]
Physical State Likely a solid at room temperatureBased on similar chemical structures.
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity, Long-term Aquatic HazardExtrapolated from SDS of structural analogs like chloronitrobenzenes and nitrobenzenesulfonyl derivatives.[6][7][10][13][14][15]
Waste Classification Halogenated Organic WastePresence of a carbon-chlorine bond.[2][16]

Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough risk assessment must be conducted. The primary risks involve dermal contact, inhalation of dust (if solid), and accidental mixing with incompatible materials.

Causality of PPE Selection:

  • Eye Protection: Due to the risk of serious eye irritation from fine powders or splashes, chemical safety goggles and a face shield are mandatory.[13][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn to prevent skin contact. Chlorinated and nitrated organics can be absorbed through the skin.[5][7]

  • Body Protection: A lab coat is required. For handling larger quantities or managing spills, an impervious apron is recommended.[10]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5][13]

Step-by-Step Disposal Protocol

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[5] Accidental mixing of incompatible waste streams can lead to dangerous reactions.

Step 1: Waste Segregation and Container Selection
  • Identify the Correct Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[17][18]

    • DO NOT mix this waste with non-halogenated solvents.

    • DO NOT mix with aqueous waste, acidic waste, or basic waste.[5][19]

    • DO NOT mix with oxidizers, as nitrated aromatics can react violently.[17]

  • Select an Appropriate Container:

    • Use a designated, leak-proof hazardous waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically suitable.

    • Ensure the container is in good condition, with no cracks or residue on the outside, and has a tightly sealing cap.[20]

    • The container should not be filled to more than 75-80% capacity to allow for vapor expansion.[21][22]

Step 2: Waste Collection
  • Solid Waste:

    • Collect any unused or contaminated solid this compound directly into the designated Solid Halogenated Organic Waste container.

    • Any disposable labware grossly contaminated with the solid (e.g., weighing papers, pipette tips, gloves) should also be placed in this container.[5]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution must be disposed of based on the solvent's classification.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a Liquid Halogenated Organic Waste container.[18]

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), it must still be collected as Liquid Halogenated Organic Waste due to the presence of the chlorinated solute.[18] This is a crucial point of segregation to prevent contamination of the non-halogenated waste stream.

Step 3: Labeling and Temporary Storage
  • Labeling: Immediately upon adding waste to a container, it must be labeled.[20] The label must include:

    • The words "HAZARDOUS WASTE ".[20]

    • The full chemical name: "This compound ".

    • An accurate estimation of the concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[19]

    • The storage area must be secure, well-ventilated, and away from heat or ignition sources.

    • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

    • Segregate the container from incompatible materials, particularly strong bases, acids, and oxidizing agents.[10][19]

Step 4: Final Disposal Pathway
  • Arranging Pickup: Once the container is full or has reached the storage time limit set by your institution (e.g., 180 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[19][23]

  • Method of Destruction: The preferred and most environmentally sound method for destroying halogenated and nitrated organic compounds is high-temperature incineration .[18][24] This process occurs in specialized facilities equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx), preventing their release into the atmosphere.[24]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Secure the Area: Restrict access to the spill area. If the compound is a solid and there is a risk of it becoming airborne, turn off any local fans.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[15] Carefully sweep the material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • For Liquid Spills (Solutions): Contain the spill using spill pads or absorbent booms. Absorb the liquid with a compatible absorbent material and place it in the appropriate halogenated waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as hazardous waste. Finally, wash the area with soap and water.

  • Report: Report the incident to your supervisor and EHS office, regardless of the spill's size.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Unwanted Material cluster_1 Step 1: Assess Physical State cluster_2 Step 2: Segregate & Collect cluster_3 Step 3: Containerize & Store cluster_4 Step 4: Final Disposal Start This compound State Solid or Liquid Solution? Start->State Solid_Waste Collect in 'Solid Halogenated Organic Waste' Container State->Solid_Waste Solid Liquid_Waste_Stream Solvent Type? State->Liquid_Waste_Stream Liquid Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Hazards Solid_Waste->Label Halogenated_Liquid Collect in 'Liquid Halogenated Organic Waste' Container Liquid_Waste_Stream->Halogenated_Liquid Halogenated or Non-Halogenated Solvent Halogenated_Liquid->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Pickup Arrange Pickup via EHS or Licensed Contractor Store->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Disposal workflow for this compound.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations - Westlaw. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . Source: ChemRxiv. [Link]

  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? . Source: ACS Publications - Organic Process Research & Development. [Link]

  • EPA HAZARDOUS WASTE CODES . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • This compound [53162-43-9] . Source: Chemsigma. [Link]

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  • Safety Data Sheet - 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine . Source: Angene Chemical. [Link]

  • Safety Data Sheet: Piperidine . Source: Chemos GmbH & Co.KG. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(4-chloro-3-nitro-benzenesulfonyl)-piperidine (CAS No. 53162-43-9)[1]. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules—sulfonyl chlorides, chloronitrobenzene derivatives, and piperidine—to establish a robust framework for safe handling. The primary directive is to mitigate risk through a deep understanding of the potential hazards and the rigorous application of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the prescribed PPE. Its structure combines three distinct chemical motifs, each contributing to its overall hazard profile.

  • Sulfonyl Chloride Moiety : This functional group is the primary driver of reactivity and corrosivity. Sulfonyl chlorides are known to react exothermically, and sometimes violently, with water (including atmospheric moisture) to produce corrosive hydrochloric acid and sulfuric acid[2][3]. This reactivity makes them potent irritants and corrosive agents capable of causing severe burns[2][4].

  • Chloronitrobenzene Moiety : Aromatic compounds containing both chloro and nitro groups are often associated with significant toxicity. Analogues are classified as harmful or toxic if swallowed, inhaled, or in contact with the skin[5][6]. They can cause severe skin and eye irritation[7][8].

  • Piperidine Moiety : Piperidine itself is a corrosive, flammable, and toxic base that can cause severe skin burns and eye damage[5][9].

Therefore, it is imperative to treat this compound as a corrosive, toxic, and moisture-sensitive solid . The potential for dust formation during handling presents a significant inhalation and contact hazard[4][10][11].

Core PPE Requirements: A Head-to-Toe Approach

A multi-layered PPE strategy is mandatory to ensure complete isolation from the chemical hazard. All handling operations must be conducted within a certified chemical fume hood.

Eye and Face Protection

Direct contact with the eyes can cause severe, irreversible damage.

  • Minimum Requirement : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential[10].

  • Best Practice : Due to the high risk of splashes and airborne particles, a full-face shield worn over safety goggles is strongly recommended for all procedures, including weighing and transfers[2][11].

Skin and Body Protection

Preventing skin contact is critical to avoid chemical burns and systemic toxicity.

  • Gloves : Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice, but always inspect them for tears or punctures before use[2]. For extended operations, consider double-gloving. Proper glove removal technique is crucial to prevent cross-contamination.

  • Protective Clothing : A chemical-resistant lab coat is the minimum requirement[2]. For handling larger quantities or in situations with a higher risk of spillage, wear fire/flame resistant and impervious clothing[2][10]. All contaminated clothing must be removed immediately and decontaminated before reuse[9][12].

  • Footwear : Perforated shoes or sandals are strictly forbidden[13]. Wear closed-toe safety footwear made of a chemically resistant material to protect against spills[13][14].

Respiratory Protection

The primary engineering control for respiratory protection is a properly functioning chemical fume hood.

  • Standard Operations : All handling of this compound must be performed in a certified chemical fume hood with an adequate face velocity to contain dust and potential vapors[2][11].

  • Emergency Situations : If exposure limits are exceeded, or during a large spill, a full-face respirator with a filter appropriate for organic vapors and particulates (NIOSH/MSHA or EN 149 approved) is required[6][10][11].

Protection AreaMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Tightly-fitting safety gogglesGoggles and a full-face shield
Hands Single pair of chemical-resistant gloves (e.g., Nitrile)Double-gloving
Body Chemical-resistant lab coatImpervious, flame-resistant clothing
Respiratory Work within a certified chemical fume hoodFull-face respirator for spills/emergencies
Feet Closed-toe, chemical-resistant shoesPVC or rubber safety boots

Operational and Disposal Protocols

Step-by-Step Handling Workflow
  • Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational, the work area is clean and free of incompatible materials (especially water and bases), and all required PPE is readily available[8][11].

  • Donning PPE : Put on all required PPE in the correct order: lab coat, safety footwear, goggles, face shield, and finally, gloves.

  • Handling : Carefully open the container inside the fume hood. Use non-sparking tools for transfers[5][10]. Weigh the required amount, taking care to avoid generating dust. Close the container tightly immediately after use[10].

  • Decontamination : After handling, wipe down the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves[7][10].

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items.

G cluster_prep Preparation Phase cluster_ops Operational Phase (in Fume Hood) cluster_post Post-Handling Phase Risk 1. Risk Assessment (Review safety protocols) PPE 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) Risk->PPE Hood 3. Prepare Fume Hood (Verify airflow, clear area) PPE->Hood Handling 4. Chemical Handling (Weighing, Reaction Setup) Hood->Handling Cleanup 5. Decontamination & Cleanup Handling->Cleanup Spill Spill Event Handling->Spill Disposal 6. Waste Disposal (Segregate as Hazardous Waste) Cleanup->Disposal Spill->Cleanup Follow Emergency Spill Protocol

Sources

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